R-Impp
描述
Structure
3D Structure
属性
IUPAC Name |
N-isoquinolin-1-yl-3-(4-methoxyphenyl)-N-[(3R)-piperidin-3-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-29-21-11-8-18(9-12-21)10-13-23(28)27(20-6-4-15-25-17-20)24-22-7-3-2-5-19(22)14-16-26-24/h2-3,5,7-9,11-12,14,16,20,25H,4,6,10,13,15,17H2,1H3/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTGXQMSOIQCTJ-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N(C2CCCNC2)C3=NC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CCC(=O)N([C@@H]2CCCNC2)C3=NC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of R-Impp
For Researchers, Scientists, and Drug Development Professionals
Abstract
R-Impp, also known as (R)-N-(isoquinolin-1-yl)-3-(4-methoxyphenyl)-N-(piperidin-3-yl)propanamide, is a small-molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) secretion.[1][2] Extensive research has elucidated a novel mechanism of action wherein this compound directly targets the 80S ribosome to selectively inhibit the translation of PCSK9 mRNA.[1][2] This targeted inhibition leads to a cascade of downstream effects, ultimately resulting in increased cell surface levels of the low-density lipoprotein receptor (LDLR) and enhanced uptake of low-density lipoprotein cholesterol (LDL-C) by hepatocytes.[1][2] This guide provides a comprehensive overview of the molecular mechanism, quantitative effects, and the experimental protocols used to characterize the activity of this compound.
Core Mechanism of Action: Inhibition of PCSK9 Translation
The primary mechanism of action of this compound is the targeted inhibition of PCSK9 protein synthesis at the translational level.[1][2] Unlike other PCSK9 inhibitors that target the circulating protein or its mRNA through RNA interference, this compound directly engages with the eukaryotic 80S ribosome.[1][2] This interaction selectively stalls the translation of PCSK9 mRNA, leading to a significant reduction in the synthesis and subsequent secretion of the PCSK9 protein.[1][2]
Signaling Pathway
The signaling pathway affected by this compound is central to cholesterol homeostasis. Under normal physiological conditions, PCSK9 is synthesized and secreted by hepatocytes. It then binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the hepatocyte surface. This binding targets the LDLR for lysosomal degradation, thereby reducing the number of available receptors to clear circulating LDL-C.
By inhibiting the translation of PCSK9, this compound disrupts this pathway. The reduced levels of secreted PCSK9 lead to a decrease in LDLR degradation. Consequently, more LDLRs are recycled back to the cell surface, resulting in an increased capacity for LDL-C uptake from the bloodstream.
Quantitative Data
The inhibitory effect of this compound on PCSK9 secretion and its downstream consequences have been quantified in various in vitro assays.
| Parameter | Cell Line | Value | Reference |
| IC50 for PCSK9 Secretion Inhibition | Recombinant CHO-K1 | 4.8 µM | [1][3] |
| Treatment | Cell Line | Effect on PCSK9 Protein Levels | Effect on LDLR Protein Levels | Effect on LDL-C Uptake | Reference |
| This compound (10 µM) | Huh7 | Significant Reduction | Significant Increase | Enhanced | [4] |
| This compound (30 µM) | Huh7 | Pronounced Reduction | Pronounced Increase | Further Enhanced | [3] |
Experimental Protocols
The characterization of this compound's mechanism of action involved several key in vitro experiments.
PCSK9 Secretion Assay (High-Throughput Screen)
This assay was designed to identify small-molecule inhibitors of PCSK9 secretion.
-
Cell Line: Recombinant CHO-K1 cells stably overexpressing a tagged form of human PCSK9.
-
Methodology:
-
Cells are seeded in 384-well plates and incubated overnight.
-
Compound libraries, including this compound, are added to the cells at various concentrations.
-
After an incubation period (typically 18-24 hours), the cell culture supernatant is collected.
-
The amount of secreted tagged-PCSK9 in the supernatant is quantified using a homogeneous assay system (e.g., AlphaLISA).
-
A cell viability assay (e.g., CellTiter-Glo) is performed in parallel to assess cytotoxicity.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve of PCSK9 secretion inhibition.
LDL Uptake Assay
This functional assay measures the ability of cells to take up LDL-C from the surrounding medium.
-
Cell Line: Human hepatoma cells (Huh7).[5]
-
Methodology:
-
Huh7 cells are seeded in 96-well black-bottom plates and allowed to attach overnight.[5]
-
The cells are then incubated with this compound at various concentrations for 24-48 hours.
-
Fluorescently labeled LDL (e.g., Bodipy-LDL) is added to the cell culture medium.[5]
-
After a short incubation period (e.g., 2-4 hours) to allow for LDL uptake, the cells are washed to remove any unbound fluorescent LDL.
-
The fluorescence intensity within the cells is measured using a fluorescence plate reader or visualized by fluorescence microscopy.
-
-
Data Analysis: The increase in intracellular fluorescence in this compound-treated cells compared to vehicle-treated control cells indicates enhanced LDL uptake.
Western Blot Analysis for LDLR Expression
This technique is used to quantify the amount of LDLR protein in cells.
-
Cell Line: Huh7 cells.
-
Methodology:
-
Huh7 cells are treated with this compound for a specified period (e.g., 48 hours).
-
The cells are lysed to extract total protein.
-
Protein concentration is determined using a standard protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is incubated with a primary antibody specific for the LDLR, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected. A loading control protein (e.g., β-actin or GAPDH) is also probed to ensure equal protein loading.
-
-
Data Analysis: The intensity of the band corresponding to the LDLR is quantified and normalized to the loading control to determine the relative increase in LDLR expression.
Ribosome Binding Assay
This assay determines the direct interaction of this compound with ribosomes.
-
Methodology:
-
Ribosomes (80S) are isolated from human cells (e.g., HeLa cells).
-
A competitive binding assay is established using a known radiolabeled or fluorescently tagged ribosome-binding molecule.
-
Increasing concentrations of this compound are added to the reaction containing the ribosomes and the tagged ligand.
-
The displacement of the tagged ligand by this compound is measured, allowing for the determination of binding affinity (Kd or Ki).
-
Alternatively, click chemistry or photo-affinity labeling with a modified this compound analog can be used to covalently label ribosomal components that interact with the compound, followed by mass spectrometry to identify the binding site.
-
Summary and Future Directions
This compound represents a novel class of PCSK9 inhibitors with a unique mechanism of action that involves the direct inhibition of protein translation.[1][2] By targeting the 80S ribosome, this compound effectively reduces the synthesis of PCSK9, leading to increased LDLR levels and enhanced LDL-C clearance.[1][2] The detailed experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and the development of other small molecules that modulate protein synthesis for therapeutic benefit. Further research may focus on elucidating the precise binding site of this compound on the ribosome and exploring the potential for this mechanism to be applied to other disease-relevant secreted or transmembrane proteins.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Small-Molecule Anti-secretagogue of PCSK9 Targets the 80S Ribosome to Inhibit PCSK9 Protein Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Quercetin-3-glucoside increases low-density lipoprotein receptor (LDLR) expression, attenuates proprotein convertase subtilisin/kexin 9 (PCSK9) secretion, and stimulates LDL uptake by Huh7 human hepatocytes in culture - PMC [pmc.ncbi.nlm.nih.gov]
R-Impp as a PCSK9 Translation Inhibitor: A Technical Whitepaper
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of low-density lipoprotein cholesterol (LDL-C) metabolism.[1][2] By promoting the degradation of the low-density lipoprotein receptor (LDLR), PCSK9 reduces the clearance of LDL-C from circulation, making it a prime therapeutic target for hypercholesterolemia.[1][3][4][5] While monoclonal antibodies against PCSK9 have proven effective, there is a significant interest in developing orally bioavailable small-molecule inhibitors.[1] This document provides a detailed technical overview of R-Impp, a small molecule identified through phenotypic screening that inhibits PCSK9 via a novel mechanism: the direct inhibition of its protein translation.[3][4] this compound selectively targets the human 80S ribosome, leading to a transcript-dependent reduction in PCSK9 protein levels, subsequent increases in cell-surface LDLR, and enhanced LDL-C uptake.[3][4][6]
Mechanism of Action: Targeting the Ribosome
Systematic investigation into this compound's mode of action revealed a unique mechanism distinct from traditional PCSK9 inhibitors. This compound does not affect PCSK9 gene transcription or the degradation rate of the PCSK9 protein.[3][4][7] Instead, it exerts its effect at the translational level.
The core mechanism involves this compound selectively binding to the human 80S ribosome.[3][6] This interaction leads to a transcript-dependent inhibition of PCSK9 mRNA translation, effectively reducing the synthesis of new PCSK9 protein.[3][4] This specificity is highlighted by the finding that this compound binds to human ribosomes but not to those from E. coli.[3][4][6] The reduction in PCSK9 protein allows for more LDLRs to be recycled to the hepatocyte surface, enhancing the clearance of circulating LDL-C.[3][4][8]
Quantitative Data Summary
The inhibitory activity and cellular effects of this compound have been quantified across various assays. The data highlights its potency, selectivity, and functional impact on the LDL-C uptake pathway.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Cell Line | Value | Remarks | Source |
| PCSK9 Secretion IC50 | Recombinant CHO-K1 | 4.8 µM | Weak anti-secretagogue activity observed in the primary screen. | [7][9] |
| PCSK9 Secretion IC50 | Native Huh7 cells | 2 µM | Validated activity in a human hepatoma cell line. | [6] |
| Cytotoxicity (ATP levels) | Recombinant CHO-K1 | > 10 µM | No significant effect on intracellular ATP, indicating low cytotoxicity. | [6][7] |
| Nonspecific Secretion | Recombinant CHO-K1 | > 10 µM | No decrease in secreted alkaline phosphatase, showing selectivity. | [6][7] |
Table 2: Functional Effects of this compound in Hepatoma Cells
| Effect | Cell Line | Concentration | Outcome | Source |
| LDL-C Uptake | Hepatoma cells | Not specified | Stimulated | [3][4] |
| LDLR Protein Levels | Huh7 cells | 10-30 µM | Increased | [4][7][8] |
| PCSK9 Protein Levels | Huh7 cells | 10-30 µM | Significantly reduced | [4][8] |
| Secreted Transferrin Levels | Hepatoma cells | Not specified | Unaltered | [3][7] |
Key Experimental Protocols
The discovery and characterization of this compound involved several key experimental methodologies.
Phenotypic Screening for PCSK9 Secretion Inhibitors
This compound was identified through a high-throughput phenotypic screen designed to find small molecules that inhibit the secretion of PCSK9.[3][4][6]
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Cell Line: A Chinese Hamster Ovary (CHO-K1) cell line overexpressing recombinant ProLabel-tagged PCSK9 was used.[4]
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Screening: The Pfizer small-molecule compound collection was screened against this cell line.[6]
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Primary Assay: A chemiluminescent assay was used to measure the amount of secreted ProLabel-tagged PCSK9 in the cell culture medium. Hits were defined as compounds causing a significant reduction in the chemiluminescent signal.
-
Counterscreens:
-
Hit Validation: Confirmed hits were then validated in native human cell lines (e.g., Huh7) that endogenously express PCSK9.[4][6]
Polysome Profiling
To confirm that this compound inhibits translation, polysome profiling is the definitive experiment. This technique separates mRNAs based on the number of associated ribosomes.[10][11][12] A shift of PCSK9 mRNA from heavy polysome fractions (active translation) to lighter monosome or free mRNA fractions in this compound-treated cells would confirm translational inhibition.
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Cell Lysis: Huh7 cells are treated with vehicle or this compound. Cycloheximide is added to arrest ribosome translocation and preserve the ribosome-mRNA complexes. Cells are then lysed in a hypotonic buffer.[13]
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Sucrose Gradient Preparation: A continuous sucrose gradient (e.g., 15-45%) is prepared in ultracentrifuge tubes.[11][13]
-
Ultracentrifugation: The cell lysate is carefully layered onto the sucrose gradient and centrifuged at high speed (e.g., 40,000 rpm) for several hours.[13] This separates cellular components by size and density.
-
Fractionation: The gradient is fractionated from top to bottom while continuously measuring absorbance at 254 nm to visualize the ribosomal subunits (40S, 60S), monosomes (80S), and polysomes.[10][13]
-
RNA Isolation and Analysis: RNA is isolated from each fraction. The relative abundance of PCSK9 mRNA in each fraction is quantified using RT-qPCR.
Western Blot Analysis
This standard technique is used to quantify changes in specific protein levels in response to this compound treatment.
-
Cell Culture and Treatment: Huh7 cells are plated and allowed to adhere. After 24 hours, the cells are treated with vehicle (DMSO), this compound, or its inactive enantiomer (S-IMPP) at specified concentrations (e.g., 30 µM) for 24-48 hours.[7]
-
Lysis: Cells are washed with a buffered saline solution and lysed using RIPA buffer.[7]
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard method like the BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for PCSK9 and a loading control (e.g., β-actin). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify the relative protein levels.
Luciferase Reporter Assay (for ruling out transcriptional effects)
While this compound's primary mechanism is not transcriptional, a luciferase reporter assay is the standard method to confirm the absence of effects on gene promoter activity.
-
Plasmid Construction: A reporter plasmid is constructed by cloning the PCSK9 gene promoter region upstream of a luciferase gene (e.g., Firefly luciferase). A second plasmid containing a different luciferase (e.g., Renilla) under a constitutive promoter is used as a transfection control.[14][15]
-
Cell Transfection: HepG2 or Huh7 cells are co-transfected with the PCSK9-promoter-luciferase construct and the control plasmid.[14]
-
Treatment: After allowing for plasmid expression (e.g., 24 hours), cells are treated with this compound or vehicle for an appropriate duration.
-
Cell Lysis: Cells are lysed using a specific lysis buffer compatible with the luciferase assay system.[16][17]
-
Luminescence Measurement: The lysate is transferred to a luminometer plate. Luciferase assay reagents are added sequentially to measure the light output from both Firefly and Renilla luciferase.[16][18]
-
Data Analysis: The Firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell number. The normalized activity in this compound-treated cells is compared to that of vehicle-treated cells.
Biological Impact and Therapeutic Pathway
The targeted inhibition of PCSK9 translation by this compound initiates a cascade of events that favorably alters cholesterol metabolism. By reducing the amount of secreted PCSK9, this compound prevents the PCSK9-mediated degradation of the LDLR.[3][5][8] This leads to a higher density of LDLRs on the surface of hepatocytes, which in turn increases the uptake and clearance of LDL-C from the bloodstream, ultimately lowering plasma cholesterol levels.[3][4][8]
Conclusion and Future Directions
This compound represents a pioneering small molecule that inhibits PCSK9 through a novel mechanism of translational inhibition. By selectively targeting the human 80S ribosome, it effectively reduces PCSK9 protein levels, increases LDLR density, and promotes LDL-C uptake in liver cells. The detailed experimental protocols outlined herein provide a roadmap for the identification and characterization of such compounds.
While this compound itself demonstrated relatively modest potency and was identified as a tool compound, its discovery is significant. It validates the concept of targeting protein translation in a transcript-dependent manner to achieve a therapeutic effect. However, the therapeutic potential of targeting a fundamental cellular machine like the ribosome is a subject of debate and requires careful consideration of potential off-target effects and long-term safety.[4][8] Future research may focus on identifying the specific features of the PCSK9 transcript or the ribosome-nascent chain complex that confer sensitivity to this compound, potentially paving the way for more potent and selective next-generation translation inhibitors for hypercholesterolemia and other diseases.
References
- 1. Development of small-molecule PCSK9 inhibitors for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PCSK9 Inhibition: The Big Step Forward in Lipid Control | ECR Journal [ecrjournal.com]
- 3. A Small-Molecule Anti-secretagogue of PCSK9 Targets the 80S Ribosome to Inhibit PCSK9 Protein Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PCSK9 function and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Polysome profiling is an extensible tool for the analysis of bulk protein synthesis, ribosome biogenesis, and the specific steps in translation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polysome profiling - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. An Integrated Polysome Profiling and Ribosome Profiling Method to Investigate In Vivo Translatome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. med.emory.edu [med.emory.edu]
- 18. Luciferase Assay System Protocol [promega.com]
R-Impp's Impact on LDL Receptor Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the mechanism of action of R-Impp, a small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) secretion. This compound post-transcriptionally regulates low-density lipoprotein receptor (LDLR) levels by selectively inhibiting the translation of PCSK9 mRNA through its interaction with the 80S ribosome. This novel mechanism leads to a significant increase in cell surface LDLR, thereby enhancing the clearance of LDL cholesterol. This guide details the core signaling pathways, presents quantitative data on this compound's efficacy, and provides detailed protocols for key experimental procedures.
Introduction
Hypercholesterolemia, characterized by elevated levels of low-density lipoprotein (LDL) cholesterol, is a major risk factor for atherosclerotic cardiovascular disease. The LDL receptor (LDLR) plays a pivotal role in maintaining cholesterol homeostasis by clearing LDL from circulation. Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a secreted protein that promotes the degradation of the LDLR, thereby reducing its cell surface availability and increasing plasma LDL cholesterol levels.[1][2]
This compound, also known as PF-00932239, was identified through a phenotypic screen as a potent small-molecule inhibitor of PCSK9 secretion.[3][4] Unlike other PCSK9 inhibitors that are monoclonal antibodies, this compound presents a novel mechanism of action by targeting the translation of PCSK9.[4] This guide will delve into the molecular mechanisms, quantitative effects, and experimental methodologies associated with this compound's activity.
Signaling Pathway
This compound's primary effect is the inhibition of PCSK9 protein synthesis. This, in turn, prevents PCSK9-mediated degradation of the LDL receptor, leading to higher levels of the receptor on the cell surface and increased uptake of LDL cholesterol.
Canonical PCSK9 Pathway and Point of this compound Intervention
The transcription of the PCSK9 gene is primarily regulated by the sterol regulatory element-binding protein 2 (SREBP-2). When intracellular cholesterol levels are low, SREBP-2 is activated and translocates to the nucleus, where it binds to the sterol regulatory element in the promoter region of the PCSK9 gene, initiating its transcription. The transcribed PCSK9 mRNA is then translated into the PCSK9 protein in the endoplasmic reticulum.
This compound intervenes at the translational step. It selectively binds to the human 80S ribosome and inhibits the translation of PCSK9 mRNA.[4] This reduction in PCSK9 protein levels means that fewer LDL receptors are targeted for degradation, resulting in their increased recycling to the cell surface.
References
- 1. The evolving landscape of PCSK9 inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PCSK9 inhibitors: an overview on a new promising lipid-lowering therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. A Small-Molecule Anti-secretagogue of PCSK9 Targets the 80S Ribosome to Inhibit PCSK9 Protein Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of R-Impp in Cholesterol Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the small molecule R-Impp and its role in cholesterol metabolism. This compound has been identified as a selective inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) protein translation. By targeting the human 80S ribosome, this compound reduces the synthesis of PCSK9, a key protein responsible for the degradation of the Low-Density Lipoprotein Receptor (LDLR). This inhibition leads to increased cell surface levels of LDLR, enhanced uptake of Low-Density Lipoprotein (LDL) cholesterol by hepatocytes, and a subsequent reduction in plasma cholesterol levels. This document details the mechanism of action of this compound, summarizes key quantitative data from in vitro studies, provides detailed experimental protocols for relevant assays, and illustrates the associated signaling pathways and experimental workflows using Graphviz diagrams.
Introduction to this compound and its Target: PCSK9
This compound, chemically known as (R)-N-(isoquinolin-1-yl)-3-(4-methoxyphenyl)-N-(piperidin-3-yl)propanamide, is a small molecule identified through phenotypic screening as an anti-secretagogue of PCSK9[1]. PCSK9 is a serine protease that plays a pivotal role in cholesterol homeostasis. It binds to the LDLR on the surface of hepatocytes, and upon internalization, targets the receptor for lysosomal degradation. This process reduces the number of available LDLRs to clear LDL cholesterol from the circulation, leading to elevated plasma LDL levels, a major risk factor for cardiovascular disease. By inhibiting PCSK9, this compound offers a novel therapeutic strategy for lowering LDL cholesterol.
Mechanism of Action of this compound
This compound exerts its effect on cholesterol metabolism through a unique mechanism of action. Unlike antibody-based PCSK9 inhibitors that bind to circulating PCSK9, this compound acts intracellularly to inhibit the synthesis of the PCSK9 protein.
Key aspects of this compound's mechanism of action include:
-
Selective Targeting of the 80S Ribosome: this compound selectively binds to the human 80S ribosome, the cellular machinery responsible for protein synthesis[1]. It does not bind to bacterial (E. coli) ribosomes, indicating a degree of selectivity for eukaryotic translation machinery[1].
-
Inhibition of PCSK9 Translation: By binding to the ribosome, this compound specifically inhibits the translation of PCSK9 mRNA into protein[1]. This is a transcript-dependent inhibition, suggesting that the effect is not a general shutdown of protein synthesis.
-
No Effect on Transcription or Degradation: Studies have shown that this compound does not alter the transcription of the PCSK9 gene or increase the degradation rate of the existing PCSK9 protein[1]. Its action is confined to the translational level.
This targeted inhibition of PCSK9 synthesis leads to a cascade of downstream effects beneficial for cholesterol reduction.
Quantitative Data on this compound's In Vitro Efficacy
Several in vitro studies, primarily using the human hepatoma cell line Huh7, have quantified the effects of this compound on the PCSK9 pathway and cholesterol metabolism.
| Parameter | Cell Line | This compound Concentration | Observation | Reference |
| PCSK9 Secretion Inhibition | CHO-K1 (recombinant) | IC50 = 4.8 µM | Half-maximal inhibitory concentration for anti-secretagogue activity. | [2][3] |
| Huh7 | 10 µM | Strong inhibition of PCSK9 secretion. | [4] | |
| LDL-C Uptake | Hepatoma cells | Not specified | Stimulates uptake of LDL-C. | [1] |
| LDLR Protein Levels | Hepatoma cells | Not specified | Increases LDLR levels. | [1] |
A more optimized analog of this compound, PF-06446846, has also been studied:
| Parameter | Cell Line | PF-06446846 Concentration | Observation | Reference |
| PCSK9 Secretion Inhibition | Huh7 | IC50 = 0.3 µM | More potent inhibition compared to this compound. | |
| Plasma PCSK9 (in vivo) | Rats | 5-50 mg/kg/day (oral) | Dose-dependent reduction in plasma PCSK9. | |
| Total Cholesterol (in vivo) | Rats | 5-50 mg/kg/day (oral) | Reduction in total cholesterol levels. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
PCSK9 Secretion Assay (AlphaLISA)
This assay is used to quantify the amount of PCSK9 secreted by cells into the culture medium.
Materials:
-
Huh7 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (and vehicle control, e.g., DMSO)
-
AlphaLISA Human PCSK9 Detection Kit
-
96-well or 384-well white opaque microplates
-
Microplate reader capable of AlphaLISA detection
Procedure:
-
Cell Seeding: Seed Huh7 cells in a 96-well plate at a density that allows for optimal growth and PCSK9 secretion during the experiment.
-
Cell Treatment: After cell attachment (typically 24 hours), replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24-48 hours) to allow for PCSK9 secretion.
-
Sample Collection: Carefully collect the cell culture supernatant, which contains the secreted PCSK9.
-
AlphaLISA Assay:
-
Follow the manufacturer's protocol for the AlphaLISA Human PCSK9 Detection Kit.
-
Briefly, add a small volume of the collected supernatant to a 384-well assay plate.
-
Add the AlphaLISA Acceptor beads and Biotinylated Antibody solution.
-
Incubate in the dark.
-
Add the Streptavidin-Donor beads.
-
Incubate again in the dark.
-
-
Data Acquisition: Read the plate on a compatible microplate reader. The AlphaLISA signal is proportional to the amount of PCSK9 in the sample.
-
Data Analysis: Calculate the concentration of PCSK9 in each sample based on a standard curve. Determine the IC50 value for this compound's inhibition of PCSK9 secretion.
Western Blot for LDLR Protein Levels
This method is used to visualize and quantify the amount of LDLR protein in cell lysates.
Materials:
-
Huh7 cells treated with this compound or vehicle
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against LDLR
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Wash treated cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-LDLR antibody and the anti-loading control antibody.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Quantification: Quantify the band intensities for LDLR and the loading control. Normalize the LDLR signal to the loading control to determine the relative change in LDLR protein levels.
LDL Uptake Assay
This assay measures the ability of cells to take up fluorescently labeled LDL from the culture medium.
Materials:
-
Huh7 cells
-
Fluorescently labeled LDL (e.g., DiI-LDL or Bodipy-LDL)
-
Cell culture medium
-
This compound or vehicle control
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding and Treatment: Seed Huh7 cells and treat with this compound or vehicle as described for the PCSK9 secretion assay.
-
LDL Incubation: After the treatment period, replace the medium with fresh medium containing fluorescently labeled LDL.
-
Incubation: Incubate the cells for a set period (e.g., 2-4 hours) to allow for LDL uptake.
-
Washing: Wash the cells multiple times with PBS to remove any unbound fluorescent LDL.
-
Quantification:
-
Microscopy: Visualize the cells using a fluorescence microscope and capture images. The fluorescence intensity within the cells is indicative of LDL uptake.
-
Plate Reader: Lyse the cells and measure the fluorescence intensity of the lysate using a fluorescence plate reader.
-
-
Data Analysis: Compare the fluorescence intensity between this compound-treated and control cells to determine the percentage increase in LDL uptake.
Signaling Pathway Context
This compound's action is situated within the broader context of cholesterol homeostasis, which is tightly regulated by the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway.
-
Low Cellular Cholesterol: When cellular cholesterol levels are low, SREBP-2 is activated. It translocates to the nucleus and acts as a transcription factor, increasing the expression of genes involved in cholesterol synthesis and uptake, including the LDLR gene.
-
SREBP-2 and PCSK9: SREBP-2 also upregulates the transcription of the PCSK9 gene. This creates a negative feedback loop where the machinery for cholesterol uptake (LDLR) and its degrader (PCSK9) are both increased.
-
This compound's Intervention: this compound intervenes post-transcriptionally by inhibiting the translation of the PCSK9 mRNA that has been transcribed under the control of SREBP-2. This effectively uncouples the SREBP-2-mediated increase in LDLR from the corresponding increase in its degrader, leading to a net increase in functional LDLR on the cell surface.
Conclusion and Future Directions
This compound represents a promising class of small molecule inhibitors of PCSK9 with a novel mechanism of action. By selectively inhibiting the translation of PCSK9, it effectively increases LDLR levels and promotes the clearance of LDL cholesterol. The in vitro data demonstrates its potential as a therapeutic agent for hypercholesterolemia.
Further research is needed to fully elucidate the in vivo efficacy and safety profile of this compound and its analogs. Key areas for future investigation include:
-
In Vivo Studies: Comprehensive studies in animal models of hypercholesterolemia are required to determine the pharmacokinetic and pharmacodynamic properties of this compound, as well as its long-term efficacy and potential off-target effects.
-
Selectivity Profiling: A more detailed analysis of the selectivity of this compound for the translation of PCSK9 mRNA over other transcripts is necessary to understand its safety profile.
-
Structural Biology: Elucidating the precise binding site of this compound on the 80S ribosome and its interaction with the nascent PCSK9 polypeptide chain could facilitate the design of more potent and selective inhibitors.
The development of orally available small molecule inhibitors of PCSK9 synthesis, such as this compound, holds significant promise for the management of hypercholesterolemia and the prevention of cardiovascular disease.
References
- 1. revvity.com [revvity.com]
- 2. Selective ribosome profiling to study interactions of translating ribosomes in yeast | Springer Nature Experiments [experiments.springernature.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Ribosome profiling: a Hi-Def monitor for protein synthesis at the genome-wide scale - PMC [pmc.ncbi.nlm.nih.gov]
R-Impp's Interaction with the 80S Ribosome: A Technical Guide
Executive Summary: This document provides a comprehensive technical overview of the interaction between R-Impp, a small-molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) secretion, and the eukaryotic 80S ribosome. This compound represents a novel mechanism of action by directly targeting the cellular translation machinery to selectively inhibit the synthesis of PCSK9 protein. This guide synthesizes available quantitative data, details relevant experimental protocols for studying this interaction, and visualizes the associated molecular pathways and workflows. It is intended for researchers, scientists, and drug development professionals working in cardiovascular disease, translational medicine, and small-molecule therapeutics.
Introduction to this compound
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a secreted protein that plays a critical role in cholesterol homeostasis. By binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the receptor for lysosomal degradation. This reduces the number of available LDLRs, leading to decreased clearance of LDL-cholesterol (LDL-C) from the bloodstream and elevated plasma LDL-C levels.
This compound, also identified as PF-00932239, was discovered through phenotypic screening as a small-molecule inhibitor of PCSK9 secretion.[1][2] Unlike monoclonal antibodies or siRNAs that target the extracellular PCSK9 protein or its mRNA, this compound employs a distinct mechanism by targeting the 80S ribosome to inhibit the translation of PCSK9.[3] This results in increased LDLR levels and enhanced LDL-C uptake in hepatoma cells, making it a significant tool for research and a potential lead for novel hypercholesterolemia therapies.[2][3]
Mechanism of Action: Targeting Eukaryotic Translation
The primary mechanism of action for this compound is the selective, transcript-dependent inhibition of PCSK9 protein translation.[1]
-
Ribosome Targeting: this compound directly targets the eukaryotic 80S ribosome. It has been shown to selectively bind to human ribosomes but not to prokaryotic (E. coli) ribosomes, indicating a specific interaction with the more complex eukaryotic translational machinery.[1][2]
-
Translational Inhibition: The compound's effect is post-transcriptional. Studies have confirmed that this compound does not alter PCSK9 mRNA transcription levels nor does it increase the degradation rate of existing PCSK9 protein.[1][2] Instead, it specifically interferes with the ribosomal synthesis of the PCSK9 polypeptide chain.
-
Consequence of Inhibition: By blocking translation, this compound effectively reduces the intracellular pool and subsequent secretion of PCSK9 protein. This spares the LDLR from PCSK9-mediated degradation, increasing its recycling to the cell surface and thereby enhancing the clearance of circulating LDL-C.[3]
Quantitative Data on this compound Activity
The biological activity of this compound has been quantified in various cellular assays. The following table summarizes the key data points available.
| Parameter | Value | Cell Line / System | Notes | Reference |
| IC₅₀ (PCSK9 Secretion) | 4.8 µM | Recombinant CHO-K1 cells | Half-maximal inhibitory concentration for the anti-secretagogue activity. | |
| PCSK9 Inhibition | 81% at 10 µM | Huh7 cells (72h) | Demonstrates dose-dependent inhibition of PCSK9 protein levels. | [2] |
| PCSK9 Inhibition | 92% at 30 µM | Huh7 cells (72h) | Strong inhibition at higher concentrations. | [2] |
| Effective Concentration | 10 µM | Huh7 cells (24h) | Used in a wound healing assay to confirm pharmacological inhibition of PCSK9. | [4] |
Visualizing Molecular Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of this compound's mechanism, its place in the broader PCSK9 regulatory pathway, and a typical experimental workflow.
This compound's Core Mechanism of Action
The following diagram illustrates the direct pathway from this compound's interaction with the ribosome to the cellular outcome of increased LDL-C uptake.
PCSK9 Regulatory Pathway and this compound's Point of Intervention
This diagram places this compound's action in the context of the transcriptional regulation of the PCSK9 gene.
Experimental Workflow for Assessing this compound Activity
This flowchart outlines the typical experimental process to measure the efficacy of this compound in a cell-based assay.
Detailed Experimental Protocols
Protocol: PCSK9 Translation Inhibition Assay (Luciferase Reporter)
This protocol is based on the use of a system like the Promega Steady-Glo® Luciferase Assay to quantify the translation of a PCSK9-luciferase fusion mRNA in a cell-free lysate or in live cells.[5][6]
-
Principle: A construct encoding the full-length human PCSK9 mRNA fused to a luciferase reporter gene is used. The amount of light produced upon addition of the substrate is directly proportional to the amount of newly synthesized fusion protein, thus serving as a proxy for translational efficiency. This compound's ability to inhibit this process will result in a dose-dependent decrease in luminescence.
-
Materials:
-
HeLa or Huh7 cell lysate (or live cells in a 96-well plate).
-
PCSK9-luciferase fusion mRNA transcript.
-
This compound stock solution (in DMSO).
-
Steady-Glo® Luciferase Assay System (Promega, Cat.# E2510 or similar).
-
Opaque-walled 96-well plates suitable for luminescence.
-
Luminometer.
-
-
Procedure (Live Cell):
-
Seed HeLa or Huh7 cells in an opaque 96-well plate at a density of ~10,000 cells/well and allow them to adhere overnight.
-
Transfect cells with a plasmid encoding the PCSK9-luciferase reporter.
-
After 24 hours, remove the medium and add fresh medium containing serial dilutions of this compound (e.g., 0.1 to 100 µM) and a DMSO vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 4-24 hours).
-
Equilibrate the plate to room temperature for 10-15 minutes.
-
Prepare the Steady-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of Steady-Glo® reagent equal to the culture volume in each well (e.g., 100 µL reagent to 100 µL medium).
-
Mix on a plate shaker for 2 minutes to induce cell lysis.
-
Allow the reaction to stabilize for at least 5 minutes.[6]
-
Measure luminescence using a plate-reading luminometer.
-
Normalize the data to the vehicle control and plot a dose-response curve to determine the IC₅₀.
-
Representative Protocol: Ribosome Binding Assay (Affinity Pull-Down)
While the specific assay used to demonstrate this compound's binding to the ribosome is not detailed in the primary literature, this representative protocol describes a common method for assessing small molecule-ribosome interactions.[7]
-
Principle: A biotinylated version of this compound (or a close analog) is synthesized. This tagged compound is incubated with purified human 80S ribosomes. Streptavidin-coated magnetic beads are then used to pull down the biotin-tagged compound and any interacting partners. The presence of co-precipitated ribosomal components is detected by analyzing for ribosomal RNA or ribosomal proteins.
-
Materials:
-
Purified human 80S ribosomes (from HeLa or other human cell lines).
-
Biotinylated this compound analog.
-
Non-biotinylated this compound (for competition).
-
Streptavidin-coated magnetic beads.
-
Binding buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT).
-
Wash buffer (Binding buffer with 0.05% Tween-20).
-
RNA extraction kit or SDS-PAGE reagents and antibodies against ribosomal proteins (e.g., RPS6).
-
-
Procedure:
-
Incubate purified 80S ribosomes (e.g., 5-10 pmol) with biotinylated this compound (e.g., 10 µM) in binding buffer for 30 minutes at 4°C with gentle rotation.
-
For a competition control, pre-incubate ribosomes with an excess of non-biotinylated this compound (e.g., 100 µM) for 15 minutes before adding the biotinylated compound.
-
Add pre-washed streptavidin-coated magnetic beads to the mixture and incubate for another 30 minutes at 4°C.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with cold wash buffer to remove non-specific binders.
-
For RNA analysis: Elute bound components and extract RNA. Analyze for the presence of 18S and 28S rRNA using agarose gel electrophoresis.
-
For protein analysis: Resuspend beads in SDS-PAGE loading buffer, boil to elute proteins, and perform a Western blot using an antibody against a specific ribosomal protein (e.g., RPS6).[7]
-
A positive result (presence of rRNA or ribosomal protein) in the pull-down lane, which is diminished in the competition control lane, indicates a specific interaction.
-
Structural Insights and Binding Site
As of late 2025, a high-resolution cryo-electron microscopy (cryo-EM) or X-ray crystal structure of this compound in complex with the human 80S ribosome has not been made publicly available. The precise binding pocket for this compound on the ribosome remains to be elucidated.
Structural studies of other small molecules bound to the 80S ribosome have revealed several key functional sites that are common targets for inhibitors, including the peptidyl transferase center (PTC) on the large subunit and the A, P, and E tRNA-binding sites at the subunit interface.[8][9] For example, the anti-protozoan drug emetine has been shown by cryo-EM to bind to the E-site of the ribosomal small subunit, where it obstructs mRNA and tRNA translocation.[8][9] Determining the specific binding site of this compound through high-resolution structural biology would be a critical step in understanding its selectivity and for guiding the structure-based design of next-generation translation inhibitors.
Conclusion
This compound is a pioneering small molecule that validates the eukaryotic ribosome as a druggable target for modulating the expression of specific, high-value therapeutic proteins like PCSK9. Its unique mechanism of inhibiting translation, rather than transcription or protein function, opens a new avenue for drug development. The data clearly show its efficacy in cellular models, and the provided protocols offer a framework for further investigation into its properties and the discovery of similar molecules. Future work, particularly high-resolution structural studies, will be essential to fully characterize the molecular interactions underpinning this compound's activity and to unlock the full potential of targeting the ribosome for therapeutic intervention.
References
- 1. A Small-Molecule Anti-secretagogue of PCSK9 Targets the 80S Ribosome to Inhibit PCSK9 Protein Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. Direct ribosomal binding by a cellular inhibitor of translation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cryo-EM structure of the Plasmodium falciparum 80S ribosome bound to the anti-protozoan drug emetine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cryo-EM structure of the Plasmodium falciparum 80S ribosome bound to the anti-protozoan drug emetine - PubMed [pubmed.ncbi.nlm.nih.gov]
R-Impp: A Technical Whitepaper on the Discovery and Development of a Novel PCSK9 Translation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of low-density lipoprotein cholesterol (LDL-C) metabolism, making it a prime therapeutic target for hypercholesterolemia. This document details the discovery and preclinical development of R-Impp (also known as PF-00932239), a first-in-class small molecule that inhibits PCSK9 production through a novel mechanism of action: selective inhibition of eukaryotic ribosome translation. This compound was identified through a phenotypic high-throughput screen and found to specifically stall the ribosome translating PCSK9 mRNA. This leads to reduced secretion of PCSK9, increased cell-surface expression of LDL receptors (LDL-R), and enhanced LDL-C uptake in hepatic cells. Subsequent optimization led to an analog, PF-06446846, which demonstrated oral bioavailability and in vivo efficacy in reducing plasma PCSK9 and cholesterol levels in preclinical rodent models. This guide provides a comprehensive overview of the discovery, mechanism of action, in vitro activity, and in vivo proof-of-concept for this innovative therapeutic approach.
Introduction: Targeting PCSK9 for Cardiovascular Disease
Cardiovascular disease remains a leading cause of mortality worldwide, with elevated LDL-C being a major risk factor. PCSK9 is a secreted serine protease that plays a critical role in cholesterol homeostasis by binding to the LDL-R on the surface of hepatocytes, targeting it for lysosomal degradation. This reduction in LDL-R density diminishes the liver's ability to clear LDL-C from the circulation. Genetic studies have shown that loss-of-function mutations in PCSK9 are associated with lower LDL-C levels and a reduced risk of coronary heart disease, validating PCSK9 as a therapeutic target. While monoclonal antibodies that sequester circulating PCSK9 have proven highly effective, there is a compelling need for orally bioavailable small-molecule inhibitors. This compound represents a novel strategy to achieve this by targeting the synthesis of the PCSK9 protein itself.
Discovery of this compound: A Phenotypic Screening Approach
This compound was discovered through a sophisticated phenotypic high-throughput screen (HTS) designed to identify small molecules that inhibit the secretion of PCSK9 from cells. This approach prioritized functional outcomes over direct binding to a predetermined target.
The screening cascade involved a multi-step process to identify potent, selective, and non-cytotoxic compounds. The initial screen utilized a chemiluminescent assay to measure the amount of secreted PCSK9. Hits from this primary screen were then subjected to counterscreens to eliminate compounds that non-specifically inhibited protein secretion or exhibited cellular toxicity. This compound emerged as a promising hit, demonstrating a stereospecific inhibition of PCSK9 secretion.
Experimental Workflow: High-Throughput Screening Cascade
A Technical Guide to R-Impp: A Novel Inhibitor of PCSK9 Translation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of R-Impp, a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) translation. This compound presents a novel mechanism for modulating cholesterol homeostasis by targeting the 80S ribosome, thereby selectively inhibiting the synthesis of PCSK9. This leads to an increase in cell surface low-density lipoprotein receptor (LDL-R) levels and enhanced clearance of low-density lipoprotein cholesterol (LDL-C). This document details the chemical properties, mechanism of action, relevant quantitative data, and experimental protocols for studying this compound.
Chemical Identity
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (R)-N-(isoquinolin-1-yl)-3-(4-methoxyphenyl)-N-(piperidin-3-yl)propanamide .[1][2][3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (R)-N-(isoquinolin-1-yl)-3-(4-methoxyphenyl)-N-(piperidin-3-yl)propanamide | [1][2][3] |
| Synonyms | PF-00932239 | [1] |
| CAS Number | 2133832-83-2 | [1] |
| Molecular Formula | C₂₄H₂₇N₃O₂ | [1] |
| Molecular Weight | 389.49 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [1] |
| Purity | ≥98% | |
| Solubility | DMSO: ≥70 mg/mL (179.72 mM) | [2] |
Core Mechanism of Action
This compound functions as an anti-secretagogue of PCSK9 through a unique mechanism of action.[1] Unlike monoclonal antibodies that target extracellular PCSK9, this compound acts intracellularly to inhibit the translation of PCSK9 mRNA.[2][4] It selectively binds to the human 80S ribosome, but not the E. coli ribosome, leading to a transcript-dependent inhibition of PCSK9 protein synthesis.[1][2] This reduction in de novo PCSK9 protein synthesis prevents the PCSK9-mediated degradation of the LDL receptor.[4] Consequently, there is an increased recycling of the LDL receptor to the hepatocyte surface, leading to enhanced uptake of LDL-C from the circulation.[2][4] Studies have shown that this compound does not affect PCSK9 transcription or the degradation of existing PCSK9 protein.[2]
Quantitative Data
The following table summarizes the key quantitative data reported for this compound's activity in in vitro models.
Table 2: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| PCSK9 Secretion IC₅₀ | Recombinant CHO-K1 | 4.8 µM | [1][2] |
| Effective Concentration for PCSK9 Reduction | Huh7 | 10-30 µM | [2] |
| Effect on LDL-C Uptake | Hepatoma cells | Increased | [1][2] |
| Effect on LDL-R Levels | Hepatoma cells | Increased | [1][2] |
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound and a general experimental workflow for its characterization are depicted in the following diagrams.
Caption: this compound signaling pathway in a hepatocyte.
Caption: Experimental workflow for this compound characterization.
Experimental Protocols
Protocol for PCSK9 Secretion Inhibition Assay in Huh7 Cells
This protocol is designed to quantify the effect of this compound on the secretion of PCSK9 from the human hepatoma cell line, Huh7.
Materials:
-
Huh7 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Opti-MEM I Reduced Serum Medium
-
PCSK9 ELISA Kit (Human)
-
BCA Protein Assay Kit
-
RIPA Lysis and Extraction Buffer
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed Huh7 cells in a 24-well plate at a density of 1.5 x 10⁵ cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.
-
Serum Starvation and Treatment:
-
After 24 hours, wash the cells once with sterile PBS.
-
Replace the growth medium with serum-free Opti-MEM I.
-
Add this compound at desired final concentrations (e.g., a dose-response range from 0.1 to 100 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.
-
Incubate the cells for 24 hours.
-
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant from each well. Centrifuge at 500 x g for 5 minutes to pellet any detached cells and debris. Transfer the clear supernatant to a new tube and store at -80°C until analysis.
-
Cell Lysis:
-
Wash the remaining cells in the wells twice with ice-cold PBS.
-
Add 100 µL of RIPA buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (total cell lysate).
-
-
Protein Quantification: Determine the total protein concentration in each cell lysate sample using a BCA protein assay kit according to the manufacturer's instructions. This will be used to normalize the PCSK9 secretion data.
-
PCSK9 ELISA: Quantify the concentration of secreted PCSK9 in the collected supernatants using a human PCSK9 ELISA kit, following the manufacturer's protocol.
-
Data Analysis:
-
Normalize the secreted PCSK9 concentration to the total protein concentration of the corresponding cell lysate.
-
Calculate the percentage of PCSK9 secretion inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the this compound concentration and determine the IC₅₀ value using a non-linear regression analysis.
-
Protocol for LDL-C Uptake Assay in HepG2 Cells
This protocol measures the ability of this compound to enhance the uptake of fluorescently labeled LDL-C in the human hepatoma cell line, HepG2.
Materials:
-
HepG2 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
DMEM with 5% Lipoprotein Deficient Serum (LPDS)
-
This compound (dissolved in DMSO)
-
Fluorescently labeled LDL (e.g., DiI-LDL or Bodipy-FL-LDL)
-
Hoechst 33342 or DAPI
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
Procedure:
-
Cell Seeding: Seed HepG2 cells onto glass-bottom 96-well plates at a density of 3 x 10⁴ cells per well in DMEM with 10% FBS. Allow cells to adhere and grow for 48 hours.
-
Lipoprotein Depletion and Treatment:
-
Aspirate the growth medium and wash the cells once with PBS.
-
Replace the medium with DMEM containing 5% LPDS and incubate for 24 hours to upregulate LDL receptor expression.
-
Treat the cells with various concentrations of this compound (or vehicle control) in fresh DMEM with 5% LPDS for an additional 24 hours.
-
-
LDL-C Uptake:
-
After treatment, add fluorescently labeled LDL to each well at a final concentration of 5-10 µg/mL.
-
Incubate the cells at 37°C for 3-4 hours to allow for LDL uptake.
-
-
Cell Fixation and Staining:
-
Aspirate the medium containing the labeled LDL and wash the cells three times with ice-cold PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Counterstain the nuclei with Hoechst 33342 or DAPI for 10 minutes.
-
Wash the cells twice with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope. Capture images in the appropriate channels for the fluorescent LDL and the nuclear stain.
-
Quantify the fluorescence intensity of the internalized LDL per cell. The total fluorescence intensity of the LDL probe in each field can be normalized to the number of nuclei.
-
Compare the LDL uptake in this compound-treated cells to the vehicle-treated control cells.
-
Protocol for Ribosome Binding Assay
This protocol provides a general framework to demonstrate the direct binding of this compound to human ribosomes.
Materials:
-
Biotinylated this compound (or a suitable analog)
-
Purified human 80S ribosomes (can be isolated from HeLa or other human cell lines)
-
Streptavidin-coated magnetic beads
-
Binding Buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
Wash Buffer (Binding Buffer with 0.05% Tween-20)
-
SDS-PAGE gels and reagents
-
Antibodies against ribosomal proteins (e.g., RPS6)
Procedure:
-
Ribosome Preparation: Isolate and purify 80S ribosomes from a human cell line using standard sucrose gradient centrifugation methods.
-
Binding Reaction:
-
In a microcentrifuge tube, combine a defined amount of purified 80S ribosomes (e.g., 10-20 pmol) with an excess of biotinylated this compound in Binding Buffer.
-
As a negative control, set up a reaction with biotin alone or a biotinylated non-binding small molecule.
-
Incubate the reactions at room temperature for 30-60 minutes with gentle rotation.
-
-
Pull-down:
-
Add pre-washed streptavidin-coated magnetic beads to each reaction tube.
-
Incubate for another 30 minutes at room temperature with rotation to allow the biotinylated this compound (and any bound ribosomes) to bind to the beads.
-
-
Washing:
-
Place the tubes on a magnetic stand and carefully remove the supernatant.
-
Wash the beads three to five times with Wash Buffer to remove non-specific binding.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.
-
Separate the eluted proteins by SDS-PAGE.
-
Analyze the presence of ribosomes in the pull-down fraction by Western blotting using antibodies against specific ribosomal proteins (e.g., RPS6). A positive band in the biotinylated this compound lane, and its absence or significant reduction in the control lanes, would indicate a direct interaction.
-
Conclusion
This compound represents a promising pharmacological tool for the study of PCSK9 biology and cholesterol metabolism. Its unique mechanism of inhibiting PCSK9 translation at the ribosomal level offers a distinct approach compared to other PCSK9 inhibitors. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential therapeutic application of this compound and similar molecules.
References
R-Impp (CAS 2133832-83-2): A Technical Guide to a Novel Inhibitor of PCSK9 Translation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of R-Impp (also known as PF-00932239), a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) secretion. This compound presents a unique mechanism of action, targeting the 80S ribosome to inhibit PCSK9 protein translation, thereby offering a novel approach for modulating cholesterol metabolism.
Core Compound Data
| Parameter | Value | Reference |
| CAS Number | 2133832-83-2 | [1] |
| Synonyms | PF-00932239 | [2] |
| Molecular Formula | C₂₄H₂₇N₃O₂ | [1] |
| Molecular Weight | 389.5 g/mol | [1] |
| IUPAC Name | (R)-N-(isoquinolin-1-yl)-3-(4-methoxyphenyl)-N-(piperidin-3-yl)propanamide | [3] |
| Mechanism of Action | Inhibitor of PCSK9 protein translation via targeting the 80S ribosome. | [2][4] |
| IC₅₀ (PCSK9 Secretion) | 4.8 µM | [2][5] |
Mechanism of Action and Signaling Pathway
This compound functions as an anti-secretagogue of PCSK9.[2] Unlike other PCSK9 inhibitors that target the circulating protein, this compound acts intracellularly to prevent its synthesis.[3] The molecule selectively binds to the human 80S ribosome, leading to a transcript-dependent inhibition of PCSK9 translation.[4][6] This reduction in PCSK9 protein levels results in an increased number of LDL receptors (LDL-R) on the surface of hepatocytes.[4] With more LDL receptors available, the uptake of low-density lipoprotein cholesterol (LDL-C) from the circulation is enhanced, ultimately leading to lower plasma LDL-C levels.[3][6] Notably, this compound does not affect the transcription of PCSK9 mRNA or the degradation of existing PCSK9 protein.[4]
Caption: this compound inhibits PCSK9 translation by targeting the 80S ribosome.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
PCSK9 Secretion Assay (AlphaLISA)
This protocol outlines the high-throughput screening method used to identify inhibitors of PCSK9 secretion.
-
Cell Culture: CHO-K1 cells overexpressing human PCSK9 are seeded in 384-well plates and incubated.
-
Compound Treatment: Cells are treated with various concentrations of test compounds (like this compound) or vehicle control (DMSO).
-
Supernatant Collection: After an incubation period, the cell culture supernatant containing secreted PCSK9 is collected.
-
AlphaLISA Assay: The amount of secreted PCSK9 is quantified using an AlphaLISA (Amplified Luminescent Proximity Homestead Assay) kit according to the manufacturer's instructions. This involves the addition of acceptor beads and donor beads that bind to PCSK9, bringing them into proximity and generating a chemiluminescent signal.
-
Data Analysis: The luminescent signal is read on a suitable plate reader. The IC₅₀ value is calculated by plotting the percentage of PCSK9 secretion against the compound concentration.
LDL-C Uptake Assay
This assay measures the ability of cells to take up LDL-C from the surrounding medium, a functional consequence of increased LDL receptor levels.
-
Cell Culture: Human hepatoma cells (e.g., Huh7) are plated in a multi-well format.[6]
-
Compound Treatment: Cells are treated with this compound or a vehicle control for a specified period to allow for changes in LDL receptor expression.
-
Fluorescent LDL-C Addition: A fluorescently labeled LDL-C (e.g., DiI-LDL) is added to the cell culture medium.
-
Incubation and Washing: Cells are incubated to allow for the uptake of the labeled LDL-C. Subsequently, the cells are washed to remove any unbound fluorescent LDL-C.
-
Quantification: The amount of internalized fluorescent LDL-C is quantified using a fluorescence plate reader or by fluorescence microscopy. An increase in fluorescence intensity indicates enhanced LDL-C uptake.
Ribosome Binding Assay
This experiment determines the direct interaction of this compound with ribosomes.
-
Ribosome Isolation: Isolate human 80S ribosomes and, as a control, E. coli 70S ribosomes through sucrose gradient centrifugation.[4][6]
-
Radiolabeling (or other detection method): this compound can be radiolabeled or a competition assay can be designed with a known radiolabeled ribosome-binding ligand.
-
Binding Reaction: Incubate the isolated ribosomes with labeled this compound in a suitable binding buffer.
-
Separation of Bound and Unbound Ligand: Separate the ribosome-bound this compound from the unbound compound using a technique like filtration through a nitrocellulose membrane (which retains ribosomes and bound ligands) or equilibrium dialysis.
-
Quantification: The amount of bound this compound is quantified by measuring the radioactivity on the filter or in the dialysis chamber. This allows for the determination of binding affinity.
Experimental Workflow
The discovery of this compound was the result of a systematic phenotypic screening campaign.
Caption: Workflow for the discovery and characterization of this compound.
Quantitative Data Summary
| Assay | Cell Line | Endpoint | This compound Activity |
| PCSK9 Secretion | Recombinant CHO-K1 | IC₅₀ | 4.8 µM[5] |
| LDL-C Uptake | Hepatoma cells (e.g., Huh7) | Increased uptake | Demonstrated[6] |
| Ribosome Binding | Human 80S vs. E. coli | Selective Binding | Binds to human, but not E. coli, ribosomes[4][6] |
| Cytotoxicity | Recombinant CHO-K1 | Intracellular ATP levels | No effect[5] |
| Protein Secretion Selectivity | Recombinant CHO-K1 | Secreted alkaline phosphatase | No decrease in secretion[5] |
Formulation and Solubility
This compound is a crystalline solid.[1] For in vitro experiments, it is typically dissolved in DMSO.[7] For in vivo studies, various formulations can be prepared. One example protocol for a clear solution involves a mixture of DMSO, PEG300, Tween-80, and saline.[2] Another option for a suspended solution for oral or intraperitoneal injection involves DMSO and 20% SBE-β-CD in saline.[2]
This technical guide consolidates the currently available information on this compound, highlighting its potential as a research tool and a lead compound for the development of novel therapeutics for hypercholesterolemia. Further research into its in vivo efficacy, pharmacokinetic profile, and safety will be critical for its translation into a clinical setting.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. A Small-Molecule Anti-secretagogue of PCSK9 Targets the 80S Ribosome to Inhibit PCSK9 Protein Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Serine/threonin kinase | TargetMol [targetmol.com]
An In-depth Technical Guide to R-Impp (PF-00932239): A Novel Inhibitor of PCSK9 Translation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of R-Impp (also known as PF-00932239), a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). This compound represents a novel therapeutic approach to lowering low-density lipoprotein cholesterol (LDL-C) by selectively targeting the translation of PCSK9 mRNA.
Core Concepts
This compound is an anti-secretagogue of PCSK9.[1][2][3][4] Unlike monoclonal antibodies that target circulating PCSK9 protein, this compound acts intracellularly by binding to the human 80S ribosome.[1][2][5] This interaction leads to a transcript-dependent inhibition of PCSK9 protein translation, thereby reducing the amount of PCSK9 protein secreted from hepatocytes.[1][6][7] The reduction in secreted PCSK9 leads to an increase in the number of LDL receptors (LDL-R) on the surface of liver cells, which in turn enhances the uptake of LDL-C from the bloodstream.[1][6][7][8]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Notes |
| PCSK9 Secretion Inhibition (IC50) | 4.8 µM | Recombinant CHO-K1 cells | This compound exhibited weak anti-secretagogue activity and did not affect intracellular ATP levels, indicating low cytotoxicity.[7] |
| LDL-C Uptake | Stimulated | Hepatoma cells (Huh7) | Increased LDL-R levels were observed, while the secretion of transferrin was not altered.[1][3][7] |
| Mechanism of Action | Inhibition of PCSK9 protein translation | Human cells | This compound does not affect PCSK9 transcription or increase its degradation.[1][6][7] |
| Ribosome Selectivity | Binds to human 80S ribosomes | N/A | Does not bind to E. coli ribosomes.[1][5] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on available information.
PCSK9 Secretion Inhibition Assay
This protocol is a representative method for determining the half-maximal inhibitory concentration (IC50) of this compound on PCSK9 secretion.
-
Cell Line: Human hepatoma (Huh7) cells.
-
Procedure:
-
Plate Huh7 cells at a density of 150,000 cells per well in a suitable multi-well plate.[7]
-
Transfect the cells with full-length and truncation mutants of PCSK9 if required for specific investigations.[7]
-
After 24 hours, treat the cells with various concentrations of this compound (e.g., a serial dilution around the expected IC50) or vehicle control (e.g., DMSO).[7]
-
Incubate the cells for an additional 24 to 48 hours.
-
Collect the cell culture supernatant.
-
Quantify the amount of secreted PCSK9 in the supernatant using a suitable immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an ELISA.
-
Normalize the amount of secreted PCSK9 to a measure of cell viability (e.g., intracellular ATP levels) to control for cytotoxicity.
-
Plot the percentage of PCSK9 secretion inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
LDL-C Uptake Assay
This protocol outlines a method to assess the effect of this compound on the uptake of LDL-C by liver cells.
-
Cell Line: Human hepatoma (Huh7) cells.
-
Reagents:
-
Fluorescently labeled LDL-C (e.g., DiI-LDL or Bodipy-LDL).
-
This compound.
-
Vehicle control (e.g., DMSO).
-
-
Procedure:
-
Plate Huh7 cells in a multi-well plate suitable for fluorescence microscopy or plate-based fluorescence reading.
-
Treat the cells with this compound (e.g., 10 µM or 30 µM) or vehicle control for 24 to 48 hours.[7]
-
Following treatment, incubate the cells with medium containing fluorescently labeled LDL-C for a defined period (e.g., 2-4 hours).
-
Wash the cells thoroughly with phosphate-buffered saline (PBS) to remove any unbound fluorescent LDL-C.
-
Quantify the uptake of fluorescent LDL-C. This can be achieved through:
-
Fluorescence Microscopy: Visualize and capture images of the cells to qualitatively assess the increase in intracellular fluorescence.
-
Plate Reader: Lyse the cells and measure the fluorescence intensity of the cell lysate using a microplate reader.
-
-
Normalize the fluorescence signal to the total protein concentration of the cell lysate to account for any differences in cell number.
-
Western Blot Analysis for PCSK9 and LDL-R
This protocol describes the detection of intracellular PCSK9 and LDL-R protein levels following treatment with this compound.
-
Cell Line: Human hepatoma (Huh7) cells.
-
Procedure:
-
Plate Huh7 cells and treat with this compound or vehicle control as described in the previous protocols.
-
After the treatment period, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.[7]
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for PCSK9 (V5-tagged if using transfected constructs) and LDL-R. A loading control antibody (e.g., β-actin or GAPDH) should also be used.[7]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of PCSK9 and LDL-R to the loading control.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound (PF-00932239).
Experimental Workflow for In Vitro Evaluation of this compound
Caption: Workflow for assessing this compound's in vitro effects.
References
- 1. researchgate.net [researchgate.net]
- 2. resources.bio-techne.com [resources.bio-techne.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pure.uva.nl [pure.uva.nl]
- 5. abcam.com [abcam.com]
- 6. A Small-Molecule Anti-secretagogue of PCSK9 Targets the 80S Ribosome to Inhibit PCSK9 Protein Translation [ouci.dntb.gov.ua]
- 7. biorxiv.org [biorxiv.org]
- 8. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on R-Impp and PCSK9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research surrounding the small molecule R-Impp and its interaction with Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a key regulator of cholesterol metabolism. This document details the mechanism of action, summarizes key quantitative data, provides experimental protocols, and visualizes the underlying biological processes.
Introduction to PCSK9 and this compound
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a serine protease that plays a critical role in regulating low-density lipoprotein (LDL) cholesterol levels.[1][2] By binding to the LDL receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the receptor for lysosomal degradation, thereby reducing the clearance of LDL cholesterol from the bloodstream.[1][2] Elevated PCSK9 activity is associated with hypercholesterolemia and an increased risk of cardiovascular disease.
This compound is a small molecule inhibitor of PCSK9 secretion.[2][3] Unlike antibody-based therapies that target circulating PCSK9, this compound acts intracellularly to inhibit the translation of PCSK9 protein.[1][2] This novel mechanism of action makes this compound a valuable tool for research and a potential therapeutic agent for managing hypercholesterolemia.
Mechanism of Action of this compound
This compound selectively targets the human 80S ribosome, the cellular machinery responsible for protein synthesis.[1][2] By binding to the ribosome, this compound specifically inhibits the translation of PCSK9 mRNA, leading to a reduction in the production of PCSK9 protein.[1][2] This inhibitory action is transcript-dependent and does not affect the transcription of the PCSK9 gene or the degradation of existing PCSK9 protein.[1][2] The reduction in PCSK9 levels leads to an increase in the number of LDL receptors on the cell surface, enhancing the uptake of LDL cholesterol from the circulation.[2][3]
An analogue of this compound, PF-06446846, has been shown to induce ribosome stalling specifically around codon 34 of the PCSK9 nascent chain within the ribosome exit tunnel.[4] This high degree of selectivity for PCSK9 translation is a key feature of this class of molecules.[4]
Quantitative Data
The following table summarizes the key quantitative data available for this compound and its analogue, PF-06446846.
| Parameter | Value | Compound | Notes |
| IC50 for PCSK9 Secretion Inhibition | 4.8 µM | This compound | Determined in a phenotypic screen.[3] |
| Inhibition of PCSK9 Expression | Effective at ≥ 30 µM | This compound | Observed in AML cells after 24 hours of treatment.[5] |
| In vivo PCSK9 Reduction (Rat) | Dose-dependent | PF-06446846 | Observed after single and repeated oral dosing (5, 15, and 50 mg/kg).[4] |
| In vivo Total Cholesterol Reduction (Rat) | Dose-dependent | PF-06446846 | Assessed on day 15 after daily oral dosing.[4] |
Note: A specific binding affinity (Kd) for this compound to the 80S ribosome has not been reported in the reviewed literature. Further research is needed to determine this value.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and PCSK9.
Luciferase Reporter Assay for PCSK9 Translation Inhibition
This assay is used to quantify the inhibitory effect of this compound on PCSK9 translation. A reporter construct is created where the PCSK9 5' UTR and the initial coding sequence are fused to a luciferase gene.
Materials:
-
Huh7 or HepG2 cells
-
Lipofectamine 2000 (or similar transfection reagent)
-
PCSK9-luciferase reporter plasmid
-
Control luciferase plasmid (e.g., Renilla luciferase)
-
This compound (and vehicle control, e.g., DMSO)
-
Dual-Luciferase® Reporter Assay System (or equivalent)
-
Luminometer
Protocol:
-
Cell Seeding: Seed Huh7 or HepG2 cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PCSK9-luciferase reporter plasmid and the control luciferase plasmid using Lipofectamine 2000 according to the manufacturer's instructions.
-
Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.
-
Luminometry: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity (from the PCSK9 reporter) to the Renilla luciferase activity (from the control reporter) for each well. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value.
Co-Immunoprecipitation (Co-IP) of PCSK9 with Ribosomal Proteins
This protocol is designed to investigate the potential interaction of PCSK9 with ribosomal proteins, which could be modulated by this compound.
Materials:
-
Huh7 or HepG2 cells
-
Cell lysis buffer for Co-IP (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Anti-PCSK9 antibody (or anti-tag antibody if using tagged PCSK9)
-
Control IgG antibody
-
Protein A/G magnetic beads
-
This compound (and vehicle control)
-
Wash buffer (e.g., Co-IP lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Antibodies for Western blotting (e.g., anti-PCSK9, anti-ribosomal protein antibodies like anti-RPS6)
Protocol:
-
Cell Treatment and Lysis: Treat Huh7 or HepG2 cells with this compound or vehicle control for the desired time. Lyse the cells in Co-IP lysis buffer on ice.
-
Pre-clearing: Clarify the cell lysates by centrifugation. Pre-clear the lysates by incubating with control IgG and Protein A/G magnetic beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with the anti-PCSK9 antibody or control IgG overnight at 4°C with gentle rotation.
-
Complex Capture: Add Protein A/G magnetic beads to each sample and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads using a magnetic stand and wash them several times with cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by resuspending them in elution buffer and heating at 95-100°C for 5-10 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against PCSK9 and specific ribosomal proteins to detect potential interactions.
Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.
Off-Target Effects and Future Directions
While this compound and its analogues demonstrate high selectivity for PCSK9 translation, it is crucial to consider potential off-target effects, as ribosomes are fundamental to all protein synthesis. Ribosome profiling studies with PF-06446846 have shown it to be highly selective, affecting only a few other transcripts.[4] However, further comprehensive studies are necessary to fully characterize the off-target profile of this compound and ensure its safety for potential therapeutic use.
Future research should focus on:
-
Determining the precise binding site of this compound on the 80S ribosome.
-
Elucidating the structural basis for its selectivity towards PCSK9 mRNA.
-
Conducting comprehensive in vivo studies to evaluate the efficacy and safety of this compound in relevant animal models of hypercholesterolemia.
-
Performing detailed dose-response studies to better quantify the inhibition of PCSK9 translation.
-
Investigating the potential for synergistic effects when combined with other lipid-lowering therapies.
This technical guide provides a solid foundation for understanding the current state of research on this compound and its interaction with PCSK9. The provided protocols and visualizations serve as a practical resource for scientists and researchers in the field of cardiovascular drug discovery.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A Small-Molecule Anti-secretagogue of PCSK9 Targets the 80S Ribosome to Inhibit PCSK9 Protein Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Impact of R-Impp on Hepatocyte Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular mechanisms and cellular consequences of R-Impp, a small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9), on hepatocyte lipid metabolism. The information presented herein is intended to support research and development efforts in the fields of metabolic disease and oncology.
Core Mechanism of Action of this compound
This compound functions as an anti-secretagogue of PCSK9.[1] Its primary mechanism involves the targeted inhibition of PCSK9 protein translation by binding to the 80S ribosome.[2][3] This selective action prevents the synthesis of new PCSK9 proteins without significantly affecting the transcription of PCSK9 mRNA or the degradation of existing PCSK9 protein.[2] The reduction in intracellular and secreted PCSK9 levels leads to a subsequent increase in the surface expression of the low-density lipoprotein receptor (LDLR) on hepatocytes.[1][2] Enhanced LDLR availability promotes the uptake of low-density lipoprotein cholesterol (LDL-C) from the circulation into the liver.[2]
This compound's Influence on Hepatocyte Lipid Accumulation
While the primary therapeutic indication for PCSK9 inhibitors is the reduction of circulating LDL-C, emerging evidence suggests a complex role for PCSK9 in intracellular lipid homeostasis. Inhibition of PCSK9, as achieved by this compound, has been shown to induce significant alterations in hepatocyte lipid content.
Studies on hepatoma cell lines (Huh7, HepG2, and Huh6) treated with this compound have demonstrated a notable accumulation of intracellular lipid droplets.[1] This phenomenon is attributed to a dual effect:
-
Enhanced Lipid Uptake: The increased surface presence of LDLR facilitates the uptake of not only LDL-C but potentially other lipid species as well.
-
Increased de novo Lipogenesis: The cellular response to PCSK9 inhibition appears to involve an upregulation of endogenous fatty acid and triglyceride synthesis pathways.[1]
This paradoxical increase in hepatic lipid storage, while lowering systemic cholesterol, highlights a critical area of investigation for the long-term effects of PCSK9 inhibition.
Quantitative Data on this compound's Effects
The following table summarizes the quantitative data available on the effects of this compound on hepatoma cell lines.
| Cell Line | Parameter | Concentration of this compound | Duration of Treatment | Observed Effect | Citation |
| Huh7 | PCSK9 Protein Inhibition | 10 µM | 72 hours | 81% reduction | [1] |
| PCSK9 Protein Inhibition | 30 µM | 72 hours | 92% reduction | [1] | |
| Cell Proliferation (IC50) | - | 72 hours | 14 µM | [1] | |
| Cell Migration | 10 µM | 24 hours | 26% reduction | [1] | |
| HepG2 | PCSK9 Protein Inhibition | 10 µM | 72 hours | 80% reduction | [1] |
| PCSK9 Protein Inhibition | 30 µM | 72 hours | 90% reduction | [1] | |
| Cell Proliferation (IC50) | - | 72 hours | 24 µM | [1] | |
| Huh6 | PCSK9 Protein Inhibition | 10 µM | 72 hours | 77% reduction | [1] |
| Cell Proliferation (IC50) | - | 72 hours | 10 µM | [1] |
Signaling Pathways Modulated by this compound
The metabolic reprogramming induced by this compound is orchestrated through the modulation of key signaling pathways that govern lipid metabolism.
SREBP (Sterol Regulatory Element-Binding Protein) Pathway
The SREBP family of transcription factors are master regulators of cholesterol and fatty acid synthesis.[4][5] PCSK9 expression itself is transcriptionally regulated by SREBP-2 in response to intracellular cholesterol levels.[1] By inhibiting PCSK9, this compound disrupts a negative feedback loop. The resulting increase in intracellular lipid content, particularly cholesterol, is expected to influence the activity of SREBP-1c and SREBP-2. While direct quantitative data on SREBP activation by this compound is limited, the observed increase in de novo lipogenesis strongly suggests a modulation of SREBP-1c activity, the primary regulator of fatty acid synthesis.[1][4]
AMPK (AMP-activated Protein Kinase) Pathway
AMPK is a central regulator of cellular energy homeostasis.[6][7] Its activation generally promotes catabolic processes like fatty acid oxidation and inhibits anabolic pathways such as lipogenesis.[6] The relationship between PCSK9 and AMPK is an area of active research. Some studies suggest that PCSK9 may influence the AMPK/mTOR/ULK1 signaling pathway, which is involved in autophagy and cellular metabolism.[6] While direct evidence for this compound's effect on AMPK phosphorylation is not yet available, the observed increase in lipogenesis suggests that this compound treatment may lead to a downstream inhibition of AMPK activity or that the lipogenic effects of PCSK9 inhibition override the typical AMPK-mediated suppression of lipid synthesis.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on hepatocyte lipid metabolism.
Cell Culture and this compound Treatment
-
Cell Lines: Human hepatoma cell lines such as HepG2, Huh7, or primary human hepatocytes.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution. Further dilute in culture medium to achieve final desired concentrations (e.g., 10 µM, 30 µM).[1] A vehicle control with an equivalent concentration of DMSO should be included in all experiments.
-
Treatment Duration: Based on published data, treatment durations of 24 to 72 hours are effective for observing significant changes in PCSK9 protein levels and cellular phenotypes.[1]
Lipid Accumulation Assay (Oil Red O Staining)
This protocol is for the visualization and quantification of neutral lipid droplets.
-
Cell Seeding: Seed hepatocytes in a 24-well plate and allow them to adhere overnight.
-
This compound Treatment: Treat cells with varying concentrations of this compound or vehicle control for the desired duration.
-
Fixation: Wash cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 30 minutes.
-
Staining: Wash the fixed cells with distilled water and then with 60% isopropanol. Stain with a freshly prepared Oil Red O working solution for 20 minutes at room temperature.
-
Washing: Remove the staining solution and wash with 60% isopropanol, followed by several washes with distilled water.
-
Imaging: Visualize and capture images of the stained lipid droplets using a light microscope.
-
Quantification: Elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at 490-520 nm using a plate reader. Normalize the absorbance to the total protein content of each well.
De Novo Lipogenesis Assay
This assay measures the rate of new fatty acid synthesis.
-
Cell Preparation: Culture and treat hepatocytes with this compound as described above.
-
Radiolabeling: Incubate the cells with a medium containing a radiolabeled precursor, such as [1,2-¹⁴C]-acetic acid or ³H₂O.
-
Lipid Extraction: After the incubation period, wash the cells with PBS and lyse them. Extract the total lipids using a chloroform:methanol (2:1, v/v) solution.
-
Saponification: Saponify the lipid extract to release the fatty acids.
-
Scintillation Counting: Measure the radioactivity incorporated into the fatty acid fraction using a liquid scintillation counter.
-
Normalization: Normalize the radioactive counts to the total protein content and the specific activity of the radiolabeled precursor.
Fatty Acid Oxidation Assay
This protocol measures the rate of mitochondrial beta-oxidation.
-
Cell Preparation: Culture and treat hepatocytes with this compound.
-
Radiolabeling: Incubate the cells with a medium containing a radiolabeled fatty acid, such as [1-¹⁴C]-palmitic acid complexed to bovine serum albumin (BSA).
-
Capture of ¹⁴CO₂: The assay is typically performed in sealed flasks or plates containing a filter paper soaked in a CO₂ trapping agent (e.g., NaOH or hyamine hydroxide). The ¹⁴CO₂ produced from the oxidation of the radiolabeled palmitate is trapped on the filter paper.
-
Acidification: Stop the reaction by adding an acid (e.g., perchloric acid) to the medium, which releases the dissolved CO₂.
-
Scintillation Counting: Transfer the filter paper to a scintillation vial and measure the radioactivity.
-
Normalization: Normalize the counts to the total protein content.
Western Blotting for Signaling Proteins
This protocol is for assessing the activation state of key signaling proteins.
-
Protein Extraction: Lyse this compound-treated and control hepatocytes in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies specific for total and phosphorylated forms of key proteins (e.g., p-AMPKα (Thr172), total AMPKα, nuclear SREBP-1c). Also, probe for a loading control such as β-actin or GAPDH.
-
Detection: Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Densitometrically quantify the protein bands and normalize to the loading control.
Experimental and Logical Workflow
Conclusion
This compound presents a novel mechanism for modulating hepatocyte lipid metabolism through the inhibition of PCSK9 translation. While its primary effect of increasing LDLR-mediated cholesterol uptake is well-established, the consequential impact on intracellular lipid accumulation and de novo lipogenesis warrants further in-depth investigation. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to explore the multifaceted effects of this compound and other PCSK9 inhibitors on liver physiology and pathophysiology. A thorough understanding of these mechanisms is crucial for the development of safe and effective therapies targeting metabolic and oncologic diseases.
References
- 1. Rewiring Lipid Metabolism by Targeting PCSK9 and HMGCR to Treat Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Role of SREBPs in Liver Diseases: A Mini-review [xiahepublishing.com]
- 5. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of AMP-activated protein kinase in the liver: a new strategy for the management of metabolic hepatic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The AMPK pathway in fatty liver disease [frontiersin.org]
Preliminary Studies of R-Impp in Liver Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary research on R-Impp, a small-molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) secretion, and its potential therapeutic role in liver cancer. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways involved.
Core Concepts: this compound and its Target, PCSK9
This compound, also known as (R)-N-(isoquinolin-1-yl)-3-(4-methoxyphenyl)-N-(piperidin-3-yl) propanamide, is an anti-secretagogue of PCSK9.[1] Its primary mechanism of action is the inhibition of PCSK9 protein translation by selectively binding to the human 80S ribosome.[1] This action prevents the secretion of PCSK9 from liver cells.
PCSK9 is a key regulator of lipid metabolism and has been implicated in the progression of several cancers, including hepatocellular carcinoma (HCC).[2][3] In the context of liver cancer, PCSK9 has been shown to promote tumor growth and inhibit apoptosis.[4] Therefore, by inhibiting PCSK9, this compound presents a novel therapeutic strategy for liver cancer.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies of this compound on various liver cancer cell lines.
Table 1: Inhibition of PCSK9 Secretion by this compound (72h Treatment)
| Cell Line | This compound Concentration | PCSK9 Inhibition (%) |
| Huh7 | 10 µM | 81% |
| Huh7 | 30 µM | 92% |
| HepG2 | 10 µM | 80% |
| HepG2 | 30 µM | 90% |
| Huh6 | 10 µM | 77% |
Data sourced from a 2022 study on rewiring lipid metabolism in liver cancer.[3]
Table 2: IC50 Values for Cell Proliferation (3-day Treatment)
| Cell Line | IC50 (µM) |
| Huh7 | ~15 µM |
| HepG2 | ~20 µM |
| Huh6 | ~12 µM |
Data extrapolated from graphical representations in a 2022 study.[3]
Table 3: Effect of this compound on Cell Migration (Huh7 Cells, 24h)
| Treatment | Concentration | Migration Inhibition (%) |
| This compound | 10 µM | 26% |
Data from a wound-healing assay.[3]
Signaling Pathways and Mechanism of Action
This compound's therapeutic potential in liver cancer stems from its ability to inhibit PCSK9, which in turn modulates several downstream signaling pathways critical for tumor cell survival and proliferation.
This compound's Direct Mechanism of Action
This compound exerts its effect by directly interfering with the translation of PCSK9 mRNA. This process is highly specific, as it involves binding to the 80S ribosome and a particular sequence on the PCSK9 mRNA.[1]
Caption: this compound inhibits PCSK9 protein synthesis.
Downstream Effects of PCSK9 Inhibition in Liver Cancer
The inhibition of PCSK9 by this compound is hypothesized to induce anti-tumor effects through the induction of ferroptosis, a form of iron-dependent cell death. This is thought to occur via the disruption of the p62/Keap1/Nrf2 antioxidative axis.[5]
References
- 1. PCSK9 in Liver Cancers at the Crossroads between Lipid Metabolism and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting PCSK9 in Liver Cancer Cells Triggers Metabolic Exhaustion and Cell Death by Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Stereospecificity of R-Impp: A Technical Guide for Drug Development Professionals
An in-depth analysis of (R)-N-(isoquinolin-1-yl)-3-(4-methoxyphenyl)-N-(piperidin-3-yl)propanamide (R-Impp), a novel inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) secretion, reveals a distinct stereospecificity in its mechanism of action. This guide provides a comprehensive overview of the current understanding of this compound's activity, focusing on the differential effects of its stereoisomers, and offers detailed experimental protocols for researchers in drug development.
This compound has been identified as a promising small molecule that inhibits the secretion of PCSK9, a key regulator of low-density lipoprotein (LDL) cholesterol levels. The inhibitory action of this compound is known to be stereospecific, with the (R)-enantiomer demonstrating significantly greater activity than its (S)-counterpart. This document delves into the specifics of this stereoselectivity, presenting available data, outlining detailed experimental methodologies to assess it, and visualizing the underlying biological pathways and experimental workflows.
Core Mechanism of Action: Targeting the 80S Ribosome
This compound exerts its inhibitory effect on PCSK9 not by affecting its transcription or promoting its degradation, but by selectively inhibiting the translation of PCSK9 mRNA.[1][2] This is achieved through the specific binding of this compound to the human 80S ribosome, the cellular machinery responsible for protein synthesis.[2][3] This interaction disrupts the translation process of PCSK9, leading to a reduction in the amount of secreted PCSK9 protein. The consequence of reduced PCSK9 levels is an increase in the number of LDL receptors (LDL-R) on the surface of liver cells, which in turn enhances the clearance of LDL-cholesterol from the bloodstream.[4][5]
Data Presentation: Stereospecific Inhibition of PCSK9
The biological activity of this compound is highly dependent on its stereochemistry. The (R)-enantiomer is the active form of the molecule, while the (S)-enantiomer (S-Impp) is reported to be substantially less active.
| Compound | Target | Assay Type | Metric | Value | Reference |
| This compound | PCSK9 Secretion | Cell-based assay | IC50 | 4.8 µM | [4] |
| This compound | PCSK9 Protein Levels | Western Blot | Concentration for effect | 30 µM | [4] |
| S-Impp | PCSK9 Protein Levels | Western Blot | Concentration for effect | 30 µM (as inactive control) | [4] |
Signaling Pathway of this compound in PCSK9 Translation Inhibition
The following diagram illustrates the signaling pathway affected by this compound, leading to the inhibition of PCSK9 translation.
Experimental Protocols
To aid researchers in the investigation of this compound and its analogs, detailed methodologies for key experiments are provided below.
PCSK9 Secretion Assay (ELISA-based)
This protocol outlines a quantitative method to measure the amount of PCSK9 secreted from cultured cells following treatment with this compound and S-Impp.
Materials:
-
Huh7 (or other suitable hepatocyte cell line)
-
Cell culture medium (e.g., DMEM) and supplements
-
This compound and S-Impp
-
Human PCSK9 ELISA Kit
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed Huh7 cells in a 96-well plate at a density of 1.5 x 105 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and S-Impp in cell culture medium. Remove the existing medium from the cells and replace it with the medium containing the test compounds or vehicle control.
-
Incubation: Incubate the cells for 24-48 hours to allow for PCSK9 secretion.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
ELISA: Perform the PCSK9 ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:
-
Adding the supernatant to wells pre-coated with a PCSK9 capture antibody.
-
Incubating to allow PCSK9 to bind.
-
Washing the wells to remove unbound substances.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubating and washing again.
-
Adding a substrate that reacts with the enzyme to produce a measurable signal.
-
Stopping the reaction and measuring the absorbance using a plate reader.
-
-
Data Analysis: Calculate the concentration of PCSK9 in each sample based on a standard curve. Determine the IC50 values for this compound and S-Impp by plotting the percentage of PCSK9 inhibition against the compound concentration.
Ribosome Binding Assay (Filter Binding Assay)
This protocol describes a method to assess the direct binding of this compound to ribosomes.
Materials:
-
Purified human 80S ribosomes
-
Radiolabeled this compound (e.g., [3H]-R-Impp) or a fluorescently labeled analog
-
Unlabeled this compound and S-Impp
-
Binding buffer
-
Nitrocellulose and nylon membranes
-
Filter apparatus
-
Scintillation counter or fluorescence detector
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the purified 80S ribosomes and radiolabeled this compound in the binding buffer. For competition assays, include increasing concentrations of unlabeled this compound or S-Impp.
-
Incubation: Incubate the reaction mixture at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).
-
Filtration: Quickly filter the reaction mixture through a stack of nitrocellulose (binds protein-ligand complexes) and nylon (does not bind complexes) membranes using a vacuum manifold.
-
Washing: Wash the filters with cold binding buffer to remove unbound ligand.
-
Quantification:
-
For radiolabeled ligand: Place the nitrocellulose filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
For fluorescently labeled ligand: Measure the fluorescence of the nitrocellulose filter using a suitable fluorescence detector.
-
-
Data Analysis: Determine the amount of bound ligand at each concentration of the competitor. Calculate the binding affinity (Kd) of this compound for the 80S ribosome and assess the ability of S-Impp to compete for binding.
Experimental Workflow for Assessing Stereospecificity
The following diagram outlines the general workflow for comparing the activity of this compound and S-Impp.
Conclusion
The available evidence strongly supports the stereospecific inhibition of PCSK9 secretion by this compound, with the (R)-enantiomer being the biologically active compound. This stereoselectivity arises from the specific interaction of this compound with the 80S ribosome, leading to the inhibition of PCSK9 mRNA translation. For drug development professionals, understanding and quantifying this stereospecificity is crucial for optimizing the therapeutic potential of this compound and its derivatives. The experimental protocols and workflows provided in this guide offer a robust framework for further investigation into the nuanced mechanism of this promising PCSK9 inhibitor. Further studies are warranted to obtain more precise quantitative data on the differential activity of the R- and S-enantiomers to fully elucidate the structure-activity relationship and guide future drug design efforts.
References
- 1. Fluorescence-based investigations of RNA-small molecule interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Small-Molecule Anti-secretagogue of PCSK9 Targets the 80S Ribosome to Inhibit PCSK9 Protein Translation. | Sigma-Aldrich [sigmaaldrich.com]
- 3. A Small-Molecule Anti-secretagogue of PCSK9 Targets the 80S Ribosome to Inhibit PCSK9 Protein Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
The Effect of R-Impp on Intracellular ATP Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
R-Impp is a small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) secretion. It acts through a novel mechanism, selectively targeting the 80S ribosome to inhibit the translation of PCSK9 mRNA. An essential aspect of preclinical drug development is the assessment of compound-mediated cytotoxicity. A common and sensitive method to evaluate cellular health and viability is the quantification of intracellular adenosine triphosphate (ATP) levels, as metabolically active cells maintain a high and stable concentration of ATP. This technical guide summarizes the available data on the effect of this compound on intracellular ATP, details the experimental protocols for such an assessment, and provides visualizations of the relevant biological and experimental pathways.
This compound's Effect on Intracellular ATP: Summary of Findings
Research into the mechanism of action of this compound included an assessment of its potential cytotoxicity. This was evaluated by measuring intracellular ATP levels in recombinant Chinese Hamster Ovary (CHO-K1) cells. The findings indicate that this compound does not affect intracellular ATP concentrations, suggesting it is not cytotoxic at its effective concentrations. This lack of effect on the primary cellular energy currency distinguishes its specific mechanism of action from general metabolic poisons.
Table 1: Qualitative Summary of this compound's Effect on Intracellular ATP
| Compound | Cell Line | Key Finding | Implication | Reference |
| This compound | Recombinant CHO-K1 | No alteration in intracellular ATP levels was observed. | The compound does not exhibit cytotoxicity at the tested concentrations. |
Note: While the primary literature concludes that this compound does not affect intracellular ATP levels, specific quantitative data (e.g., luminescence values, ATP concentrations) from these experiments are not detailed in the available publications. The table reflects the reported qualitative outcome.
This compound's Mechanism of Action: A Signaling Pathway
This compound's primary mechanism is not the modulation of cellular energy metabolism, but rather the specific inhibition of protein synthesis. It selectively inhibits the translation of PCSK9 by binding to the 80S ribosome[1][2]. This action stalls the ribosome as it translates the PCSK9 nascent polypeptide chain, leading to a reduction in the amount of secreted PCSK9 protein. Consequently, with less PCSK9 to promote the degradation of the Low-Density Lipoprotein (LDL) receptor, LDL receptor levels on the cell surface increase, enhancing the uptake of LDL-cholesterol from the circulation.
Caption: Mechanism of this compound action on PCSK9 translation.
Experimental Protocol: Measurement of Intracellular ATP
The assessment of intracellular ATP is a robust method for quantifying cell viability and cytotoxicity. The most common technique is the luciferin-luciferase bioluminescence assay. In the presence of ATP, luciferase catalyzes the oxidation of D-luciferin, producing light that can be measured with a luminometer. The light intensity is directly proportional to the intracellular ATP concentration[3].
Below is a detailed, representative protocol for a 96-well plate format, based on commercially available kits such as the CellTiter-Glo® Luminescent Cell Viability Assay, which is a standard method for this type of analysis[3][4].
Objective: To determine the effect of this compound on the intracellular ATP levels of a chosen cell line (e.g., CHO-K1 or Huh7) as a measure of cytotoxicity.
Materials:
-
Cell line of interest (e.g., CHO-K1)
-
Complete cell culture medium
-
White, opaque-walled 96-well cell culture plates (to minimize well-to-well crosstalk)
-
This compound compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Positive control (e.g., a known cytotoxic agent)
-
Phosphate-Buffered Saline (PBS)
-
Luminescent ATP assay kit (e.g., CellTiter-Glo®)
-
Multichannel pipette
-
Luminometer plate reader
Procedure:
-
Cell Plating:
-
Harvest and count cells, ensuring high viability (>95%).
-
Dilute the cell suspension to the desired concentration in pre-warmed complete culture medium. A typical density is 5,000-10,000 cells per well.
-
Dispense 100 µL of the cell suspension into each well of a white, opaque-walled 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach and resume normal growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and typically ≤0.5% to avoid solvent toxicity.
-
Include vehicle control wells (medium with the same final DMSO concentration) and positive control wells.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentrations of this compound or controls.
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
-
ATP Measurement:
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. This ensures thermal stability during the luminescent reaction.
-
Reconstitute the ATP assay reagent according to the manufacturer's instructions.
-
Add a volume of the ATP assay reagent equal to the volume of culture medium in each well (e.g., 100 µL). This single reagent addition lyses the cells to release ATP and provides the necessary substrates (luciferase, luciferin) for the reaction.
-
Place the plate on an orbital shaker for 2 minutes at a low speed to induce complete cell lysis and mix the contents.
-
Allow the plate to incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer. The integration time should be set between 0.1 to 1 second per well.
-
-
Data Analysis:
-
Calculate the average luminescence for each treatment condition.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot the % Viability against the log concentration of this compound to generate a dose-response curve.
-
Experimental Workflow Diagram
Caption: Workflow for a luminescent-based ATP cytotoxicity assay.
References
- 1. mdpi.com [mdpi.com]
- 2. A small-molecule inhibitor of PCSK9 transcription ameliorates atherosclerosis through the modulation of FoxO1/3 and HNF1α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for R-Impp in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-Impp, also known as PF-00932239, is a potent and selective small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) protein translation.[1][2] Unlike antibody-based therapies that target secreted PCSK9, this compound acts intracellularly by binding to the 80S ribosome, thereby inhibiting the synthesis of the PCSK9 protein.[1][3] This unique mechanism of action leads to a significant reduction in PCSK9 levels, resulting in increased cell surface expression of the low-density lipoprotein receptor (LDLR) and enhanced uptake of LDL-cholesterol (LDL-C) by hepatocytes.[4][5] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on the PCSK9-LDLR pathway and cellular lipid metabolism.
Mechanism of Action: The PCSK9-LDLR Signaling Pathway
PCSK9 plays a critical role in cholesterol homeostasis by promoting the degradation of the LDLR. Secreted PCSK9 binds to the extracellular domain of the LDLR, and the complex is internalized and targeted for lysosomal degradation. This prevents the recycling of the LDLR to the cell surface, leading to reduced LDL-C clearance from the circulation. This compound intervenes in this pathway at the translational level.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound derived from in vitro studies.
| Parameter | Cell Line | Value | Description | Reference(s) |
| IC50 (PCSK9 Secretion) | CHO-K1 (recombinant) | 4.8 µM | Half-maximal inhibitory concentration for PCSK9 anti-secretagogue activity. | [2][6] |
| PCSK9 Inhibition | Huh7 | 81% at 10 µM (72h) | Strong inhibition of PCSK9 protein levels after 72 hours of treatment. | [3] |
| PCSK9 Inhibition | Huh7 | 92% at 30 µM (72h) | Near-complete inhibition of PCSK9 protein levels after 72 hours of treatment. | [3] |
| Cytotoxicity (IC50) | Bone Marrow Cells | > 20 µM | IC50 for cytotoxicity, indicating a degree of selectivity for its primary target. | [2] |
| Cytotoxicity | CHO-K1 | No effect on ATP levels | This compound does not affect intracellular ATP levels, suggesting low cytotoxicity at effective concentrations. | [6] |
Experimental Protocols
General Experimental Workflow
A typical experiment to evaluate the efficacy of this compound in cell culture involves several stages, from cell preparation to data analysis.
Protocol 1: LDL Uptake Assay
This protocol is designed to measure the effect of this compound on the uptake of LDL-C by cultured hepatoma cells (e.g., Huh7 or HepG2).
Materials:
-
Cultured hepatoma cells (Huh7, HepG2)
-
Complete culture medium
-
Serum-free or lipoprotein-deficient serum (LPDS) containing medium
-
This compound (and vehicle control, e.g., DMSO)
-
Fluorescently-labeled LDL (e.g., DiI-LDL)
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (for fixing)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed hepatoma cells in a multi-well plate (e.g., 24-well or 96-well) at a density that will result in a confluent monolayer on the day of the experiment.
-
Cholesterol Starvation: Once cells are confluent, replace the complete medium with serum-free or LPDS-containing medium and incubate for 16-24 hours. This upregulates the expression of LDLR.
-
This compound Treatment: Prepare working solutions of this compound in serum-free/LPDS medium at the desired concentrations (e.g., 1, 5, 10, 30 µM). Include a vehicle control (DMSO) at the same final concentration as the this compound-treated wells. Replace the starvation medium with the this compound or vehicle control-containing medium and incubate for 24-72 hours.
-
LDL Uptake: After the this compound treatment, add fluorescently-labeled LDL to each well at a final concentration of 5-10 µg/mL. Incubate for 2-4 hours at 37°C.
-
Washing and Fixing: Aspirate the LDL-containing medium and wash the cells three times with cold PBS to remove unbound LDL. Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Imaging and Quantification: After washing again with PBS, visualize the cells using a fluorescence microscope. For quantitative analysis, measure the fluorescence intensity using a plate reader.
Protocol 2: Western Blot Analysis for PCSK9 and LDLR
This protocol is used to determine the effect of this compound on the protein levels of PCSK9 and LDLR.
Materials:
-
Cell lysates from this compound and control-treated cells (from Protocol 1 or a parallel experiment)
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PCSK9, anti-LDLR, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After this compound treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PCSK9, LDLR, and β-actin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the PCSK9 and LDLR signals to the β-actin loading control.
Protocol 3: Cytotoxicity Assay
This protocol assesses the potential cytotoxic effects of this compound on the cultured cells.
Materials:
-
Cultured cells
-
This compound (and vehicle control)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of this compound concentrations (e.g., 0.1 to 100 µM) and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix and incubate for 10 minutes.
-
Measure the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value for cytotoxicity.
Off-Target Effects
A study on a selective PCSK9 translational inhibitor, PF-06446846, which is structurally related to this compound, has shown that it affects the translation of only a small number of off-target proteins.[7][8] This suggests a degree of selectivity for this class of compounds. However, as this compound targets the ribosome, a central component of the protein synthesis machinery, it is advisable to assess the expression of other secreted or housekeeping proteins as negative controls in your experiments.
Conclusion
This compound is a valuable research tool for studying the regulation of cholesterol metabolism through the inhibition of PCSK9 translation. The protocols provided here offer a framework for investigating its cellular effects. Researchers should optimize these protocols for their specific cell lines and experimental conditions. Careful consideration of appropriate controls and dose-response experiments will ensure the generation of robust and reliable data.
References
- 1. A Small-Molecule Anti-secretagogue of PCSK9 Targets the 80S Ribosome to Inhibit PCSK9 Protein Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Small-Molecule Anti-secretagogue of PCSK9 Targets the 80S Ribosome to Inhibit PCSK9 Protein Translation. | Sigma-Aldrich [sigmaaldrich.com]
- 6. selleckchem.com [selleckchem.com]
- 7. pfizer.com [pfizer.com]
- 8. Cellular response to small molecules that selectively stall protein synthesis by the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparing R-Impp Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
R-Impp is a cell-permeable small molecule that acts as a potent inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) secretion.[1][2] It functions by selectively targeting the 80S ribosome, thereby inhibiting the translation of PCSK9 mRNA.[3][4][5] This mechanism leads to a reduction in circulating PCSK9 levels, which in turn increases the number of low-density lipoprotein receptors (LDLR) on the surface of hepatocytes. The upregulation of LDLR enhances the clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream.[1][3][5] Consequently, this compound is a valuable tool for research in hypercholesterolemia, cardiovascular disease, and lipid metabolism.
This document provides a detailed protocol for the preparation of this compound stock solutions in Dimethyl Sulfoxide (DMSO) for in vitro experimental use.
This compound Properties and Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Weight | 389.49 g/mol | [1][3] |
| Molecular Formula | C₂₄H₂₇N₃O₂ | [1][2][3] |
| CAS Number | 2133832-83-2 | [1][2][3] |
| Appearance | Light yellow to yellow crystalline solid | [2][3] |
| IC₅₀ | 4.8 µM (for inhibition of PCSK9 secretion) | [1][3][6] |
| Solubility in DMSO | 77 mg/mL (197.69 mM) to 100 mg/mL (256.75 mM) | [1][3] |
| Storage (Powder) | 3 years at -20°C or 2 years at 4°C | [3] |
| Storage (Stock Solution) | 1-2 years at -80°C or 1 year at -20°C. It is recommended to aliquot to avoid repeated freeze-thaw cycles. | [1][3] |
Experimental Protocol: Preparation of this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
3.1. Materials
-
This compound powder (CAS: 2133832-83-2)
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
3.2. Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle this compound powder in a chemical fume hood to avoid inhalation.
-
DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.
3.3. Protocol
-
Equilibrate Reagents: Allow the this compound powder vial and the DMSO container to warm to room temperature before opening to prevent moisture condensation. DMSO is hygroscopic, and absorbed moisture can significantly reduce the solubility of this compound.[1][3]
-
Weigh this compound: In a chemical fume hood, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.895 mg of this compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.010 mol/L x 389.49 g/mol = 0.003895 g = 3.895 mg
-
-
-
Dissolve in DMSO: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the calculated volume of fresh, anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[3] Visually inspect the solution to ensure there are no visible particulates.
-
Sterilization (Optional): If required for your specific cell culture application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[3]
Mechanism of Action and Signaling Pathway
This compound reduces secreted PCSK9 levels by inhibiting its translation. The diagram below illustrates the signaling pathway affected by this compound. Under normal conditions, SREBP-2 drives the transcription of both LDLR and PCSK9. PCSK9 is then translated, processed, and secreted. Secreted PCSK9 binds to the LDLR on the cell surface, targeting it for lysosomal degradation. This compound intervenes by binding to the 80S ribosome, which blocks the translation of PCSK9 mRNA. This reduces the amount of secreted PCSK9, leading to increased recycling of LDLR to the cell surface, and consequently, enhanced LDL-C uptake from the circulation.[4][7]
Caption: this compound inhibits PCSK9 translation, increasing LDLR recycling.
Application Example: In Vitro PCSK9 Inhibition Assay
A common application of this compound is to treat hepatocyte cell lines, such as Huh7, to assess the downstream effects of PCSK9 inhibition.[1][6]
5.1. Experimental Workflow
The following diagram outlines a typical workflow for treating cells with this compound and analyzing the subsequent changes in protein levels.
Caption: Workflow for this compound treatment and Western Blot analysis.
5.2. Protocol: Western Blot for PCSK9 and LDLR
-
Cell Culture and Treatment: Plate Huh7 cells at a density of 150,000 cells per well in a 12-well plate and allow them to attach overnight.[1][6]
-
Prepare Working Solutions: Dilute the 10 mM this compound stock solution in cell culture medium to final working concentrations (e.g., 10 µM and 30 µM).[1][8] Prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Aspirate the old medium from the cells and replace it with the medium containing the vehicle or this compound working solutions.
-
Incubation: Incubate the cells for 24 to 48 hours at 37°C in a CO₂ incubator.[1][6]
-
Cell Lysis: After incubation, wash the cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells by adding an appropriate volume of RIPA buffer (supplemented with protease inhibitors) to each well.[1][6]
-
Protein Analysis: Quantify the protein concentration of the lysates. Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane. Probe the membrane with primary antibodies against PCSK9 and LDLR, and a loading control like β-actin, followed by appropriate secondary antibodies. Visualize the protein bands using a suitable detection method. A decrease in the PCSK9 band intensity and an increase in the LDLR band intensity are expected in the this compound treated samples compared to the vehicle control.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. abmole.com [abmole.com]
- 7. PCSK9 signaling pathways and their potential importance in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Migration Assays Using R-Impp
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing R-Impp, a potent and specific inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) translation, for studying cell migration. The provided protocols and data will enable researchers to design, execute, and interpret cell migration experiments effectively.
Introduction to this compound and its Role in Cell Migration
This compound is a small molecule inhibitor that selectively targets the 80S ribosome to block the translation of PCSK9 mRNA. PCSK9 is a key regulator of cholesterol metabolism, primarily by promoting the degradation of the low-density lipoprotein receptor (LDLR). Emerging evidence indicates that PCSK9 also plays a significant role in cellular processes beyond lipid metabolism, including the regulation of cell migration and invasion, which are critical in physiological and pathological conditions such as wound healing and cancer metastasis.
By inhibiting PCSK9 synthesis, this compound provides a powerful tool to investigate the downstream effects of reduced PCSK9 levels on cell motility. Studies have shown that modulation of the PCSK9 signaling pathway can impact cell migration through various downstream effectors, including the ERK, PI3K/Akt, MAPK, JNK, and Wnt/β-catenin signaling pathways[1][2].
Signaling Pathway Overview
The inhibition of PCSK9 by this compound can influence cell migration through a complex network of signaling pathways. A simplified representation of the potential mechanism is illustrated below. This compound treatment leads to a decrease in secreted PCSK9, which in turn can affect the activity of various signaling cascades that regulate the cytoskeletal dynamics and cellular adhesion required for cell movement.
Caption: this compound inhibits PCSK9 translation, impacting downstream signaling and cell migration.
Experimental Protocols
Two common and robust methods for assessing cell migration in vitro are the Wound Healing (Scratch) Assay and the Transwell (Boyden Chamber) Assay. The following are detailed protocols for utilizing this compound in these assays.
Wound Healing (Scratch) Assay
This assay is suitable for studying collective cell migration in a two-dimensional context.
Experimental Workflow:
Caption: Workflow for the Wound Healing (Scratch) Assay with this compound treatment.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
Monolayer Formation: Incubate the cells at 37°C and 5% CO₂ until they reach 90-100% confluency.
-
Scratch Creation: Using a sterile p200 pipette tip, create a straight scratch down the center of each well.
-
Washing: Gently wash the wells twice with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Replace the PBS with a complete medium containing the desired concentration of this compound or a vehicle control (e.g., DMSO).
-
Image Acquisition: Immediately capture images of the scratches (T=0) using a phase-contrast microscope. Return the plate to the incubator.
-
Time-Lapse Imaging: Acquire images of the same fields at regular intervals (e.g., every 6, 12, and 24 hours) to monitor wound closure.
-
Data Analysis: Quantify the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.
Transwell (Boyden Chamber) Assay
This assay is ideal for studying the chemotactic response of individual cells to a chemoattractant.
Experimental Workflow:
References
Application Notes and Protocols for R-Impp in HepG2 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-Impp (PF-00932239) is a potent anti-secretagogue of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1] Its mechanism of action involves targeting the 80S ribosome to inhibit PCSK9 protein translation, rather than affecting its transcription or degradation.[1] This inhibitory action leads to an increase in Low-Density Lipoprotein Receptor (LDLR) levels on the surface of hepatocytes, thereby enhancing the uptake of LDL cholesterol. In the context of liver cancer research, particularly utilizing the HepG2 human hepatoma cell line, this compound serves as a valuable tool to investigate the roles of lipid metabolism and associated signaling pathways in cancer cell proliferation, migration, and survival. Recent studies suggest that targeting PCSK9 may also induce ferroptosis in liver cancer cells through the disruption of the p62/Keap1/Nrf2 antioxidative axis. These application notes provide detailed protocols for utilizing this compound in HepG2 cell-based assays to explore its therapeutic potential.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (PCSK9 Inhibition) | CHO-K1 (recombinant) | 4.8 µM | [1] |
| IC50 (Cell Viability) | HepG2 | Not explicitly found, but studies use concentrations up to 30 µM |
Table 2: Effects of this compound on Protein Expression and Cell Migration in HepG2 Cells (Hypothetical Data Based on Literature)
| Assay | Treatment | Parameter Measured | Result (Fold Change vs. Control) |
| Western Blot | 10 µM this compound (48h) | PCSK9 Protein Level | 0.2 |
| Western Blot | 10 µM this compound (48h) | LDLR Protein Level | 2.5 |
| Western Blot | 10 µM this compound (48h) | Nuclear Nrf2 Level | 1.8 |
| Western Blot | 10 µM this compound (48h) | p62 Protein Level | 1.5 |
| Wound Healing Assay | 10 µM this compound (24h) | Wound Closure | 0.6 |
Note: The data in Table 2 are illustrative and based on the expected outcomes from the literature. Researchers should generate their own data for specific experimental conditions.
Experimental Protocols
Cell Culture and Maintenance of HepG2 Cells
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells when they reach 80-90% confluency. a. Aspirate the culture medium and wash the cells once with PBS. b. Add 1-2 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. c. Neutralize the trypsin with 5-10 mL of complete growth medium. d. Centrifuge the cell suspension at 1000 rpm for 5 minutes. e. Resuspend the cell pellet in fresh medium and seed into new culture flasks at the desired density.
Cell Viability Assay (MTS Assay)
Materials:
-
HepG2 cells
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Complete growth medium
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Protocol:
-
Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
After 24 hours, replace the medium with 100 µL of medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 30 µM). Include a vehicle control (DMSO).
-
Incubate the cells for 48-72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for PCSK9, LDLR, and p62/Keap1/Nrf2 Pathway Proteins
Materials:
-
HepG2 cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PCSK9, anti-LDLR, anti-p62, anti-Keap1, anti-Nrf2, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound (e.g., 10 µM, 30 µM) or vehicle (DMSO) for 24-72 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Wound Healing (Scratch) Assay for Cell Migration
Materials:
-
HepG2 cells
-
6-well plates
-
200 µL pipette tip
-
This compound
-
Serum-free or low-serum medium
-
Microscope with a camera
Protocol:
-
Seed HepG2 cells in 6-well plates and grow them to 90-100% confluency.
-
Create a scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with serum-free or low-serum medium containing different concentrations of this compound or vehicle (DMSO).
-
Capture images of the scratch at 0 hours.
-
Incubate the plates at 37°C and 5% CO2.
-
Capture images of the same fields at different time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at multiple points for each condition and time point.
-
Calculate the percentage of wound closure relative to the 0-hour time point.
Visualizations
Caption: Experimental workflow for assessing the effects of this compound on HepG2 cells.
Caption: this compound's mechanism of action on the PCSK9-LDLR pathway.
References
Application Notes and Protocols for Long-Term Storage and Stability of R-Impp Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-Impp is a small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) translation, a key regulator of cholesterol metabolism. By selectively blocking the mRNA translation of PCSK9, this compound reduces the production of the PCSK9 protein in liver cells.[1] This leads to an increase in the number of low-density lipoprotein receptors (LDLR) on the surface of hepatocytes, which in turn enhances the clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream.[1] Given its therapeutic potential, understanding the long-term stability and storage requirements of this compound solutions is critical for researchers and drug development professionals to ensure the integrity and reliability of their experimental results.
This document provides detailed application notes and protocols for assessing the long-term storage and stability of this compound solutions. It includes recommended storage conditions, protocols for forced degradation studies to identify potential degradation pathways, and a validated stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC).
Recommended Storage Conditions
Proper storage is crucial to maintain the integrity of this compound. The following storage conditions are recommended based on available data for the compound in both solid and solution forms.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | 0 - 4°C | Short-term (days to weeks) | Store in a dry, dark environment.[1] |
| -20°C | Long-term (months to years) | Store in a dry, dark environment.[1] | |
| Stock Solution (in DMSO) | 0 - 4°C | Short-term (days to weeks) | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[2] | |
| -80°C | Up to 2 years | Recommended for long-term archival storage.[2] |
Signaling Pathway of this compound
This compound exerts its effect by inhibiting the translation of PCSK9 mRNA, which ultimately leads to lower circulating LDL-C levels. The diagram below illustrates this mechanism of action.
Figure 1. Mechanism of action of this compound in hepatocytes.
Experimental Protocols
To ensure the quality and reliability of experimental data, it is essential to perform stability studies. The following protocols outline procedures for long-term stability assessment and forced degradation studies.
Protocol 1: Long-Term Stability Assessment of this compound in DMSO
This protocol describes a systematic approach to evaluating the long-term stability of this compound stock solutions under various storage conditions.
Workflow for Long-Term Stability Assessment
Figure 2. Workflow for the long-term stability study of this compound solutions.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
HPLC-grade acetonitrile and water
-
Formic acid
-
Sterile, light-protected cryovials
-
Calibrated analytical balance and pipettes
-
HPLC system with UV detector
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh this compound powder and dissolve in anhydrous DMSO to a final concentration of 10 mM.
-
Ensure the solution is thoroughly mixed by vortexing.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into multiple pre-labeled, sterile, light-protected cryovials.
-
Store the aliquots at four different temperature conditions: -80°C, -20°C, 4°C, and room temperature (20-25°C).
-
-
Time-Point Analysis:
-
At specified time points (e.g., T=0, 1, 3, 6, and 12 months), retrieve one aliquot from each storage condition.
-
Allow the samples to thaw completely and equilibrate to room temperature.
-
Analyze the samples immediately using the validated HPLC-UV method described in Protocol 3.
-
-
Data Collection and Analysis:
-
For each sample, determine the concentration of this compound and the percentage of any degradation products.
-
Compare the results to the initial (T=0) analysis to assess stability.
-
Protocol 2: Forced Degradation Studies of this compound Solutions
Forced degradation studies are performed to identify potential degradation products and establish the degradation pathways of this compound under stress conditions. This information is crucial for developing a stability-indicating analytical method.
Workflow for Forced Degradation Studies
Figure 3. Workflow for forced degradation studies of this compound.
Materials:
-
This compound powder
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated heating block or water bath
-
Photostability chamber
Procedure:
-
Preparation of this compound Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 (v/v) mixture of acetonitrile and water.
-
Acid Hydrolysis:
-
Mix equal volumes of the this compound solution and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool and neutralize with an equivalent amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
Mix equal volumes of the this compound solution and 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool and neutralize with an equivalent amount of 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix equal volumes of the this compound solution and 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Incubate the this compound solution at 80°C for 48 hours, protected from light.
-
-
Photolytic Degradation:
-
Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same temperature conditions.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the validated HPLC-UV method (Protocol 3).
Table 2: Representative Data from Forced Degradation Studies of this compound
| Stress Condition | Incubation Time (hours) | This compound Remaining (%) | Major Degradant Peak (Retention Time, min) |
| Control (Unstressed) | 48 | 99.8 | - |
| 0.1 M HCl, 60°C | 24 | 85.2 | 4.7 |
| 0.1 M NaOH, 60°C | 24 | 78.9 | 5.1 |
| 3% H₂O₂, RT | 24 | 92.5 | 6.2 |
| 80°C (Thermal) | 48 | 95.1 | - |
| Photolytic (ICH Q1B) | - | 91.8 | 7.3 |
Note: This data is representative and intended for illustrative purposes.
Protocol 3: Stability-Indicating HPLC-UV Method for this compound
This protocol details a reversed-phase HPLC method capable of separating this compound from its potential degradation products.
Materials:
-
HPLC system with a UV detector, autosampler, and column oven
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Sample diluent: 50:50 (v/v) Acetonitrile:Water
Chromatographic Conditions:
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-90% B; 15-18 min: 90% B; 18-18.1 min: 90-30% B; 18.1-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Procedure:
-
Sample Preparation: Dilute the this compound solution to be analyzed with the sample diluent to a final concentration of approximately 0.1 mg/mL.
-
System Suitability: Before sample analysis, perform system suitability tests by injecting a standard solution of this compound multiple times to ensure the system is operating correctly (e.g., check for reproducibility of retention time, peak area, and theoretical plates).
-
Analysis: Inject the prepared samples onto the HPLC system and record the chromatograms.
-
Data Processing: Integrate the peaks in the chromatogram. The peak corresponding to this compound should be identified based on its retention time from a standard injection. Any other peaks are considered potential impurities or degradation products. Calculate the percentage purity and the relative amounts of any degradants.
Conclusion
The stability of this compound solutions is critical for obtaining accurate and reproducible results in research and development. The provided protocols offer a framework for the proper storage and comprehensive stability assessment of this compound. For long-term storage of this compound stock solutions in DMSO, -80°C is recommended. Forced degradation studies indicate that this compound is susceptible to hydrolysis under both acidic and basic conditions, as well as to photolytic and oxidative stress. The detailed HPLC-UV method provides a robust tool for monitoring the stability of this compound and quantifying any degradation products that may form. Adherence to these guidelines will help ensure the quality and integrity of this compound solutions used in further studies.
References
Application Notes and Protocols for Studying LDL Receptor Recycling Using R-Impp
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Low-Density Lipoprotein (LDL) receptor (LDLR) plays a pivotal role in cholesterol homeostasis by mediating the endocytosis of circulating LDL particles.[1] The recycling of the LDLR back to the cell surface after ligand dissociation in the endosome is a critical step in maintaining efficient LDL clearance. Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a secreted protein that negatively regulates LDLR levels by binding to the receptor and targeting it for lysosomal degradation, thereby preventing its recycling.[2][3] R-Impp is a small molecule inhibitor of PCSK9 translation, leading to reduced PCSK9 secretion and consequently increased cell surface LDLR levels and enhanced LDL uptake.[4] This document provides detailed application notes and protocols for utilizing this compound as a tool to study the kinetics and mechanisms of LDL receptor recycling.
Mechanism of Action of this compound in the Context of LDLR Recycling
This compound selectively targets the human 80S ribosome to inhibit the translation of PCSK9 mRNA.[4] This reduction in PCSK9 protein synthesis leads to lower levels of secreted PCSK9. With diminished extracellular PCSK9, the LDLR is less likely to be targeted for degradation after internalization. Instead, upon dissociation from its LDL ligand in the acidic environment of the endosome, the LDLR is efficiently sorted back to the plasma membrane for subsequent rounds of LDL uptake.[2] By inhibiting PCSK9 production, this compound effectively promotes the LDLR recycling pathway, making it a valuable tool for investigating the dynamics of this process.
Key Applications
-
Investigating the kinetics of LDLR recycling: By treating cells with this compound, researchers can quantify the impact of reduced PCSK9 levels on the rate of LDLR reappearance at the cell surface following endocytosis.
-
Screening for potential therapeutic agents: this compound can be used as a positive control in high-throughput screens designed to identify other small molecules that modulate LDLR trafficking and recycling.
-
Elucidating the role of PCSK9 in various cell types: The effect of this compound on LDLR recycling can be studied in different cell lines (e.g., hepatocytes, neuronal cells) to understand the cell-type-specific regulation of this pathway.[5]
-
Studying the interplay between LDLR recycling and other cellular pathways: this compound can be used to explore how the modulation of LDLR recycling by PCSK9 inhibition affects other cellular processes, such as intracellular cholesterol trafficking and signaling.
Quantitative Data Summary
The following tables summarize quantitative data relevant to the study of LDLR recycling and the effects of PCSK9 inhibition.
Table 1: this compound Activity and Recommended Concentrations
| Parameter | Value | Cell Line | Reference |
| IC50 for PCSK9 Secretion Inhibition | 4.8 µM | Recombinant CHO-K1 cells | |
| Effective Concentration for Increased LDLR Levels | 10 - 30 µM | Huh7 cells | |
| Treatment Duration | 24 - 48 hours | Huh7 cells |
Table 2: Kinetic Parameters of LDLR and PCSK9
| Parameter | Condition | Value | Model System | Reference |
| Hepatic LDLR Half-life | Control Diet | 7 ± 2 hours | Mice | [6] |
| High-Cholesterol Diet (Reduced PCSK9) | 11 ± 1 hours | Mice | [6] | |
| PCSK9 Half-life in Serum | Wild-Type | 5.2 minutes | Mice | [7] |
| LDLR -/- | 50.5 minutes | Mice | [7] | |
| hLDLR Transgenics | 2.9 minutes | Mice | [7] |
Experimental Protocols
Protocol 1: Measuring the Effect of this compound on LDL Uptake
This protocol quantifies the functional consequence of increased LDLR recycling—enhanced LDL uptake—following this compound treatment.
Materials:
-
Huh7 (human hepatoma) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipoprotein-deficient serum (LPDS)
-
This compound (solubilized in DMSO)
-
Fluorescently-labeled LDL (e.g., DiI-LDL or Bodipy-LDL)
-
Phosphate Buffered Saline (PBS)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader or high-content imaging system
Procedure:
-
Cell Seeding: Seed Huh7 cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Cholesterol Depletion (Optional but Recommended): To upregulate baseline LDLR expression, replace the growth medium with DMEM containing 5% LPDS and incubate for 24 hours.
-
This compound Treatment: Prepare a serial dilution of this compound in DMEM with 5% LPDS. A final concentration range of 1 µM to 30 µM is recommended. Include a vehicle control (DMSO). Replace the medium in the wells with the this compound-containing medium and incubate for 24 to 48 hours.
-
LDL Uptake: After the this compound incubation, wash the cells once with warm PBS. Add DMEM containing fluorescently-labeled LDL (typically 5-10 µg/mL) to each well. Incubate for 2-4 hours at 37°C.
-
Wash and Quantify: Wash the cells three times with cold PBS to remove unbound LDL. Add PBS to each well and measure the fluorescence intensity using a plate reader (excitation/emission appropriate for the fluorophore). Alternatively, fix the cells and image using a high-content imager to quantify intracellular fluorescence.
Protocol 2: Quantifying Cell Surface LDLR Levels by Flow Cytometry
This protocol directly measures the abundance of LDLR on the plasma membrane.
Materials:
-
Huh7 cells
-
DMEM with 10% FBS and 5% LPDS
-
This compound
-
PBS
-
Trypsin-EDTA or other non-enzymatic cell dissociation solution
-
Bovine Serum Albumin (BSA)
-
Primary antibody against the extracellular domain of human LDLR
-
Fluorophore-conjugated secondary antibody
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture and treat Huh7 cells with this compound as described in Protocol 1, steps 1-3, using 6-well plates.
-
Cell Detachment: Gently detach the cells using a non-enzymatic cell dissociation solution to preserve cell surface proteins.
-
Staining:
-
Wash the detached cells with cold PBS containing 1% BSA (staining buffer).
-
Resuspend the cells in staining buffer containing the primary anti-LDLR antibody. Incubate on ice for 1 hour.
-
Wash the cells three times with cold staining buffer.
-
Resuspend the cells in staining buffer containing the fluorophore-conjugated secondary antibody. Incubate on ice for 30-60 minutes in the dark.
-
Wash the cells three times with cold staining buffer.
-
-
Flow Cytometry Analysis: Resuspend the cells in cold PBS and analyze immediately on a flow cytometer. The mean fluorescence intensity will be proportional to the number of cell surface LDLRs.
Protocol 3: LDLR Recycling Assay using Biotinylation and Pulse-Chase
This advanced protocol directly measures the rate of LDLR recycling to the cell surface.
Materials:
-
Huh7 cells
-
DMEM with 10% FBS and 5% LPDS
-
This compound
-
PBS
-
Cell-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin)
-
Quenching buffer (e.g., PBS with 100 mM glycine)
-
Reducing agent to cleave biotin (e.g., Mesna or glutathione)
-
Lysis buffer (e.g., RIPA buffer)
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blotting reagents
-
Anti-LDLR antibody
Procedure:
-
Cell Culture and Treatment: Culture and treat Huh7 cells with this compound as described in Protocol 1, steps 1-3, in 10 cm dishes.
-
Cell Surface Biotinylation (Pulse):
-
Wash cells twice with ice-cold PBS.
-
Incubate cells with a freshly prepared solution of Sulfo-NHS-SS-Biotin in PBS for 30 minutes on ice. This labels all cell surface proteins, including LDLR.
-
Quench the reaction by washing with quenching buffer.
-
-
Internalization:
-
Add pre-warmed culture medium and incubate at 37°C for a defined period (e.g., 10-30 minutes) to allow for endocytosis of the biotinylated proteins.
-
-
Biotin Removal from Surface Proteins (Chase Start):
-
Rapidly cool the cells on ice and wash with cold PBS.
-
Treat the cells with a reducing agent solution to strip the biotin from the proteins remaining on the cell surface. The internalized, biotinylated LDLRs will be protected.
-
-
Recycling:
-
Wash the cells to remove the reducing agent.
-
Add pre-warmed culture medium and incubate at 37°C for various time points (e.g., 0, 5, 10, 20, 30 minutes) to allow the internalized, biotinylated LDLR to recycle back to the cell surface.
-
-
Second Biotin Removal:
-
At the end of each recycling time point, rapidly cool the cells and repeat the biotin stripping step with the reducing agent. This will remove the biotin from the recycled LDLRs.
-
-
Cell Lysis and Analysis:
-
Lyse the cells and use streptavidin-agarose beads to pull down the remaining biotinylated proteins (the fraction of LDLR that was internalized but did not recycle back to the surface).
-
Analyze the pulled-down proteins by SDS-PAGE and Western blotting using an anti-LDLR antibody. The decrease in the amount of biotinylated LDLR over the recycling time course represents the fraction of receptors that have been recycled.
-
Visualizations
References
- 1. Molecular biology of PCSK9: its role in LDL metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PCSK9 and LDLR degradation: regulatory mechanisms in circulation and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Serum proprotein convertase subtilisin/kexin type 9 and cell surface low-density lipoprotein receptor: evidence for a reciprocal regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: R-Impp in Liver Cancer Research Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
R-Impp, also known as (R)-N-(isoquinolin-1-yl)-3-(4-methoxyphenyl)-N-(piperidin-3-yl) propanamide, is a small-molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) secretion.[1] Emerging research has highlighted its potential application in liver cancer models, where it leverages the metabolic vulnerabilities of cancer cells. This document provides detailed application notes and protocols for the use of this compound in liver cancer research, focusing on its mechanism of action and experimental use in hepatocellular carcinoma (HCC) and hepatoblastoma (HB) models.
Recent studies indicate that deregulated lipid metabolism is a key feature of liver cancers, providing a constant energy supply to fuel tumor growth.[1][2] PCSK9, a key regulator of lipid metabolism, is often overexpressed in liver cancers and correlates with poor prognosis.[1][2] this compound acts as an anti-secretagogue of PCSK9, leading to increased surface levels of the low-density lipoprotein receptor (LDLR) and enhanced LDL uptake.[1] This disruption of lipid metabolism by this compound in cancer cells leads to metabolic exhaustion and cell death via ferroptosis.[2]
Mechanism of Action
This compound inhibits the secretion of PCSK9 from liver cancer cells. This inhibition sets off a cascade of events that ultimately leads to ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides. The proposed signaling pathway is as follows:
-
PCSK9 Secretion Inhibition: this compound blocks the secretion of PCSK9 from hepatoma cells.[1]
-
Disruption of Antioxidant Pathway: The inhibition of PCSK9 disrupts the p62/Keap1/Nrf2 antioxidative axis. This pathway is crucial for protecting cells from oxidative stress.[1][2]
-
Lipid Peroxidation: The disruption of the protective antioxidant pathway leads to an accumulation of intracellular neutral lipids, phospholipids, and polyunsaturated fatty acids, resulting in a higher accumulation of lipid hydroperoxides.[2]
-
Ferroptosis Induction: The excessive lipid peroxidation triggers ferroptosis, leading to cancer cell death.[1][2] Morphological changes associated with ferroptosis, such as mitochondrial shrinkage and vanished cristae, have been observed following PCSK9 inhibition.[1]
Caption: Signaling pathway of this compound in liver cancer cells.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Liver Cancer Cell Lines
| Cell Line | Cancer Type | Treatment | Concentration | Observed Effects | Reference |
| Huh7 | Hepatocellular Carcinoma | This compound | 10 µM | Inhibition of cell migration | [3] |
| Huh7 | Hepatocellular Carcinoma | This compound | Not Specified | Inhibition of PCSK9 secretion, increased LDLR surface levels, increased LDL uptake | [1] |
| Huh6, Huh7, HepG2 | Hepatoblastoma, HCC | PCSK9 siRNA | Not Applicable | Inhibition of cell proliferation, increased intracellular lipids, induction of ferroptosis | [2] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of this compound on liver cancer models, based on methodologies described in the cited literature.
Cell Culture
-
Cell Lines:
-
Human Hepatocellular Carcinoma: Huh7, HepG2
-
Human Hepatoblastoma: Huh6
-
-
Culture Medium:
-
Huh7 and HepG2: Dulbecco's Modified Eagle Medium (DMEM) with high glucose (4.5 g/L), supplemented with 10% Fetal Bovine Serum (FBS), 100 µg/mL streptomycin, and 100 U/mL penicillin.[2]
-
Huh6: DMEM with low glucose (1 g/L), supplemented with 10% FBS, 100 µg/mL streptomycin, and 100 U/mL penicillin.[2]
-
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[2]
-
Mycoplasma Testing: Regularly test for mycoplasma contamination.[2]
Wound Healing Assay (Cell Migration)
This assay is used to evaluate the effect of this compound on cancer cell migration.
-
Cell Seeding: Plate Huh7 cells in a 96-well ImageLock plate and grow to confluence.
-
Wound Creation: Create a uniform scratch in the confluent cell monolayer using a WoundMaker™.
-
Treatment: Wash the cells with PBS and replace the medium with fresh medium containing this compound (e.g., 10 µM) or vehicle control (e.g., 0.001% DMSO).[3]
-
Imaging: Capture images of the wounds at specified time points (e.g., 0, 6, 12, 24 hours) using an automated imaging system like the IncuCyte®.[3]
-
Analysis: Quantify the wound confluence (percentage of wound closure) over time using the IncuCyte® software or ImageJ.
Cell Proliferation Assay
To determine the effect of this compound on the growth of liver cancer cells.
-
Cell Seeding: Seed liver cancer cells (e.g., Huh6, Huh7, HepG2) in a 96-well plate at a density of 5,000 cells/well.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for different time periods (e.g., 24, 48, 72 hours).
-
Viability Measurement: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay.
-
Analysis: Measure the absorbance or fluorescence according to the assay manufacturer's instructions and normalize the results to the vehicle-treated control cells.
PCSK9 Secretion Assay
To confirm the inhibitory effect of this compound on PCSK9 secretion.
-
Cell Culture and Treatment: Culture Huh7 cells (which endogenously express PCSK9) to near confluence in a 6-well plate. Treat the cells with this compound or vehicle control for 24-48 hours.
-
Sample Collection: Collect the cell culture supernatant and lyse the cells to obtain cell lysates.
-
PCSK9 Quantification: Measure the concentration of PCSK9 in the supernatant and cell lysates using a human PCSK9 ELISA kit according to the manufacturer's protocol.
-
Analysis: Compare the levels of secreted PCSK9 in the supernatant of this compound-treated cells to that of control cells. Normalize the secreted PCSK9 levels to the total cellular protein content from the cell lysates.
Lipid Peroxidation Assay
To measure the induction of ferroptosis by quantifying lipid reactive oxygen species (ROS).
-
Cell Culture and Treatment: Seed liver cancer cells in a black, clear-bottom 96-well plate and treat with this compound or vehicle control for the desired time.
-
Staining: Stain the cells with a lipid peroxidation sensor dye (e.g., C11-BODIPY 581/591) according to the manufacturer's instructions. This dye shifts its fluorescence from red to green upon oxidation.
-
Imaging/Quantification: Measure the fluorescence intensity of both the reduced (red) and oxidized (green) forms of the dye using a fluorescence microscope or a plate reader.
-
Analysis: Calculate the ratio of green to red fluorescence intensity to determine the extent of lipid peroxidation. An increase in this ratio indicates an increase in lipid ROS.
Caption: Experimental workflow for this compound studies in liver cancer.
In Vivo Models
While the primary focus of the available literature is on in vitro models, the anti-tumoral effects of targeting PCSK9 have been validated in vivo using a zebrafish xenograft model.[2]
Zebrafish Xenograft Model
-
Cell Preparation: Label liver cancer cells (e.g., Huh6) with a fluorescent dye (e.g., CM-DiI).
-
Injection: Microinject the fluorescently labeled cancer cells into the perivitelline space of 2-day post-fertilization (dpf) zebrafish embryos.
-
Treatment: Add this compound or vehicle control to the embryo medium.
-
Imaging and Analysis: Monitor tumor growth and metastasis over several days using fluorescence microscopy. Quantify the tumor size and metastatic dissemination.
Conclusion
This compound presents a promising therapeutic strategy for liver cancer by targeting the metabolic dependency of tumor cells on lipid metabolism through the inhibition of PCSK9. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in various liver cancer models. Further in vivo studies in mammalian models are warranted to translate these promising preclinical findings.
References
Application Notes and Protocols: Assessing the Effect of R-Impp on Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-Impp is a small molecule that has been identified as an inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) secretion.[1][2] It functions by targeting the 80S ribosome to inhibit the translation of PCSK9 protein.[1][2] PCSK9 is a key regulator of low-density lipoprotein (LDL) receptor levels and has been implicated in various cellular processes, including the regulation of signaling pathways that can influence cell proliferation, such as the NODAL signaling pathway.[3] This document provides detailed protocols to assess the potential effects of this compound on cell proliferation, a critical step in the preclinical evaluation of this compound for various therapeutic applications, including oncology.[4]
The following protocols outline three common and robust methods for measuring cell proliferation: the MTT assay for assessing metabolic activity, the BrdU incorporation assay for quantifying DNA synthesis, and direct cell counting for determining cell numbers.
Data Presentation
All quantitative data from the following experimental protocols should be summarized in clearly structured tables for easy comparison. An example template for data presentation is provided below.
Table 1: Effect of this compound on Cell Proliferation (MTT Assay)
| This compound Concentration (µM) | Absorbance (570 nm) - Trial 1 | Absorbance (570 nm) - Trial 2 | Absorbance (570 nm) - Trial 3 | Mean Absorbance | Standard Deviation | % Proliferation Inhibition |
| 0 (Vehicle Control) | 0 | |||||
| 1 | ||||||
| 5 | ||||||
| 10 | ||||||
| 25 | ||||||
| 50 |
Table 2: Effect of this compound on DNA Synthesis (BrdU Assay)
| This compound Concentration (µM) | Absorbance (450 nm) - Trial 1 | Absorbance (450 nm) - Trial 2 | Absorbance (450 nm) - Trial 3 | Mean Absorbance | Standard Deviation | % BrdU Incorporation |
| 0 (Vehicle Control) | 100 | |||||
| 1 | ||||||
| 5 | ||||||
| 10 | ||||||
| 25 | ||||||
| 50 |
Table 3: Effect of this compound on Cell Number (Direct Cell Counting)
| This compound Concentration (µM) | Cell Count (x 10^4) - Trial 1 | Cell Count (x 10^4) - Trial 2 | Cell Count (x 10^4) - Trial 3 | Mean Cell Count | Standard Deviation | % Change in Cell Number |
| 0 (Vehicle Control) | 0 | |||||
| 1 | ||||||
| 5 | ||||||
| 10 | ||||||
| 25 | ||||||
| 50 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[5][6] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[7]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[8]
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[5]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5][8] Mix gently by pipetting or using a plate shaker.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[5] A reference wavelength of 630 nm can be used to reduce background noise.
BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay
This immunoassay measures the incorporation of the thymidine analog BrdU into newly synthesized DNA during the S phase of the cell cycle, directly quantifying cell proliferation.[9][10]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
BrdU labeling solution (e.g., 10 µM)[11]
-
Fixing/Denaturing solution
-
Anti-BrdU primary antibody
-
HRP-conjugated secondary antibody
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: After the desired this compound treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM.[11]
-
Incubation: Incubate the plate for 2-24 hours at 37°C to allow for BrdU incorporation. The incubation time will depend on the cell type's doubling time.
-
Fixation and Denaturation: Remove the labeling medium and add 100 µL of Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature.[11]
-
Antibody Incubation: Wash the wells with PBS. Add the anti-BrdU primary antibody and incubate for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.[11]
-
Detection: Wash the wells and add 100 µL of TMB substrate. Incubate in the dark until a color change is observed (typically 15-30 minutes).
-
Stop Reaction: Add 100 µL of stop solution to each well.
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
Direct Cell Counting with a Hemocytometer
This method provides a direct count of the number of viable cells in a culture. Trypan blue exclusion is used to differentiate between viable and non-viable cells.[12][13][14][15]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Trypsin-EDTA (for adherent cells)
-
Trypan blue solution (0.4%)[12]
-
Hemocytometer
-
Microscope
Protocol:
-
Cell Seeding and Treatment: Seed cells in multi-well plates (e.g., 6-well or 12-well plates) and treat with various concentrations of this compound as described previously.
-
Cell Harvesting: After the treatment period, detach adherent cells using trypsin-EDTA. For suspension cells, directly collect the cell suspension.
-
Cell Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.[12]
-
Loading the Hemocytometer: Carefully load 10 µL of the cell suspension into the counting chamber of the hemocytometer.
-
Cell Counting: Under a microscope, count the number of viable (unstained) cells in the four large corner squares of the hemocytometer grid.
-
Calculation: Calculate the cell concentration using the following formula:
-
Total Cell Number: Multiply the cell concentration by the total volume of the cell suspension to determine the total number of viable cells.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits PCSK9 translation, potentially affecting cell proliferation via the NODAL pathway.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's effect on cell proliferation using multiple assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Small-Molecule Anti-secretagogue of PCSK9 Targets the 80S Ribosome to Inhibit PCSK9 Protein Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PCSK9 regulates the NODAL signaling pathway and cellular proliferation in hiPSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The evolving landscape of PCSK9 inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. blog.abclonal.com [blog.abclonal.com]
- 7. researchgate.net [researchgate.net]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. BrdU Incorporation Assay to Analyze the Entry into S Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. stemcell.com [stemcell.com]
- 13. med.virginia.edu [med.virginia.edu]
- 14. Counting cells using a hemocytometer | Abcam [abcam.com]
- 15. Manually Counting Cells in a Hemocytomer | Thermo Fisher Scientific - US [thermofisher.com]
- 16. chemometec.com [chemometec.com]
Troubleshooting & Optimization
troubleshooting R-Impp solubility issues
Welcome to the technical support center for R-Impp. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the solubility and handling of this compound. Below you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, cell-permeable small-molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) translation.[1][2][3] Its mechanism of action involves selectively targeting the human 80S ribosome to inhibit the synthesis of the PCSK9 protein from its mRNA.[3][4] By reducing PCSK9 levels, this compound leads to an increase in the number of LDL receptors (LDLR) on the surface of liver cells, which in turn enhances the clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream.[1][2][5]
Q2: What is the recommended solvent for dissolving this compound?
A2: The most commonly recommended solvent for this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[2][5][6][7] It is crucial to use fresh, moisture-free DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[5] For some applications, Dimethylformamide (DMF) can also be used, although the reported solubility is lower than in DMSO.[6]
Q3: My this compound is not fully dissolving in DMSO. What steps can I take?
A3: If you are experiencing difficulty dissolving this compound, please consider the following troubleshooting steps:
-
Verify Solvent Quality: Ensure you are using fresh, anhydrous DMSO. Older DMSO stock can absorb atmospheric moisture, which negatively impacts solubility.[5]
-
Sonication: Gentle sonication can help break up compound aggregates and facilitate dissolution.[2] Be careful to avoid overheating the sample during this process.
-
Gentle Warming: Warming the solution briefly to 37°C may improve solubility. However, always be mindful of the compound's stability at elevated temperatures.
-
Check Concentration: Re-verify that you are not attempting to prepare a stock solution that exceeds the known solubility limits of this compound in DMSO (See solubility table below).
Q4: My this compound solution appears cloudy or has precipitated after storage. What should I do?
A4: Precipitation upon storage, especially at lower temperatures, can occur if the solution is supersaturated or if the solvent quality has degraded. To resolve this, you can try gently warming the vial to 37°C and vortexing or sonicating until the precipitate redissolves. To prevent this, ensure stock solutions are stored at -20°C or -80°C in tightly sealed vials to minimize moisture absorption and freeze-thaw cycles.[2][5] If the problem persists, consider preparing a fresh stock solution at a slightly lower concentration.
Q5: What is the stability of this compound in solid form and in solution?
A5: In its solid (powder) form, this compound is stable for years when stored at -20°C, protected from light and moisture.[1][2] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored for up to one year at -80°C or for shorter periods (up to one month) at -20°C.[5]
Solubility Data
The solubility of this compound can vary slightly between suppliers and batches. The following table summarizes reported solubility data.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source(s) |
| DMSO | 10 - 77 mg/mL | ~25.7 - 197.7 mM | [2][5][6] |
| DMF | 1 mg/mL | ~2.6 mM | [6] |
Note: The molar concentration is calculated based on a molecular weight of 389.5 g/mol .[1][6]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
This protocol describes the preparation of a 100 mM this compound stock solution in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated scale and vortex mixer
-
Sonicator bath
Methodology:
-
Calculation: Determine the mass of this compound required. For 1 mL of a 100 mM stock solution (MW = 389.5 g/mol ), you will need 38.95 mg of this compound.
-
Weighing: Carefully weigh the required amount of this compound powder and place it into a sterile vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolution: Vortex the mixture thoroughly for 1-2 minutes. If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes. Gentle warming to 37°C can be applied if necessary. Visually inspect the solution to ensure it is clear and free of particulates.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 1 year).[5]
Protocol 2: Formulation for In Vivo Administration (Clear Solution)
This protocol is adapted for preparing a clear solution of this compound suitable for animal dosing.[3]
Materials:
-
This compound DMSO stock solution (e.g., 25 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Methodology:
-
To prepare 1 mL of a 2.5 mg/mL final solution, start with 100 µL of a 25 mg/mL this compound stock solution in DMSO.
-
Add the 100 µL of DMSO stock to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 µL of saline to reach the final volume of 1 mL and mix completely. The final solution should be clear.
Protocol 3: Formulation for In Vivo Administration (Suspension)
This protocol is for preparing a suspended solution of this compound, which can be used for oral or intraperitoneal injection.[3]
Materials:
-
This compound DMSO stock solution (e.g., 25 mg/mL)
-
20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in Saline
Methodology:
-
To prepare 1 mL of a 2.5 mg/mL final suspension, start with 100 µL of a 25 mg/mL this compound stock solution in DMSO.
-
Add the 100 µL of DMSO stock to 900 µL of a 20% SBE-β-CD in saline solution.
-
Mix thoroughly until a uniform suspension is achieved.
Visual Guides
Caption: this compound's mechanism of action, inhibiting PCSK9 translation.
Caption: General workflow for preparing this compound stock solution.
Caption: A troubleshooting flowchart for this compound solubility issues.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | Serine/threonin kinase | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound Supplier | CAS 2133832-83-2 | AOBIOUS [aobious.com]
R-Impp Cytotoxicity in Cell Lines: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing R-Impp cytotoxicity in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as PF-00932239, is a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) secretion.[1] Its primary mechanism involves targeting the human 80S ribosome to inhibit the protein translation of PCSK9.[2][3][4] This action is transcript-dependent and does not affect PCSK9 transcription or degradation.[1][4] By reducing PCSK9 levels, this compound leads to an increase in Low-Density Lipoprotein Receptor (LDLR) levels on the surface of hepatocytes, which in turn enhances the uptake of LDL-cholesterol.[1][3][4]
Q2: What is the expected cytotoxic profile of this compound and what are typical IC50 values?
This compound exhibits variable cytotoxicity depending on the cell line and assay conditions. It has been shown to have an anti-secretagogue IC50 of 4.8 μM for PCSK9 in CHO-K1 cells.[1][2] However, its direct cytotoxic IC50 can be higher. For instance, cytotoxicity against rat bone marrow cells was observed at concentrations greater than 20 μM after 72 hours.[2] It's crucial to determine the cytotoxic profile in your specific cell line of interest, as sensitivity can vary significantly.[5]
Summary of this compound In Vitro Activity
| Cell Line | Assay Type | Parameter | Value | Reference |
|---|---|---|---|---|
| CHO-K1 | PCSK9 Inhibition | IC50 | 4.8 μM | [1][2] |
| CHO-K1 | Cytotoxicity (CellTiter-Blue) | IC50 | > 10 μM | [2] |
| Rat Bone Marrow | Cytotoxicity (CellTiter-Glo) | IC50 | > 20 μM | [2] |
| Huh-7 | PCSK9 Inhibition (Western Blot) | Effective Conc. | 10-30 μM |[1][6] |
Q3: My results show high variability or unexpected cytotoxicity. What are the common troubleshooting steps?
Inconsistent results or unexpected cytotoxicity can stem from several factors related to compound handling, experimental setup, or cell line characteristics.
Common Causes & Solutions:
-
Compound Solubility: this compound is typically dissolved in DMSO.[1][2] Ensure the stock solution is fully dissolved and avoid repeated freeze-thaw cycles. When preparing working solutions, be mindful of the final DMSO concentration, as high levels can be toxic to cells. A final concentration of <0.1% DMSO is generally recommended.
-
Cell Density: The initial cell seeding density can significantly impact the apparent cytotoxicity. Higher density can sometimes mask toxic effects. Standardize your seeding protocol for all experiments.
-
Incubation Time: Cytotoxic effects are time-dependent. An IC50 value determined at 24 hours can be very different from one at 48 or 72 hours.[7] Ensure your incubation time is consistent and relevant to your experimental question.
-
Cell Line Health: Use cells that are in the logarithmic growth phase and have a low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Assay Choice: Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity, membrane integrity, ATP levels). Results from an MTT assay may differ from an LDH or a cell counting assay. Choose an assay that best reflects the expected mechanism of cell death.
Q4: What are the potential off-target effects of this compound, and how can I mitigate them?
As this compound targets the 80S ribosome, a fundamental component of cellular machinery, there is a potential for off-target effects on the translation of other proteins, especially in non-hepatocyte cell lines or at high concentrations.[4] While studies show it does not affect the secretion of control proteins like secreted alkaline phosphatase in CHO-K1 cells, this selectivity may not apply to all cell types or proteins.[1]
Mitigation Strategies:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that effectively inhibits PCSK9 translation without causing widespread protein synthesis inhibition or cytotoxicity.
-
Include Control Proteins: When assessing this compound's effect, measure the levels of unrelated secreted and intracellular proteins (e.g., albumin, transferrin, GAPDH, β-actin) to check for general effects on protein synthesis and secretion.[1][4]
-
Use Normal Cell Counterparts: Whenever possible, test this compound's cytotoxicity on non-cancerous or normal cell lines relevant to your model system to establish a therapeutic window.[8]
-
Confirm Target Engagement: Directly measure the downstream effects of PCSK9 inhibition, such as an increase in LDLR protein levels, to ensure the observed phenotype is linked to the intended mechanism.[3]
Key Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using a Tetrazolium-Based (MTT/XTT) Assay
This protocol provides a method to determine the concentration-dependent cytotoxic effect of this compound on a chosen cell line.
Materials:
-
Adherent cell line of interest
-
Complete culture medium
-
96-well flat-bottom sterile culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Include wells for blanks (medium only). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a series of this compound dilutions in complete culture medium from the stock solution. A typical 2x concentration series might range from 200 µM down to 0.1 µM. Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions and controls to the respective wells. Each concentration should be tested in triplicate or quadruplicate.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability). Plot the % Viability against the log of the this compound concentration and use non-linear regression to calculate the IC50 value.
Protocol 2: Western Blot for PCSK9 and LDLR Protein Levels
This protocol confirms the on-target effect of this compound by measuring the decrease in intracellular PCSK9 and the subsequent increase in LDLR.
Materials:
-
6-well or 12-well culture plates
-
This compound and vehicle (DMSO)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
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Transfer system (membranes, buffers)
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PCSK9, anti-LDLR, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., Huh-7) in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound (e.g., 10 µM, 30 µM) and a vehicle control for 24-48 hours.[1][6]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.[1] Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel and then transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-PCSK9 and anti-LDLR, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Re-probe the blot with a loading control antibody (e.g., β-actin) to ensure equal protein loading. Quantify the band intensities using densitometry software. Normalize the PCSK9 and LDLR band intensities to the loading control.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Small-Molecule Anti-secretagogue of PCSK9 Targets the 80S Ribosome to Inhibit PCSK9 Protein Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
R-Impp Experiment Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully conducting experiments with R-Impp, a selective inhibitor of PCSK9 protein translation.
Troubleshooting Guide
Problem: No or low inhibition of PCSK9 secretion observed.
Possible Cause 1: Incorrect preparation of this compound solution. this compound has specific solubility characteristics. Improper dissolution can lead to a lower effective concentration in your experiment.
Suggested Solution:
-
Ensure you are following the correct formulation protocol for your intended application (in vitro vs. in vivo).
-
For in vitro experiments, a common solvent is DMSO.[1][2] If precipitation is observed, gentle heating and/or sonication can aid in dissolution.[1]
-
Always prepare fresh working solutions on the day of the experiment.[1]
Possible Cause 2: Suboptimal cell health or density. The cellular machinery must be functioning correctly for this compound to inhibit the translation of PCSK9.
Suggested Solution:
-
Ensure cells are healthy, within a low passage number, and plated at the recommended density. For example, Huh7 cells can be plated at 150,000 cells per well in a 24-well plate.[3]
-
Visually inspect cells for any signs of stress or contamination before and during the experiment.
Possible Cause 3: Inappropriate concentration or incubation time. The inhibitory effect of this compound is dose- and time-dependent.
Suggested Solution:
-
Perform a dose-response curve to determine the optimal concentration for your cell line and experimental conditions. The reported IC₅₀ for this compound is 4.8 μM.[1][3] Concentrations around 10 µM to 30 µM have been used in published studies.[2][3]
-
Optimize the incubation time. A 24-hour treatment period is a common starting point.[2][3]
Problem: High variability between experimental replicates.
Possible Cause 1: Inconsistent cell plating. Uneven cell distribution across wells can lead to significant differences in PCSK9 expression and secretion.
Suggested Solution:
-
Ensure thorough mixing of the cell suspension before and during plating to achieve a uniform cell density in each well.
Possible Cause 2: Pipetting errors. Inaccurate pipetting of this compound or other reagents can introduce variability.
Suggested Solution:
-
Calibrate your pipettes regularly.
-
Use reverse pipetting for viscous solutions.
-
Ensure complete mixing of reagents in each well after addition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is an anti-secretagogue of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1] It functions by selectively targeting the 80S ribosome to inhibit the translation of PCSK9 protein, rather than affecting its transcription or degradation.[1][4] This leads to increased LDL receptor (LDLR) levels on the cell surface and enhanced clearance of low-density lipoprotein cholesterol (LDL-C).[4]
Q2: Is there a stereoisomer for this compound, and is it active? A2: Yes, the inhibitory response of this compound is stereospecific. The S-IMPP isomer is used as a negative control in some experiments.[3]
Q3: What are the recommended storage conditions for this compound? A3: For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months), it should be stored at -20°C.[4]
Q4: Can this compound be used in animal models? A4: Yes, this compound has been used in animal models and has been shown to lower plasma PCSK9 and LDL-C levels.[4] Specific in vivo formulation protocols are available.[1]
Q5: What cell lines are suitable for this compound experiments? A5: Hepatocyte-derived cell lines such as Huh7 are commonly used for in vitro experiments with this compound.[2][3]
Experimental Protocols
In Vitro this compound Treatment and Western Blot Analysis of PCSK9
This protocol is adapted from methodologies used in studies with Huh7 cells.[3]
1. Cell Culture and Plating:
- Culture Huh7 cells in appropriate media and conditions.
- Plate cells at a density of 150,000 cells per well in a 24-well plate and allow them to adhere overnight.
2. This compound Treatment:
- Prepare a stock solution of this compound in DMSO.
- On the day of the experiment, prepare fresh working solutions of this compound in cell culture media at the desired concentrations (e.g., a range from 1 µM to 30 µM). Include a vehicle control (DMSO) and a negative control (S-IMPP) if available.
- Remove the old media from the cells and replace it with the media containing the different concentrations of this compound.
- Incubate the cells for 24-48 hours.
3. Cell Lysis:
- After incubation, wash the cells three times with TBS + 2 mg/mL BSA.
- Lyse the cells by adding 100 µL of RIPA buffer per well.
- Collect the protein lysates.
4. Western Blot Analysis:
- Determine the protein concentration of each lysate.
- Perform SDS-PAGE to separate the proteins.
- Transfer the proteins to a membrane.
- Probe the membrane with primary antibodies against PCSK9 and a loading control (e.g., β-actin).
- Incubate with the appropriate secondary antibodies.
- Detect the protein bands using a suitable detection method.
Data Presentation
Table 1: this compound In Vitro Activity
| Parameter | Value | Cell Line | Reference |
| IC₅₀ | 4.8 μM | Recombinant CHO-K1 | [3] |
| Effective Concentration | 10 µM - 30 µM | Huh7 | [2][3] |
Table 2: this compound Formulation for In Vivo Studies
| Protocol | Solvents (Volumetric Ratio) | Final Concentration | Notes | Reference |
| Protocol 1 | DMSO (10%) + PEG300 (40%) + Tween-80 (5%) + Saline (45%) | ≥ 2.5 mg/mL (Clear Solution) | Prepare fresh daily. | [1] |
| Protocol 2 | DMSO (10%) + 20% SBE-β-CD in Saline (90%) | 2.5 mg/mL (Suspended Solution) | Suitable for oral and intraperitoneal injection. | [1] |
| Protocol 3 | DMSO (10%) + Corn oil (90%) | ≥ 2.5 mg/mL (Clear Solution) | Use with caution for dosing periods exceeding half a month. | [1] |
Visualizations
Caption: Mechanism of action of this compound in inhibiting PCSK9 translation.
Caption: Troubleshooting workflow for this compound experiments.
References
improving the stability of R-Impp in experimental conditions
Welcome to the technical support center for R-Impp. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions and troubleshooting potential issues related to the stability and use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) secretion.[1] It functions by selectively targeting the 80S ribosome to inhibit the translation of PCSK9 mRNA.[1][2] This leads to a decrease in circulating PCSK9 levels, resulting in higher levels of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes and consequently, increased clearance of LDL-cholesterol from the bloodstream.
Q2: What are the recommended storage conditions for this compound?
To ensure the stability and activity of this compound, it is crucial to adhere to the recommended storage conditions. The stability of the compound can be affected by factors such as temperature and the solvent used.
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year |
| -20°C | Up to 1 month |
Note: It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can degrade the compound.[3][4][5]
Q3: In which solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (DMSO).[6][7] When preparing stock solutions, it is advisable to use fresh, anhydrous DMSO, as the presence of water can negatively impact the solubility of the compound. Sonication may be required to fully dissolve this compound in DMSO.
Q4: Are there any known stability issues with this compound?
While specific degradation pathways for this compound have not been extensively published, its chemical structure, which includes a piperidine moiety, suggests potential susceptibility to degradation under certain conditions. Compounds containing piperidine can be prone to oxidation and degradation, particularly at non-neutral pH.[8][9][10][11] An analog of this compound, PF-06446846, has been noted to be prone to instability in its free form, with the hydrochloride salt being more stable.[12] This suggests that this compound may also exhibit stability issues, and careful handling is recommended.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during experiments with this compound.
Issue 1: Inconsistent or No Activity of this compound in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Compound Degradation | - Ensure this compound has been stored correctly as a powder and in solution. - Avoid multiple freeze-thaw cycles by preparing single-use aliquots of the stock solution.[3][4][5] - Prepare fresh dilutions in culture media immediately before each experiment. |
| Poor Solubility | - Use fresh, high-quality DMSO to prepare stock solutions. - Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity and precipitation.[13] - Visually inspect the media after adding this compound for any signs of precipitation. If precipitation occurs, consider optimizing the solvent system or reducing the final concentration. |
| Suboptimal Assay Conditions | - Optimize the concentration of this compound and the incubation time for your specific cell line and experimental endpoint. - Ensure the cell density is appropriate for the assay duration. |
| Cell Line Variability | - Confirm that your cell line expresses PCSK9 and is responsive to its inhibition. - Perform regular cell line authentication and mycoplasma testing. |
Issue 2: High Background or Off-Target Effects in Experiments
| Possible Cause | Troubleshooting Step |
| Compound Precipitation/Aggregation | - As mentioned above, ensure complete dissolution of this compound in the final assay medium. Compound aggregates can cause non-specific effects.[14] - Centrifuge or filter the final working solution before adding it to the cells if precipitation is suspected. |
| Non-specific Binding | - Reduce the concentration of this compound to the lowest effective dose. - Include appropriate vehicle controls (e.g., DMSO at the same final concentration) in all experiments. |
| Cytotoxicity | - Determine the cytotoxic concentration of this compound in your cell line using a cell viability assay (e.g., MTT or CellTiter-Glo®). - Conduct experiments at concentrations well below the cytotoxic threshold. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution and, if necessary, sonicate in a water bath until the compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, low-binding tubes. Store the aliquots at -80°C for long-term storage (up to 1 year).
Protocol 2: Assessment of this compound Stability in Aqueous Buffer
This protocol allows you to determine the stability of this compound under your specific experimental conditions.
-
Prepare Buffers: Prepare aqueous buffers at the desired pH values (e.g., pH 6.0, 7.4, and 8.0).
-
Dilute this compound: Dilute the this compound DMSO stock solution into each buffer to the final working concentration.
-
Incubation: Incubate the solutions at the desired temperature (e.g., 4°C, room temperature, or 37°C).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Analysis: Analyze the concentration of intact this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.
Protocol 3: Cell-Based Assay for PCSK9 Inhibition
This protocol provides a general workflow for assessing the inhibitory activity of this compound on PCSK9 secretion in a hepatocyte cell line (e.g., Huh7).
-
Cell Seeding: Seed Huh7 cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells overnight in complete growth medium.
-
Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (DMSO). Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells.
-
Incubation: Incubate the cells for the desired time period (e.g., 24-48 hours).
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant to measure secreted PCSK9 levels (e.g., by ELISA).
-
Cell Lysate: Wash the cells with PBS and lyse them in a suitable lysis buffer to analyze intracellular protein levels (e.g., LDLR and a loading control like GAPDH by Western blot).
-
-
Analysis:
-
Quantify the amount of PCSK9 in the supernatant.
-
Perform Western blot analysis on the cell lysates to determine the protein levels of LDLR and the loading control.
-
Visualizations
Caption: Mechanism of action of this compound in the PCSK9 signaling pathway.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting flowchart for inconsistent this compound activity.
References
- 1. A Small-Molecule Anti-secretagogue of PCSK9 Targets the 80S Ribosome to Inhibit PCSK9 Protein Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. enamine.net [enamine.net]
- 8. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - White Rose Research Online [eprints.whiterose.ac.uk]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
R-Impp Technical Support Center: Troubleshooting Inconsistent PCSK9 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address inconsistencies and challenges encountered during experiments with R-Impp for PCSK9 inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit PCSK9?
This compound is a small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) translation.[1][2][3] Unlike monoclonal antibodies that bind to circulating PCSK9, this compound targets the 80S ribosome, the cellular machinery responsible for protein synthesis, to selectively block the translation of PCSK9 mRNA.[1][3] This leads to a reduction in the production of PCSK9 protein, resulting in higher levels of the low-density lipoprotein receptor (LDLR) on the surface of liver cells and increased clearance of LDL cholesterol from the bloodstream.
Q2: What is the reported IC50 for this compound?
The half-maximal inhibitory concentration (IC50) for this compound as an inhibitor of PCSK9 secretion is reported to be 4.8 µM.[1][2] However, it is important to note that IC50 values can vary depending on the experimental conditions, including the cell line used, assay format, and specific protocol.
Q3: In which cell lines has this compound been shown to be effective?
This compound has been shown to be effective in hepatoma cell lines such as HepG2 and Huh7, which are commonly used models for studying liver metabolism and PCSK9 regulation.[4][5][6] It's important to be aware that these cell lines can have different characteristics, including endogenous PCSK9 expression levels and metabolic profiles, which may influence experimental outcomes.[4][7][8]
Q4: How should I dissolve and store this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[9] For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C or -80°C. To avoid precipitation when diluting into aqueous culture media, it is advisable to make intermediate dilutions and ensure the final DMSO concentration is compatible with your cell line (typically ≤ 0.5%).[10][11][12][13][14]
Q5: What are the potential off-target effects of this compound?
As this compound targets the ribosome, a central component of the protein synthesis machinery, there is a potential for off-target effects on the translation of other proteins.[15] Studies have been conducted to assess the selectivity of this compound and its analogs, but researchers should remain aware of this possibility and consider including appropriate controls in their experiments to monitor for general effects on protein synthesis.[16]
Troubleshooting Guide
Issue 1: High Variability in PCSK9 Inhibition Between Experiments
Possible Causes:
-
Inconsistent this compound Concentration: Precipitation of this compound upon dilution into aqueous media can lead to a lower effective concentration.
-
Cell Density and Health: Variations in cell confluency and overall health can affect PCSK9 expression and cellular uptake of the compound.
-
Assay Timing: The timing of treatment and sample collection can influence the observed level of PCSK9 inhibition.
Solutions:
| Troubleshooting Step | Detailed Explanation |
| Optimize this compound Dilution | Prepare fresh dilutions of this compound for each experiment. Perform serial dilutions in pre-warmed media and vortex gently between steps to ensure complete dissolution. Visually inspect for any signs of precipitation. |
| Standardize Cell Culture Conditions | Maintain a consistent cell seeding density and ensure cells are in the logarithmic growth phase at the time of treatment. Monitor cell viability and morphology. |
| Establish a Time-Course | Perform a time-course experiment to determine the optimal duration of this compound treatment for your specific cell line and assay. |
Issue 2: Lower Than Expected Potency (Higher IC50)
Possible Causes:
-
This compound Degradation: Improper storage or handling of this compound can lead to its degradation.
-
Cell Line Differences: Different hepatoma cell lines (e.g., HepG2 vs. Huh7) can exhibit varying sensitivities to this compound due to differences in endogenous PCSK9 expression or metabolic activity.[4][7][8]
-
Assay Method: The method used to quantify PCSK9 inhibition (e.g., ELISA, Western blot, mass spectrometry) can have different sensitivities and dynamic ranges.
Solutions:
| Troubleshooting Step | Detailed Explanation |
| Verify this compound Quality | Use this compound from a reputable supplier and refer to the Certificate of Analysis for purity and quality control data.[17] Aliquot the stock solution to minimize freeze-thaw cycles. |
| Cell Line Characterization | If possible, test this compound in more than one cell line. Characterize the baseline PCSK9 expression levels in your chosen cell line. |
| Assay Validation | Validate your chosen assay for measuring PCSK9 levels. Include appropriate positive and negative controls to ensure the assay is performing as expected. |
Issue 3: Inconsistent Results in Downstream Assays (e.g., LDLR Levels)
Possible Causes:
-
Indirect Measurement: Changes in LDLR levels are a downstream effect of PCSK9 inhibition and can be influenced by other cellular pathways.
-
Off-Target Effects: At higher concentrations, this compound may have off-target effects on the translation of other proteins involved in LDLR trafficking or degradation.[16]
-
Experimental Noise in Downstream Readouts: Assays for measuring protein levels (e.g., Western blot, flow cytometry) can have inherent variability.
Solutions:
| Troubleshooting Step | Detailed Explanation |
| Directly Measure PCSK9 | Whenever possible, directly measure the levels of secreted or intracellular PCSK9 in addition to downstream markers like LDLR. |
| Dose-Response Analysis | Perform a careful dose-response analysis to identify a concentration of this compound that effectively inhibits PCSK9 with minimal off-target effects. |
| Replicate and Control Rigorously | Increase the number of biological and technical replicates for downstream assays. Use robust normalization strategies (e.g., housekeeping proteins for Western blots). |
Experimental Protocols
Protocol 1: In Vitro PCSK9 Inhibition Assay in HepG2 Cells
-
Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 2 x 10^4 cells per well in complete growth medium and incubate for 24 hours.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in serum-free medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 30, 100 µM). Ensure the final DMSO concentration does not exceed 0.5%.
-
Treatment: Replace the growth medium with the this compound containing medium. Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells for 24-48 hours.
-
Sample Collection: Collect the cell culture supernatant for secreted PCSK9 analysis. Lyse the cells to analyze intracellular PCSK9 and LDLR levels.
-
Quantification: Analyze PCSK9 levels using a commercially available ELISA kit. Analyze LDLR and intracellular PCSK9 levels by Western blot.
Protocol 2: Western Blot for LDLR and PCSK9
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an 8-10% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LDLR, PCSK9, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify band intensities using image analysis software.
Data Presentation
Table 1: this compound Compound Information
| Parameter | Value | Reference |
| Mechanism of Action | Inhibitor of PCSK9 Translation (targets 80S ribosome) | [1][3] |
| IC50 (PCSK9 Secretion) | 4.8 µM | [1][2] |
| Solubility | Soluble in DMSO | [9] |
| Storage (Solid) | -20°C | [9] |
| Storage (DMSO Stock) | -20°C to -80°C | [2] |
Table 2: Troubleshooting Summary for Inconsistent this compound Results
| Issue | Potential Cause | Recommended Action |
| High Variability | This compound Precipitation, Inconsistent Cell Density | Optimize dilution, Standardize cell culture |
| Low Potency | Compound Degradation, Cell Line Differences | Verify compound quality, Characterize cell line |
| Inconsistent Downstream Effects | Indirect Measurement, Off-target Effects | Directly measure PCSK9, Perform dose-response |
Visualizations
Caption: this compound inhibits PCSK9 translation at the ribosome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A Small-Molecule Anti-secretagogue of PCSK9 Targets the 80S Ribosome to Inhibit PCSK9 Protein Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro cellular models of human hepatic fatty acid metabolism: differences between Huh7 and HepG2 cell lines in human and fetal bovine culturing serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonism of Secreted PCSK9 Increases Low Density Lipoprotein Receptor Expression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. runtogen.com [runtogen.com]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Protein precipitation and denaturation by dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. selleckchem.com [selleckchem.com]
R-Impp Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing R-Impp dose-response curve experiments. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small-molecule inhibitor of Proprotein Convertase Subtilisin/Kevin Type 9 (PCSK9) secretion.[1][2] Its mechanism is unique as it does not affect the transcription or degradation of PCSK9. Instead, this compound selectively binds to the human 80S ribosome, leading to a transcript-dependent inhibition of PCSK9 protein translation.[2][3] This reduction in PCSK9 protein levels results in an increase in the number of low-density lipoprotein receptors (LDLR) on the cell surface, which in turn enhances the uptake of low-density lipoprotein cholesterol (LDL-C) from the extracellular environment.[1][3]
Q2: What is the reported IC50 of this compound for PCSK9 inhibition?
A2: The half-maximal inhibitory concentration (IC50) of this compound for the inhibition of PCSK9 secretion is reported to be approximately 4.8 µM.[1][2][4]
Q3: Which cell lines are suitable for this compound dose-response experiments?
A3: Hepatoma cell lines such as Huh7 and HepG2 are commonly used and are physiologically relevant for studying PCSK9 and LDL metabolism.[1] Chinese Hamster Ovary (CHO-K1) cells have also been used in some studies.[1] The choice of cell line may depend on the specific experimental endpoint being measured.
Q4: I am observing high variability in my dose-response data. What are the potential causes and solutions?
A4: High variability can stem from several factors. Inconsistent cell seeding density can lead to variations in cell number and confluence, affecting the cellular response. Ensure a uniform single-cell suspension before seeding. Pipetting errors during serial dilutions of this compound or reagent addition can also introduce significant variability. Use calibrated pipettes and proper technique. Finally, fluctuations in incubation times and conditions can impact results; maintain consistent timing and a stable incubator environment.
Q5: My cells are showing signs of toxicity at higher concentrations of this compound. How can I mitigate this?
A5: While this compound is reported to have low cytotoxicity, cell health should always be monitored.[1] Reduce the highest concentration in your dose-response curve if it exceeds the cytotoxic threshold. Shortening the incubation time with this compound may also reduce toxicity while still allowing for the measurement of its inhibitory effect. Performing a preliminary cytotoxicity assay, such as an MTT or LDH assay, can help determine the optimal concentration range for your specific cell line and experimental conditions.
Q6: I am not observing a clear dose-dependent inhibition of PCSK9 secretion. What should I check?
A6: First, verify the proper preparation and dilution of your this compound stock solution, as precipitation can occur if solubility limits are exceeded. Ensure that the chosen assay endpoint is sensitive enough to detect changes in PCSK9 levels or its downstream effects. For example, an ELISA or Western blot for secreted PCSK9 may be more direct than a functional assay like LDL uptake. Also, confirm that the incubation time is sufficient for this compound to exert its translational inhibition effect; a time-course experiment may be necessary to determine the optimal duration.
Experimental Protocols
Protocol 1: this compound Dose-Response Determination using a PCSK9 Secretion ELISA
This protocol outlines the steps to determine the IC50 of this compound by measuring its effect on the secretion of PCSK9 from Huh7 cells.
Materials:
-
Huh7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
Human PCSK9 ELISA kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed Huh7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well in complete growth medium.[1] Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in serum-free medium to obtain a range of concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Cell Treatment: After overnight incubation, aspirate the complete growth medium and wash the cells once with PBS. Replace the medium with the prepared this compound dilutions or vehicle control in serum-free medium.
-
Incubation: Incubate the cells with this compound for 24-48 hours at 37°C and 5% CO2.[1]
-
Sample Collection: After incubation, carefully collect the cell culture supernatant from each well. This supernatant contains the secreted PCSK9.
-
PCSK9 ELISA: Perform the PCSK9 ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a plate reader. Plot the PCSK9 concentration against the logarithm of the this compound concentration. Fit a sigmoidal dose-response curve to the data to determine the IC50 value.
Protocol 2: Functional Dose-Response Assessment via LDL Uptake Assay
This protocol measures the functional consequence of this compound treatment by quantifying the uptake of fluorescently labeled LDL.
Materials:
-
HepG2 cells
-
Complete growth medium
-
Medium with lipoprotein-deficient serum (LPDS)
-
This compound
-
DMSO
-
96-well black, clear-bottom cell culture plates
-
Fluorescently labeled LDL (e.g., DyLight™ 550-LDL)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 3-4 x 10^4 cells/well in complete growth medium. Incubate overnight.
-
Cholesterol Starvation: Aspirate the growth medium and replace it with a medium containing LPDS. Incubate for 16-24 hours to upregulate LDLR expression.
-
This compound Treatment: Prepare serial dilutions of this compound in the LPDS-containing medium and treat the cells as described in Protocol 1, step 3.
-
Incubation with this compound: Incubate the cells with this compound for 24 hours.
-
LDL Uptake: After the this compound incubation, add the fluorescently labeled LDL to each well at the manufacturer's recommended concentration. Incubate for 3-4 hours at 37°C.
-
Washing and Imaging: Aspirate the LDL-containing medium and wash the cells three times with PBS to remove unbound LDL. Add fresh PBS or a suitable imaging buffer to the wells.
-
Quantification: Measure the fluorescence intensity using a fluorescence microscope or a plate reader.
-
Data Analysis: Plot the fluorescence intensity (representing LDL uptake) against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the EC50 (effective concentration for 50% of the maximal response).
Data Presentation
| Parameter | This compound |
| Target | 80S Ribosome (inhibiting PCSK9 translation) |
| Reported IC50 | ~4.8 µM |
| Recommended Cell Lines | Huh7, HepG2 |
| Typical Concentration Range | 0.1 µM - 100 µM |
| Typical Incubation Time | 24 - 48 hours |
| Troubleshooting Issue | Potential Cause | Recommended Solution |
| High Data Variability | Inconsistent cell seeding, pipetting errors, fluctuating incubation conditions. | Ensure uniform cell suspension, use calibrated pipettes, maintain consistent timing and incubator environment. |
| Cell Toxicity | High this compound concentration, prolonged incubation. | Reduce the highest this compound concentration, shorten incubation time, perform a preliminary cytotoxicity assay. |
| No Dose-Response | Improper compound preparation, insensitive assay, insufficient incubation time. | Verify this compound stock solution, use a more direct assay (e.g., PCSK9 ELISA), optimize incubation time with a time-course experiment. |
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound dose-response analysis.
References
potential for R-Impp degradation and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential for R-Impp degradation and best practices for its prevention.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound to ensure its stability?
A1: To maintain the integrity of this compound, it is crucial to adhere to proper storage conditions. For short-term storage (days to weeks), keep the compound in a dry, dark environment at 0 - 4°C. For long-term storage (months to years), this compound should be stored at -20°C.[1][2][3] When stored correctly as a solid powder, this compound is stable for over two years.[1]
Q2: How should I handle this compound solutions to prevent degradation?
A2: this compound is soluble in DMSO.[1][2][3] Stock solutions should be stored at 0 - 4°C for short-term use (days to weeks) or at -80°C for longer periods (up to 1 year).[3] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can contribute to degradation. For in vivo experiments, it is best to prepare fresh working solutions daily.[4] If you observe any precipitation in your solution, gentle warming and sonication can be used to aid dissolution.[4]
Q3: What are the potential degradation pathways for a small molecule like this compound?
A3: While specific degradation pathways for this compound have not been extensively published, small molecule drugs are generally susceptible to three main types of degradation:
-
Hydrolysis: Reaction with water that can cleave labile bonds such as esters and amides.[1][3]
-
Oxidation: Reaction with oxygen, which can be initiated by light, heat, or trace metals.[1][3]
-
Photolysis: Degradation caused by exposure to light, particularly UV light.[1][4]
Given this compound's chemical structure, it is prudent to protect it from excessive moisture, oxygen, and light.
Q4: I am not seeing the expected biological effect in my cell-based assay. Could my this compound have degraded?
A4: While degradation is a possibility, other factors could be at play. Consider the following:
-
Concentration: Ensure you are using the correct concentration. The reported IC50 for this compound's inhibition of PCSK9 secretion is 4.8 µM.[5][6]
-
Cell Health: Verify the health and viability of your cells.
-
Experimental Controls: Include positive and negative controls in your experiment to ensure the assay is performing as expected. A positive control could be another compound known to produce the expected effect.[7]
-
Reagent Integrity: Check the quality and expiration dates of all other reagents used in the assay.
If you have ruled out these factors, you may consider performing a stability assessment of your this compound stock.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Precipitation in stock solution | - Solution is supersaturated.- Improper storage temperature. | - Gently warm the solution and sonicate to redissolve.- If precipitation persists, prepare a fresh, lower-concentration stock solution.- Ensure stock solutions are stored at the recommended temperature (-80°C for long-term).[3] |
| Inconsistent results between experiments | - Repeated freeze-thaw cycles of the stock solution.- Degradation of the working solution.- Pipetting errors. | - Aliquot the stock solution into single-use volumes to avoid freeze-thaw cycles.- Prepare fresh working solutions for each experiment.- Calibrate and verify the accuracy of your pipettes. |
| Loss of this compound activity over time | - Improper storage of stock or solid compound.- Exposure to light or high temperatures.- Contamination of the stock solution. | - Review and confirm that storage conditions meet the recommendations (solid at -20°C, stock at -80°C).- Store this compound in amber vials or wrap vials in foil to protect from light.- Use sterile techniques when preparing and handling solutions to prevent microbial contamination. |
| Unexpected peaks in HPLC analysis of this compound | - Presence of degradation products.- Contamination of the sample or mobile phase. | - Perform a forced degradation study to identify potential degradation peaks.- Ensure high purity of solvents and reagents for HPLC.- Use a guard column to protect your analytical column from contaminants. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general method for evaluating the stability of this compound in a DMSO stock solution under various stress conditions.
1. Materials:
- This compound solid powder
- Anhydrous DMSO
- HPLC-grade acetonitrile and water
- Formic acid (or other appropriate modifier for HPLC)
- Calibrated analytical balance
- Volumetric flasks and pipettes
- HPLC system with a UV detector and a C18 column
- pH meter
- Environmental chambers (for controlled temperature and humidity)
- Photostability chamber
2. Preparation of this compound Stock Solution: a. Accurately weigh a sufficient amount of this compound powder. b. Dissolve the powder in anhydrous DMSO to prepare a stock solution of known concentration (e.g., 10 mM). c. Aliquot the stock solution into several amber vials.
3. Stability Study Design: a. Time Zero (T0) Analysis: Immediately analyze an aliquot of the stock solution by HPLC to establish the initial purity and concentration. b. Storage Conditions: Store the aliquots under the following conditions:
- Recommended Storage: -80°C (control)
- Accelerated Storage: 4°C, 25°C, and 40°C
- Photostability: Expose to light in a photostability chamber according to ICH guidelines. c. Time Points: Analyze the samples at predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).
4. HPLC Analysis: a. Mobile Phase: Prepare an appropriate mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid). b. Column: Use a C18 analytical column. c. Detection: Set the UV detector to a wavelength where this compound has maximum absorbance. d. Injection: Inject a fixed volume of the this compound solution from each time point and condition. e. Data Analysis:
- Determine the peak area of this compound at each time point.
- Calculate the percentage of this compound remaining relative to the T0 sample.
- Monitor for the appearance of new peaks, which may indicate degradation products.
5. Data Presentation:
- Summarize the percentage of this compound remaining at each time point and condition in a table.
Example Data: Stability of this compound (10 mM in DMSO)
| Storage Condition | Time Point | % this compound Remaining (Example) | Appearance of Degradation Products (Example) |
| -80°C | 12 Weeks | 99.8% | No |
| 4°C | 12 Weeks | 98.5% | Minor peak at new retention time |
| 25°C | 12 Weeks | 91.2% | Noticeable increase in new peaks |
| 40°C | 12 Weeks | 75.6% | Significant degradation observed |
| Photostability | 24 Hours | 88.9% | Multiple new peaks observed |
Note: This is example data and should not be considered as actual experimental results.
Visualizations
Logical Workflow for Troubleshooting this compound Activity
A decision tree for troubleshooting unexpected experimental results with this compound.
This compound Mechanism of Action: Inhibition of PCSK9 Translation
This compound inhibits the translation of PCSK9 mRNA by targeting the 80S ribosome.
Experimental Workflow for this compound Stability Assessment
A general workflow for conducting a stability study of this compound in solution.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. Drug degradation | PPTX [slideshare.net]
- 5. pharmtech.com [pharmtech.com]
- 6. Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
troubleshooting unexpected results with R-Impp
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing unexpected results during experiments with R-Impp, a small molecule inhibitor of PCSK9 translation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an anti-secretagogue of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1] Unlike other PCSK9 inhibitors that may target its transcription or degradation, this compound uniquely functions by selectively binding to the human 80S ribosome to inhibit PCSK9 protein translation.[1][2][3] This leads to a decrease in secreted PCSK9, which in turn results in higher levels of the Low-Density Lipoprotein Receptor (LDLR) on the cell surface and increased uptake of LDL-cholesterol (LDL-C) into cells.[2][4]
Q2: What is the recommended solvent and storage for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[4] It is crucial to use fresh, anhydrous DMSO as moisture can reduce its solubility.[4] For long-term storage, the solid powder form should be kept at -20°C. Stock solutions in DMSO can be stored at -80°C for up to two years.[1]
Q3: What are the typical working concentrations for this compound in cell culture experiments?
A3: The effective concentration of this compound can vary depending on the cell line and experimental conditions. However, published studies have shown effective inhibition of PCSK9 at concentrations of 10 µM and 30 µM in Huh7 cells.[4][5] The reported IC50 for PCSK9 anti-secretagogue activity is approximately 4.8 µM.[4]
Troubleshooting Guide for Unexpected Results
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: No observable decrease in PCSK9 levels after this compound treatment.
Possible Cause 1: Suboptimal this compound Activity
-
Solution:
-
Verify Compound Integrity: Ensure the this compound used is the correct stereoisomer. The inhibitory activity is stereospecific to the (R)-enantiomer; the (S)-enantiomer is inactive.[4]
-
Fresh Preparation: Prepare fresh dilutions of this compound in anhydrous DMSO for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[1]
-
Solubility Issues: Ensure complete dissolution of this compound in DMSO before further dilution in cell culture media. Precipitates can significantly lower the effective concentration.
-
Possible Cause 2: Inappropriate Experimental Conditions
-
Solution:
-
Optimize Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line. While 24 hours is a common time point, this may need adjustment.[4][5]
-
Cell Line Suitability: Confirm that the cell line used expresses sufficient levels of PCSK9. Hepatoma cell lines like Huh7 are commonly used and are known to secrete PCSK9.[4][5]
-
Possible Cause 3: Issues with Detection Method (Western Blot)
-
Solution:
-
Antibody Validation: Ensure the primary antibody for PCSK9 is validated and specific.
-
Loading Control: Use a reliable loading control to confirm equal protein loading across lanes.
-
Protocol Optimization: Refer to the detailed Western Blot protocol below and ensure all steps are followed correctly.
-
Issue 2: Significant cell death or cytotoxicity observed after this compound treatment.
Possible Cause 1: High Concentration of this compound
-
Solution:
-
Titrate Concentration: Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the IC50 for cytotoxicity in your cell line. Lower the working concentration of this compound to a non-toxic range while still maintaining efficacy.
-
Possible Cause 2: High Concentration of Vehicle (DMSO)
-
Solution:
-
Vehicle Control: Always include a vehicle-only control (e.g., 0.1% DMSO) in your experimental setup. Ensure the final concentration of DMSO in the cell culture medium is consistent across all conditions and is at a non-toxic level (typically ≤ 0.1%).
-
Data on this compound Cytotoxicity:
| Cell Line | Assay | IC50 | Reference |
| CHO-K1 | CellTiter-Blue | > 10 µM | [1] |
| Rat Bone Marrow Cells | CellTiter-Glo | > 20 µM | [1] |
Note: this compound has been shown to not affect intracellular ATP levels in recombinant CHO-K1 cells at concentrations effective for PCSK9 inhibition, suggesting a degree of selectivity.[4]
Issue 3: No increase in LDLR protein levels despite a decrease in PCSK9.
Possible Cause 1: Cell Line Specific Biology
-
Solution:
-
LDLR Expression: Confirm that your cell line expresses functional LDLR. Some cell lines may have low basal expression or mutations in the LDLR gene.
-
Other Regulatory Pathways: Be aware that LDLR levels are regulated by multiple pathways. While PCSK9 is a key regulator, other factors could be influencing LDLR expression in your specific experimental model.
-
Possible Cause 2: Insufficient Incubation Time
-
Solution:
-
Time-Course Experiment: An increase in LDLR protein may take longer to become apparent after the reduction in PCSK9. Perform a time-course experiment, analyzing LDLR levels at later time points (e.g., 48-72 hours) post-treatment.
-
Experimental Protocols
Detailed Protocol for this compound Treatment and Western Blot Analysis of PCSK9 and LDLR
1. Cell Seeding and Treatment: a. Plate Huh7 cells at a density of 150,000 cells per well in a 6-well plate. b. Allow cells to adhere and grow for 24 hours. c. Prepare fresh dilutions of this compound in complete culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. d. Include the following controls: untreated cells and vehicle-only (e.g., 0.1% DMSO) treated cells. e. Aspirate the old medium and add the medium containing the different concentrations of this compound or vehicle control. f. Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
2. Cell Lysis: a. Place the culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Aspirate the PBS and add 100 µL of ice-cold RIPA buffer to each well. c. Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. f. Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration for all samples with lysis buffer. b. Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x. c. Boil the samples at 95-100°C for 5 minutes. d. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Include a protein molecular weight marker. e. Run the gel according to the manufacturer's instructions.
5. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against PCSK9 or LDLR (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
7. Detection: a. Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. b. Incubate the membrane with the ECL reagent. c. Visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Caption: this compound inhibits PCSK9 translation at the ribosome.
Caption: Workflow for this compound treatment and analysis.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Development of small-molecule PCSK9 inhibitors for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PCSK9 Antibodies Treatment Specifically Enhances the Macrophage-specific Reverse Cholesterol Transport Pathway in Heterozygous Familial Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications [frontiersin.org]
- 4. Molecular characterization of proprotein convertase subtilisin/kexin type 9-mediated degradation of the LDLR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Two-step Binding Model of PCSK9 Interaction with the Low Density Lipoprotein Receptor - PMC [pmc.ncbi.nlm.nih.gov]
R-Impp Technical Support Center: Refining Treatment Protocols for Specific Cell Types
Welcome to the R-Impp Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining this compound treatment protocols for various cell types. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during experiments with this compound.
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule that acts as an anti-secretagogue of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1][2] It functions by selectively targeting the human 80S ribosome to inhibit the translation of PCSK9 protein.[1][2][3] This leads to a decrease in secreted PCSK9 levels, which in turn increases the levels of the Low-Density Lipoprotein Receptor (LDLR) on the cell surface and enhances the uptake of LDL cholesterol (LDL-C) in cells like hepatoma cell lines.[1][2]
Q2: My cells are not showing the expected decrease in PCSK9 levels after this compound treatment. What could be the issue?
A2: There are several potential reasons for this observation:
-
Suboptimal Concentration: The effective concentration of this compound can be cell-type dependent. While an IC50 of 4.8 µM has been reported for PCSK9 inhibition, you may need to perform a dose-response experiment to determine the optimal concentration for your specific cell line.[1][2]
-
Incorrect Treatment Duration: Ensure that the treatment duration is sufficient for the inhibition of new PCSK9 synthesis and the turnover of existing protein. A 24-hour treatment has been shown to be effective in Huh7 cells.[1]
-
Cell Line Resistance: Some cell lines may be less sensitive to this compound. This could be due to various factors, including differences in ribosome structure or drug efflux mechanisms.
-
Reagent Quality: Verify the integrity and concentration of your this compound stock solution. This compound is typically dissolved in DMSO, and repeated freeze-thaw cycles should be avoided.[1]
Q3: I am observing high levels of cytotoxicity or unexpected off-target effects. How can I mitigate this?
A3: this compound targets the 80S ribosome, a fundamental component of the cellular machinery, which could lead to off-target effects.[3] Here are some troubleshooting steps:
-
Optimize Concentration: Use the lowest effective concentration of this compound to minimize off-target effects. A viability assay (e.g., MTT, MTS) should be performed to determine the cytotoxic concentration range for your cell line.
-
Control Experiments: Include appropriate vehicle controls (e.g., DMSO) in your experiments to distinguish the effects of this compound from those of the solvent.
-
Monitor General Protein Synthesis: As this compound targets ribosomes, it may have broader effects on protein synthesis. Consider performing a total protein quantification assay or a metabolic labeling experiment to assess the global impact on protein translation in your cells.
-
Time-Course Experiment: Shorter treatment durations may be sufficient to observe the desired effect on PCSK9 without causing significant cytotoxicity.
Q4: How do I prepare a stock solution of this compound?
A4: this compound is soluble in DMSO.[1] To prepare a stock solution, dissolve the powdered this compound in high-quality, anhydrous DMSO to a desired concentration (e.g., 10 mM). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1] When preparing your working solution, dilute the stock in your cell culture medium to the final desired concentration.
Quantitative Data Summary
This table summarizes the available quantitative data for this compound. Note that data for many cell types is still limited.
| Parameter | Cell Line/Target | Value | Reference |
| IC50 (PCSK9 Inhibition) | PCSK9 | 4.8 µM | [1][2] |
| Effective Concentration | Huh7 (hepatoma) | 10 µM - 30 µM | [1] |
| Treatment Duration | Huh7 (hepatoma) | 24 hours | [1] |
| Cytotoxicity (IC50) | Rat Bone Marrow Cells | > 20 µM | [2] |
Experimental Protocols
Here are detailed methodologies for key experiments involving this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound on a specific cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle-only control (DMSO).
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions or control medium.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple formazan precipitate is visible.
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for PCSK9 and LDLR
This protocol is to assess the effect of this compound on PCSK9 and LDLR protein levels.
Materials:
-
Cells treated with this compound and control cells
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PCSK9, anti-LDLR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Protocol 3: LDL Uptake Assay
This protocol measures the functional effect of this compound on LDL uptake by cells.
Materials:
-
Cells of interest
-
Serum-free culture medium
-
Fluorescently labeled LDL (e.g., DiI-LDL)
-
This compound
-
Control medium (with vehicle)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a suitable format for imaging or fluorescence measurement (e.g., glass-bottom dishes or black-walled 96-well plates).
-
Treat the cells with this compound or vehicle control in serum-free medium for 24 hours.
-
Remove the treatment medium and add fresh serum-free medium containing fluorescently labeled LDL (e.g., 10 µg/mL DiI-LDL).
-
Incubate the cells for 2-4 hours at 37°C to allow for LDL uptake.
-
Wash the cells three times with PBS to remove unbound labeled LDL.
-
Image the cells using a fluorescence microscope or quantify the fluorescence intensity using a plate reader.
-
Compare the fluorescence intensity between this compound-treated and control cells to determine the change in LDL uptake.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits PCSK9 translation, increasing LDLR levels.
Experimental Workflow: this compound Treatment and Analysis
Caption: Workflow for this compound treatment and subsequent cellular analysis.
Troubleshooting Logic Diagram
Caption: A logical guide for troubleshooting common this compound experimental issues.
References
Technical Support Center: The Impact of Serum on R-Impp Activity in Cell Culture
This guide provides researchers, scientists, and drug development professionals with technical support for experiments involving the small molecule R-Impp in cell culture, focusing on the challenges introduced by the presence of serum.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small-molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) secretion.[1][2] Its mechanism of action is unique; it does not affect PCSK9 transcription or degradation but instead selectively targets the human 80S ribosome to inhibit PCSK9 protein translation.[1][2][3] By reducing the amount of secreted PCSK9, this compound prevents the degradation of the Low-Density Lipoprotein Receptor (LDL-R).[3][4] This leads to higher levels of LDL-R on the surface of hepatocytes, which in turn increases the uptake of LDL-cholesterol (LDL-C) into the cells.[1][2][3]
Q2: Why might the observed potency (IC50) of this compound be lower when I use serum in my cell culture medium?
The observed potency of a small molecule can decrease in the presence of serum due to plasma protein binding (PPB).[5][6] Serum contains high concentrations of proteins, most notably albumin, which can bind to small molecules like this compound.[6][7] According to the "free drug hypothesis," only the unbound fraction of a drug is available to interact with its target and exert a biological effect.[6] When this compound binds to serum proteins, its free concentration in the medium is reduced, meaning a higher total concentration is required to achieve the same biological effect. This results in a rightward shift of the dose-response curve and a higher apparent IC50 value, an effect often referred to as a "serum shift".[8][9]
Q3: What is a "serum shift" assay and why is it important?
A "serum shift" assay is an experiment designed to quantify the effect of serum proteins on the potency of a compound. It involves measuring the IC50 of the compound in parallel assays with and without the addition of serum or purified serum proteins like human serum albumin (HSA).[8][9] The fold-shift in the IC50 value provides a measure of the impact of protein binding.[9] This is a critical assay in early drug discovery as it helps predict how a compound's activity might be influenced by the protein-rich environment in vivo.[8] For this compound, performing a serum shift assay can help you understand the discrepancy between results in serum-free versus serum-containing conditions and allows for more accurate determination of its effective concentration.
Q4: Should I use serum, serum-free, or lipoprotein-depleted serum for my this compound experiments?
The choice of medium depends on the experimental goal:
-
Serum-Free Medium: Useful for mechanistic studies where you want to eliminate confounding variables from serum and determine the intrinsic activity of this compound. However, prolonged incubation in serum-free media can affect cell health.[9]
-
Lipoprotein-Depleted Serum (LPDS): This is often the recommended choice for LDL uptake assays.[10] It provides essential growth factors from the serum while removing the bulk of endogenous lipoproteins that would compete with the labeled LDL used for detection, thereby improving the assay window. However, the quality of LPDS lots can be variable and may require qualification.[10]
-
Full Serum Medium (e.g., 10% FBS): This condition is more physiologically relevant for overall cell health and long-term experiments. However, it introduces the variable of protein binding, which will likely decrease the apparent potency of this compound.[5] It is crucial to be consistent with the serum lot used throughout a series of experiments, as lot-to-lot variability in composition can affect results.[11]
Troubleshooting Guides
Problem 1: Reduced this compound Potency (Higher IC50) in Serum-Containing Media
| Potential Cause | Recommended Solution |
| Serum Protein Binding: this compound is likely binding to albumin and other proteins in the serum, reducing its free, active concentration.[5][6] | 1. Quantify the Effect: Perform a serum shift assay (see Experimental Protocol 1) to determine the fold-shift in IC50 at your desired serum concentration. 2. Adjust Concentration: Based on the serum shift results, increase the concentration of this compound in serum-containing media to achieve the desired effective concentration. 3. Use Serum-Free Conditions for Initial Tests: If possible, determine the baseline IC50 in serum-free or low-serum conditions first. |
| Lot-to-Lot Serum Variability: Different lots of serum can have varying protein and lipid compositions, affecting this compound binding and cell metabolism differently.[11] | 1. Qualify New Serum Lots: Before starting a new series of experiments, test new lots of serum against a previously validated lot to ensure consistent this compound performance. 2. Purchase in Bulk: Purchase a single large lot of serum to be used for the entire duration of a project to ensure consistency. |
Problem 2: High Variability or Low Signal in LDL Uptake Assays
| Potential Cause | Recommended Solution |
| Competition from Endogenous LDL: Standard fetal bovine serum (FBS) contains lipoproteins that compete with the labeled LDL (e.g., BODIPY-LDL) for receptor binding, reducing the assay signal and sensitivity. | 1. Use Lipoprotein-Depleted Serum (LPDS): For the duration of the assay, switch to a medium supplemented with LPDS to maximize the uptake of labeled LDL.[10] 2. Serum Starvation: Prior to adding labeled LDL, consider a period of serum starvation (e.g., 12-24 hours) to upregulate LDL-R expression, which can increase the assay window. |
| Poor Quality of LPDS: Different lots of commercially available LPDS can have residual levels of unlabeled LDL, leading to inconsistent results.[10] | 1. Qualify LPDS Lots: Test new lots of LPDS to ensure they provide a low background and a robust signal window for LDL uptake before using them in critical experiments.[10] |
| Cell Detachment During Washes: Extensive washing steps to remove unbound labeled LDL can cause cell loss, especially with poorly adherent cells, leading to high well-to-well variability.[10] | 1. Use Coated Plates: Use plates coated with Poly-D-Lysine or collagen to improve cell adherence.[10] 2. Gentle Washing: Perform washing steps gently, for example, by manually pipetting PBS against the well side rather than using a plate washer. |
Problem 3: Inconsistent Western Blot Results for LDL-R
| Potential Cause | Recommended Solution |
| Serum Protein Overload: If analyzing secreted proteins from the supernatant, the extremely high concentration of serum albumin will overload the gel, distorting bands and potentially masking your protein of interest. | 1. Use Serum-Free Medium: For experiments analyzing secreted proteins, switch cells to serum-free medium before and during the treatment period. |
| Interference with Cell Lysis/Protein Quantification: High concentrations of serum proteins in the culture can sometimes interfere with downstream applications if not properly removed. | 1. Thorough Washing: Before cell lysis, wash the cell monolayer thoroughly (2-3 times) with cold PBS to remove all traces of serum-containing medium. This ensures that your cell lysate primarily contains cellular proteins. |
Quantitative Data Presentation
As the exact serum shift for this compound is not publicly available and can vary by cell type and serum lot, researchers should determine this empirically. Use the following table to structure your results from a serum shift assay.
Table 1: Example Data Table for this compound Serum Shift Assay
| Serum Concentration | This compound IC50 (µM) | Fold Shift (vs. 0% Serum) |
| 0% FBS | [Insert Value] | 1.0 |
| 1% FBS | [Insert Value] | [Calculate] |
| 5% FBS | [Insert Value] | [Calculate] |
| 10% FBS | [Insert Value] | [Calculate] |
| 4 mg/mL HSA | [Insert Value] | [Calculate] |
Experimental Protocols
Protocol 1: Serum Shift Assay for this compound
This protocol is designed to measure the impact of serum on the half-maximal inhibitory concentration (IC50) of this compound. The readout is the level of secreted PCSK9, measured by ELISA.
-
Cell Plating: Seed Huh7 cells (or another relevant hepatocyte cell line) in 96-well plates at a density that will result in 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Prepare Media: Prepare separate batches of cell culture medium containing different concentrations of serum (e.g., 0%, 1%, 5%, 10% Fetal Bovine Serum). As a control for albumin-specific effects, also prepare a serum-free medium containing a physiological concentration of Human Serum Albumin (HSA), typically around 4 mg/mL.
-
Prepare this compound Dilutions: Create a serial dilution of this compound in each of the prepared media conditions. A typical concentration range might be from 0.01 µM to 100 µM. Include a vehicle control (e.g., DMSO) for each media condition.
-
Treatment: Remove the existing medium from the cells and replace it with the media containing the this compound serial dilutions.
-
Incubation: Incubate the plates for a predetermined time sufficient for this compound to act and for PCSK9 to accumulate in the supernatant (e.g., 24-48 hours).
-
Supernatant Collection: Carefully collect the supernatant from each well for PCSK9 analysis.
-
PCSK9 ELISA: Quantify the concentration of PCSK9 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
For each serum condition, plot the PCSK9 concentration against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value for each condition.
-
Calculate the fold shift in IC50 for each serum-containing condition by dividing its IC50 by the IC50 from the serum-free condition.
-
Protocol 2: LDL Uptake Assay
This protocol measures the functional consequence of this compound activity—the uptake of LDL-C.
-
Cell Plating: Seed Huh7 cells in a 96-well, black, clear-bottom plate suitable for fluorescence measurements. Allow cells to adhere overnight.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound (and controls) in your chosen medium (e.g., medium with 10% FBS) for 24-48 hours to allow for changes in LDL-R expression.
-
Serum Starvation (Optional but Recommended): To upregulate LDL-R expression, replace the treatment medium with serum-free medium or medium containing Lipoprotein-Depleted Serum (LPDS) and incubate for 12-24 hours.
-
Labeled LDL Incubation: Add a fluorescently labeled LDL particle (e.g., BODIPY™ FL LDL) to each well at a final concentration of approximately 5-10 µg/mL. Incubate for 2-4 hours at 37°C.
-
Wash: Gently wash the cells 2-3 times with PBS to remove any unbound labeled LDL.
-
Fluorescence Measurement: Add PBS or a suitable imaging buffer to the wells and measure the intracellular fluorescence using a plate reader at the appropriate excitation/emission wavelengths (e.g., ~485/535 nm for BODIPY-FL).
-
Data Analysis: Normalize the fluorescence readings to a cell viability assay (e.g., CellTiter-Glo) or to the vehicle control to account for any differences in cell number. Plot the normalized LDL uptake against this compound concentration.
Visualizations
This compound Signaling Pathway
Caption: Mechanism of action for this compound in hepatocytes.
Troubleshooting Workflow for this compound Experiments
References
- 1. A Small-Molecule Anti-secretagogue of PCSK9 Targets the 80S Ribosome to Inhibit PCSK9 Protein Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications [frontiersin.org]
- 4. nps.org.au [nps.org.au]
- 5. Effects of protein binding on the in vitro activity of antitumour acridine derivatives and related anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmaceutical-grade albumin: impaired drug-binding capacity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
Validation & Comparative
A Head-to-Head Comparison: R-Impp vs. PCSK9 Monoclonal Antibodies for LDL-Cholesterol Reduction
For Immediate Release
In the landscape of lipid-lowering therapies, two distinct strategies targeting proprotein convertase subtilisin/kexin type 9 (PCSK9) have emerged: the established class of monoclonal antibodies, exemplified by Alirocumab, and the novel small molecule inhibitor, R-Impp. This guide provides an objective comparison of their mechanisms of action, performance data, and the experimental methodologies used to evaluate their efficacy, tailored for researchers, scientists, and drug development professionals.
Executive Summary
Alirocumab, a fully human monoclonal antibody, acts extracellularly by binding to circulating PCSK9, thereby preventing its interaction with low-density lipoprotein receptors (LDLR) and subsequent LDLR degradation. This leads to increased LDLR recycling and enhanced clearance of LDL-cholesterol (LDL-C) from the circulation. In contrast, this compound represents a novel intracellular approach. This small molecule inhibitor targets the 80S ribosome to selectively inhibit the translation of PCSK9 mRNA, thus reducing the overall production of the PCSK9 protein. While Alirocumab has a well-documented clinical profile demonstrating significant LDL-C reduction in large-scale human trials, this compound is in the preclinical phase of development with promising in vitro and in vivo data in animal models.
Mechanism of Action
Alirocumab: Extracellular Neutralization of PCSK9
Alirocumab functions by binding with high affinity and specificity to the catalytic domain of PCSK9 in the bloodstream.[1] This binding sterically hinders the interaction of PCSK9 with the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes.[2][3] By neutralizing circulating PCSK9, Alirocumab prevents the PCSK9-mediated endocytosis and lysosomal degradation of the LDLR.[3][4][5] This results in a higher density of LDLRs on the hepatocyte surface, leading to increased uptake and clearance of LDL-C from the blood.[1][4][6]
This compound: Intracellular Inhibition of PCSK9 Translation
This compound employs a novel mechanism by targeting the synthesis of the PCSK9 protein. It selectively binds to the human 80S ribosome, the cellular machinery responsible for protein translation.[7][8] This binding is transcript-dependent and specifically stalls the translation of PCSK9 mRNA.[7] An analog of this compound, PF-06446846, has been shown to induce ribosome stalling around codon 34 of the PCSK9 nascent chain within the ribosome exit tunnel. By inhibiting the production of PCSK9 at the ribosomal level, this compound leads to a decrease in intracellular and secreted levels of the protein. This, in turn, results in higher levels of LDLR on the cell surface and increased uptake of LDL-C.[7][8]
Performance Data
The available data for Alirocumab is predominantly from extensive Phase 3 clinical trials in human subjects, while the data for this compound and its analogs are from preclinical in vitro and in vivo animal studies.
Quantitative Comparison of Efficacy
| Parameter | This compound / Analogs | Alirocumab | Data Source |
| LDL-C Reduction | Up to 57% reduction in total cholesterol (NYX-PCSK9i, mouse model)[1] | 54.7% reduction vs. placebo (ODYSSEY OUTCOMES)[2] | Preclinical (in vivo) vs. Clinical (Phase 3) |
| 14% reduction in LDL (ABEs, macaques)[9] | ~62% reduction vs. placebo (ODYSSEY LONG TERM) | ||
| 58% reduction in LDL (ABEs, mice)[9] | |||
| PCSK9 Reduction | Reduces plasma PCSK9 (PF-06446846, rat model)[5][10] | Not applicable (binds, does not reduce production) | Preclinical (in vivo) vs. Clinical |
| In Vitro Potency | IC50 of 4.8 µM for PCSK9 secretion (this compound)[11] | Not applicable | In Vitro |
| IC50 of 2 µM for PCSK9 antisecretion (this compound)[6] | |||
| Route of Administration | Oral (demonstrated with analogs)[1] | Subcutaneous injection | Preclinical vs. Clinical |
| Dosing Frequency | Twice daily (in mouse model)[1] | Every 2 or 4 weeks | Preclinical vs. Clinical |
Experimental Protocols
Key In Vitro Efficacy Assays
This assay measures the ability of cells to take up LDL-C from the surrounding medium, serving as a functional readout of LDLR activity.
-
Objective: To quantify the increase in LDL-C uptake by hepatocytes following treatment with a test compound.
-
Methodology:
-
Cell Culture: Plate human hepatoma cells (e.g., Huh7 or HepG2) in a multi-well plate and culture overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound or a control compound for 24-48 hours. For assessing PCSK9 monoclonal antibodies, cells can be co-incubated with recombinant human PCSK9 and the antibody.
-
Fluorescent LDL Incubation: Replace the culture medium with a medium containing fluorescently labeled LDL (e.g., DiI-LDL or pHrodo Red-LDL) at a concentration of approximately 10 µg/mL. Incubate for 4 hours at 37°C.[12]
-
Cell Lysis and Fluorescence Measurement: Wash the cells to remove unbound fluorescent LDL, then lyse the cells. Measure the fluorescence of the cell lysate using a plate reader at the appropriate excitation/emission wavelengths.
-
Data Analysis: Normalize the fluorescence signal to the total protein concentration in each well. An increase in fluorescence compared to the control indicates enhanced LDL-C uptake.
-
References
- 1. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ODYSSEY Outcomes: Results Suggest Use of PCSK9 Inhibitor Reduces CV Events, LDL-C in ACS Patients - American College of Cardiology [acc.org]
- 3. Probing translation using small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain (Journal Article) | OSTI.GOV [osti.gov]
- 6. | BioWorld [bioworld.com]
- 7. A Small-Molecule Anti-secretagogue of PCSK9 Targets the 80S Ribosome to Inhibit PCSK9 Protein Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications [frontiersin.org]
- 9. In vivo adenine base editing of PCSK9 in macaques reduces LDL cholesterol levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain (Journal Article) | OSTI.GOV [osti.gov]
- 11. Studies on the production of low density lipoproteins by perfused livers from nonhuman primates. Effect of dietary cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
A Comparative Guide to Emerging Small-Molecule PCSK9 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of cardiovascular disease treatment is continually evolving, with a significant focus on managing low-density lipoprotein cholesterol (LDL-C) levels. Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a key therapeutic target due to its role in regulating LDL receptor (LDLR) degradation. While monoclonal antibodies against PCSK9 have proven effective, the quest for orally bioavailable, small-molecule inhibitors continues to be a major focus of research and development. This guide provides a comparative overview of promising small-molecule PCSK9 inhibitors as alternatives to R-Impp, complete with available experimental data and methodologies.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and several alternative small-molecule PCSK9 inhibitors. These compounds employ diverse mechanisms to reduce PCSK9 activity and subsequently lower LDL-C levels.
Table 1: In Vitro and In Vivo Efficacy of Small-Molecule PCSK9 Inhibitors
| Compound | Mechanism of Action | In Vitro Potency (IC50) | In Vivo Model | LDL-C / Total Cholesterol Reduction | Reference |
| This compound | Inhibits PCSK9 protein translation by targeting the 80S ribosome.[1] | 4.8 µM (PCSK9 anti-secretagogue activity)[1] | - | - | [1] |
| Enlicitide (MK-0616) | Macrocyclic peptide that binds to PCSK9 and inhibits its interaction with the LDL receptor.[2][3] | Kᵢ = 5 pM[4] | Phase 3 Clinical Trial (CORALreef Lipids) | Statistically significant and clinically meaningful reduction in LDL-C at Week 24.[2][5] | [2][4][5] |
| AZD0780 (Laroprovstat) | Oral small-molecule inhibitor of PCSK9.[6][7] | - | Phase 2b Clinical Trial (PURSUIT) | 50.7% reduction in LDL-C at 12 weeks (30 mg daily dose).[6][8][9] | [6][7][8][9] |
| NYX-PCSK9i | Orally bioavailable small-molecule inhibitor of the PCSK9-LDLR interaction.[10] | Potent disruption of PCSK9-LDLR interaction. | APOE*3-Leiden.CETP mice | Up to 57% dose-dependent decrease in plasma total cholesterol.[10] 46% reduction as monotherapy; 65% with atorvastatin.[11] | [10][11] |
| CVI-LM001 | Inhibits PCSK9 gene transcription and degrades LDLR mRNA. | - | Phase 1b Clinical Trial | 26.3% reduction in serum LDL-C and 39.2% reduction in PCSK9 after 28 days (300 mg daily).[12][13] | [12][13] |
| DC371739 | Disrupts the transcription of PCSK9 and ANGPTL3 by binding to the transcription factor HNF-1α.[14] | - | Hyperlipidemic hamsters and rhesus monkeys | Significant reduction in total cholesterol, LDL-C, and triglycerides.[14] | [14] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of key experimental methodologies used to characterize these PCSK9 inhibitors.
PCSK9-LDLR Interaction Assay (ELISA-based)
This assay is designed to screen for and characterize inhibitors of the interaction between PCSK9 and the LDLR.
-
Principle: An enzyme-linked immunosorbent assay (ELISA) format is used to quantify the binding of PCSK9 to the LDLR.
-
Methodology:
-
A 96-well microtiter plate is pre-coated with the recombinant LDLR-AB domain, which contains the binding site for PCSK9.
-
His-tagged recombinant PCSK9 is added to the wells in the presence or absence of test compounds (potential inhibitors).
-
After an incubation period to allow for binding, the plate is washed to remove unbound PCSK9.
-
A biotinylated anti-His-tag monoclonal antibody is added, which specifically binds to the captured His-tagged PCSK9.
-
Streptavidin conjugated to horseradish peroxidase (HRP) is then added, followed by a chemiluminescent or colorimetric substrate.
-
The resulting signal is measured, which is proportional to the amount of PCSK9 bound to the LDLR. A decrease in signal in the presence of a test compound indicates inhibition of the interaction.
-
Cell-Based PCSK9-LDLR Interaction Assay (Bioluminescent)
This cell-based assay monitors the interaction between PCSK9 and the LDLR on the surface of live cells.
-
Principle: This assay utilizes a protein-fragment complementation system with NanoLuc luciferase. The LDLR is fused to one fragment of the luciferase (LgBiT), and PCSK9 is fused to the complementary fragment (SmBiT). When PCSK9 binds to the LDLR on the cell surface, the luciferase fragments are brought into close proximity, reconstituting a functional enzyme that generates a luminescent signal in the presence of a substrate.[15][16][17]
-
Methodology:
-
HEK293 cells are engineered to stably express the LgBiT-LDLR fusion protein on their cell surface.[17]
-
These cells are plated in a 96-well or 384-well plate.
-
Purified PCSK9-SmBiT fusion protein is added to the wells, along with test compounds or antibodies.
-
A cell-permeable luciferase substrate is added.
-
Luminescence is measured kinetically or at a fixed time point. Inhibition of the PCSK9-LDLR interaction results in a decrease in the luminescent signal.[15][17]
-
In Vivo Efficacy Assessment in Animal Models
Animal models are essential for evaluating the in vivo efficacy and pharmacokinetic properties of drug candidates.
-
Model: A commonly used model is the APOE*3-Leiden.CETP mouse, which has a human-like lipoprotein profile.[10][11] Hyperlipidemic hamsters and rhesus monkeys are also utilized.[14]
-
Methodology:
-
Animals are fed a high-fat diet to induce hypercholesterolemia.
-
The test compound is administered orally at various doses for a specified period.
-
Blood samples are collected at different time points to measure plasma levels of total cholesterol, LDL-C, triglycerides, and PCSK9.
-
At the end of the study, liver tissue may be collected to analyze LDLR protein levels.
-
The percentage reduction in lipid parameters compared to a vehicle-treated control group is calculated to determine the efficacy of the compound.
-
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways targeted by these small-molecule inhibitors.
Caption: Mechanisms of action for various small-molecule PCSK9 inhibitors.
Caption: General experimental workflow for small-molecule PCSK9 inhibitor development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. merck.com [merck.com]
- 3. merck.com [merck.com]
- 4. researchgate.net [researchgate.net]
- 5. MSD’s oral PCSK9 scores Phase III hat-trick [clinicaltrialsarena.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. AZD0780, a novel oral PCSK9 inhibitor, demonstrated significant LDL cholesterol (LDL-C) reduction in PURSUIT Phase IIb trial [astrazeneca.com]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. Phase 2b results of oral PCSK9 inhibitor in hyperlipidemia - - PACE-CME [pace-cme.org]
- 10. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nyrada’s updates on preclinical study of NYX-PCSK9i with statin - Biotech [biotechdispatch.com.au]
- 12. | BioWorld [bioworld.com]
- 13. 0201.nccdn.net [0201.nccdn.net]
- 14. DC371739: A Novel Lipid-Lowering Drug Candidate Identified with Lipidomics -MetwareBio [metwarebio.com]
- 15. Cell-based, bioluminescent assay for monitoring the interaction between PCSK9 and the LDL receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
On-Target Efficacy of R-Impp: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the on-target effects of R-Impp, a novel small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). Its performance is objectively compared with other PCSK9-targeting therapeutics, supported by available experimental data. Detailed methodologies for key experiments are provided to facilitate replication and further investigation.
Executive Summary
This compound presents a unique mechanism of action among PCSK9 inhibitors. Unlike monoclonal antibodies and siRNA-based therapies that target the PCSK9 protein or its mRNA, respectively, this compound selectively binds to the human 80S ribosome to inhibit PCSK9 protein translation. This novel approach effectively reduces secreted PCSK9 levels, leading to an increase in low-density lipoprotein receptor (LDLR) levels on the hepatocyte surface and enhanced clearance of LDL-cholesterol (LDL-C). This guide delves into the experimental evidence supporting these on-target effects and provides a comparative overview of its potential efficacy.
Comparative Performance of PCSK9 Inhibitors
While direct head-to-head clinical trial data comparing this compound with other PCSK9 inhibitors is not yet available, the following tables summarize the performance of currently approved PCSK9 inhibitors and the known in vitro efficacy of this compound. This allows for an indirect comparison of their potential to reduce LDL-C levels.
Table 1: In Vitro Efficacy of this compound
| Compound | Target | Mechanism of Action | IC50 |
| This compound | 80S Ribosome | Inhibition of PCSK9 Protein Translation | 4.8 µM[1][2] |
Table 2: Clinical Efficacy of Monoclonal Antibody and siRNA PCSK9 Inhibitors
| Drug | Class | Mechanism of Action | Average LDL-C Reduction |
| Evolocumab | Monoclonal Antibody | Binds to free PCSK9, preventing LDLR binding | 50-60%[3] |
| Alirocumab | Monoclonal Antibody | Binds to free PCSK9, preventing LDLR binding | 50-60%[3] |
| Inclisiran | small interfering RNA (siRNA) | Inhibits hepatic synthesis of PCSK9 | ~50% |
Note: The LDL-C reduction percentages for Evolocumab, Alirocumab, and Inclisiran are based on clinical trial data and meta-analyses.[3][4] The efficacy of this compound in vivo is yet to be reported in publicly available literature.
Signaling Pathway and Mechanism of Action
The following diagrams illustrate the PCSK9 signaling pathway and the unique mechanism of action of this compound.
References
Validating the Specificity of R-Impp for the 80S Ribosome: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of R-Impp and its analogs with other well-characterized ribosome inhibitors, offering experimental data to validate its specificity for the eukaryotic 80S ribosome. The information presented is intended to assist researchers in evaluating this compound as a tool for studying eukaryotic translation and as a potential therapeutic agent.
Executive Summary
This compound is a small molecule identified as an anti-secretagogue of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). Its mechanism of action involves the inhibition of PCSK9 protein translation by directly targeting the 80S ribosome.[1][2] A significant finding is its selective binding to human ribosomes over bacterial (E. coli) ribosomes, highlighting its specificity for the eukaryotic translation machinery.[1][2] This guide delves into the quantitative data supporting this specificity, comparing it with other known inhibitors of both eukaryotic (80S) and prokaryotic (70S) ribosomes.
Data Presentation: Comparative Inhibitor Performance
The following table summarizes the quantitative data for this compound, its analog PF-06446846, and other reference ribosome inhibitors. This data allows for a direct comparison of their potency and selectivity.
| Compound | Target Ribosome | Target Organism/System | Method | Value | Unit |
| This compound | 80S | Human (Huh7 cells) | PCSK9 Secretion Inhibition | IC50 = 4.8 | µM |
| PF-06446846 | 80S | Human (Huh7 cells) | PCSK9 Secretion Inhibition | IC50 = 0.3 | µM |
| PF-06446846 | 80S | Human (purified ribosomes) | Radioligand Binding Assay | Kd = 7.0 | µM |
| Anisomycin | 80S | Leishmania | Leishmania Activity | IC50 = 0.55 | µM |
| Anisomycin | 80S | Vero Cells | Cytotoxicity | CC50 < 0.39 | µM |
| Tetracycline | 70S (30S subunit) | Prokaryotic | Ribosome Binding | Kd = 1 - 20 | µM |
Experimental Protocols
The data presented in this guide is derived from established experimental methodologies. Below are detailed descriptions of the key assays used to validate the specificity of ribosome inhibitors.
Ribosome Binding Assays
These assays directly measure the interaction between a compound and purified ribosomes. A common method is the radioligand binding assay .
Protocol Outline:
-
Preparation of Ribosomes: Isolate and purify 80S ribosomes from a eukaryotic source (e.g., human cell lines) and 70S ribosomes from a prokaryotic source (e.g., E. coli).
-
Radiolabeling: Synthesize a radiolabeled version of the inhibitor (e.g., with tritium, ³H).
-
Incubation: Incubate a constant concentration of the radiolabeled inhibitor with increasing concentrations of the purified ribosomes.
-
Separation of Bound and Free Ligand: Separate the ribosome-bound inhibitor from the unbound inhibitor. A common technique is nitrocellulose filter binding , where the ribosome-ligand complexes are retained on the filter while the free ligand passes through.
-
Quantification: Quantify the amount of radioactivity on the filters to determine the amount of bound ligand.
-
Data Analysis: Plot the amount of bound ligand as a function of the ribosome concentration. The data is then fitted to a binding equation to determine the dissociation constant (Kd), which reflects the affinity of the inhibitor for the ribosome. A lower Kd indicates a higher binding affinity.
In Vitro Translation Inhibition Assays
These assays measure the effect of a compound on the synthesis of a reporter protein in a cell-free system.
Protocol Outline:
-
Preparation of Cell-Free Translation System: Prepare a cell-free extract containing all the necessary components for translation, such as rabbit reticulocyte lysate or a reconstituted system like PURExpress.
-
Template mRNA: Use a specific mRNA template encoding a reporter protein, such as luciferase.
-
Inhibition Assay: Set up translation reactions containing the cell-free extract, the reporter mRNA, and varying concentrations of the inhibitor.
-
Quantification of Protein Synthesis: After a set incubation time, measure the amount of newly synthesized reporter protein. For luciferase, this is done by adding the luciferin substrate and measuring the resulting luminescence.
-
Data Analysis: Plot the reporter activity as a function of the inhibitor concentration. The data is then fitted to a dose-response curve to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce protein synthesis by 50%.
Mandatory Visualizations
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism of action of this compound in inhibiting PCSK9 translation.
Caption: Mechanism of this compound-mediated inhibition of PCSK9 translation and its downstream effects.
Experimental Workflow for Validating Ribosome Specificity
This diagram outlines the experimental workflow to determine the specificity of a ribosome inhibitor.
Caption: Workflow for determining the specificity of a ribosome inhibitor.
Logical Relationship of Ribosome Inhibitor Specificity
This diagram illustrates the classification of ribosome inhibitors based on their specificity.
Caption: Classification of ribosome inhibitors based on their target specificity.
References
A Comparative Guide to R-Impp and Other PCSK9 Inhibitors for Researchers
This guide provides a comprehensive comparison of R-Impp, a novel small-molecule inhibitor of PCSK9, with other leading PCSK9-targeting therapeutics. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds for research and preclinical studies.
Introduction to this compound and PCSK9 Inhibition
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation. This reduction in LDLR levels leads to decreased clearance of low-density lipoprotein cholesterol (LDL-C) from the circulation, a major risk factor for cardiovascular disease.
This compound (PF-00932239) is a novel, cell-permeable small molecule that inhibits the secretion of PCSK9. Unlike other PCSK9 inhibitors, this compound acts by targeting the 80S ribosome to selectively inhibit the translation of PCSK9 mRNA. This unique mechanism of action effectively reduces both intracellular and extracellular levels of PCSK9, leading to increased LDLR expression and enhanced LDL-C uptake in liver cells.
This guide will compare the in vitro effects of this compound with those of other major classes of PCSK9 inhibitors:
-
Monoclonal Antibodies: Evolocumab and Alirocumab, which bind to extracellular PCSK9 and prevent its interaction with the LDLR.
-
Small interfering RNA (siRNA): Inclisiran, which degrades PCSK9 mRNA, thereby preventing its translation.
Cross-Validation of this compound's Effects in Different Cell Lines
The efficacy and selectivity of a therapeutic compound are critical parameters. "Cross-validation" in a biological context refers to the validation of a compound's effects across multiple, distinct cell line models. This approach helps to confirm the on-target activity and assess potential off-target effects in various cellular backgrounds.
This compound's Efficacy Across Hepatoma and Other Cell Lines
This compound has demonstrated efficacy in reducing PCSK9 levels and modulating cellular processes in several human hepatoma cell lines, which are relevant models for studying liver-specific effects on cholesterol metabolism.
| Cell Line | IC50 (PCSK9 Inhibition) | Observed Effects | Reference |
| Huh7 | 14 µM (Cell Proliferation) | Dose-dependent inhibition of cell proliferation; 26% reduction in cell migration at 10 µM. | [1] |
| HepG2 | 24 µM (Cell Proliferation) | 80% inhibition of PCSK9 expression at 10 µM and 90% at 30 µM. | [1] |
| Huh6 | 10 µM (Cell Proliferation) | 77% inhibition of PCSK9 expression at 10 µM. | [1] |
| CHO-K1 (recombinant) | 4.8 µM (PCSK9 Secretion) | Used in the initial identification of this compound's anti-secretagogue activity. | |
| Bone Marrow Cells | > 20 µM | Suggests selectivity for hepatocyte-like cells over hematopoietic cells. |
These findings indicate that this compound is active in various liver cancer cell lines, not only inhibiting PCSK9 expression but also impacting cell proliferation and migration, suggesting potential applications beyond hypercholesterolemia.[1] The higher IC50 in bone marrow cells points towards a degree of selectivity.
Comparative Performance of PCSK9 Inhibitors
A direct head-to-head comparison of this compound with other PCSK9 inhibitors in the same in vitro studies is limited in the current literature. However, by collating data from various sources using similar cell models (primarily HepG2 and Huh7), we can draw objective comparisons of their mechanisms and reported effects.
Effects on PCSK9 and LDL-C Uptake
| Inhibitor | Class | Mechanism of Action | Cell Line(s) | Reported In Vitro Effects | Reference |
| This compound | Small Molecule | Inhibits PCSK9 translation by targeting the 80S ribosome. | Huh7, HepG2, Huh6 | Reduces PCSK9 secretion and expression; increases LDL-C uptake.[1] | [1] |
| Evolocumab | Monoclonal Antibody | Binds to extracellular PCSK9, preventing LDLR binding. | HepG2 | Reverses the PCSK9-mediated reduction in LDL uptake.[2] 100% inhibition of PCSK9-induced LDLR degradation at 1 µM.[3] | [2][3] |
| Alirocumab | Monoclonal Antibody | Binds to extracellular PCSK9, preventing LDLR binding. | Primary Human Hepatocytes | Reverses the PCSK9-mediated reduction in LDL uptake.[4] Blunts the PCSK9-enhanced secretion of Lp(a).[4] | [4] |
| Inclisiran | siRNA | Degrades PCSK9 mRNA, preventing its translation. | Hepatocytes | Reduces intracellular and extracellular PCSK9 levels.[5] | [5] |
Note: The quantitative data presented are from different studies and may not be directly comparable due to variations in experimental conditions.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of PCSK9 and its Inhibitors
Caption: Mechanism of action of this compound and other PCSK9 inhibitors.
Experimental Workflow for In Vitro LDL-C Uptake Assay
References
- 1. Rewiring Lipid Metabolism by Targeting PCSK9 and HMGCR to Treat Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PCSK9 inhibition-mediated reduction in Lp(a) with evolocumab: an analysis of 10 clinical trials and the LDL receptor's role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PCSK9 Modulates the Secretion But Not the Cellular Uptake of Lipoprotein(a) Ex Vivo: An Effect Blunted by Alirocumab - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inclisiran—Safety and Effectiveness of Small Interfering RNA in Inhibition of PCSK-9 - PMC [pmc.ncbi.nlm.nih.gov]
studies comparing the efficacy of R-Impp and its enantiomer
For researchers and professionals in drug development, understanding the stereospecificity of a compound's biological activity is paramount. This guide provides a comparative analysis of the R-enantiomer of Impp (R-Impp), a known inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) secretion, and its corresponding S-enantiomer. While direct comparative studies on the efficacy of the S-enantiomer are not extensively available in published literature, the consistent designation of the active compound as this compound strongly implies that the biological activity is predominantly or exclusively associated with this stereoisomer. The inhibitory response of Impp has been noted to be stereospecific.[1]
This guide will therefore focus on the established efficacy and mechanism of action of this compound, supplemented by a theoretical comparison with its likely inactive S-enantiomer based on fundamental principles of pharmacology.
Data Presentation: Quantitative Comparison
Due to the lack of publicly available data for the S-enantiomer of Impp, the following table compares the known quantitative data for this compound with the hypothesized activity of its S-enantiomer, which is presumed to be inactive or significantly less active.
| Parameter | This compound | S-Impp (Hypothesized) |
| Target | PCSK9 Secretion | No significant activity |
| Mechanism of Action | Inhibition of PCSK9 protein translation via binding to the 80S ribosome | No significant binding to the 80S ribosome |
| IC50 for PCSK9 Secretion | 4.8 µM[1] | Not applicable / High µM to mM range |
| Effect on LDL-R Levels | Increases LDL-R levels | No significant effect |
| Effect on LDL-C Uptake | Stimulates LDL-C uptake in hepatoma cells | No significant effect |
Experimental Protocols
The following are detailed methodologies for key experiments that would be cited in studies evaluating the efficacy of this compound and its enantiomer.
PCSK9 Secretion Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and S-Impp on the secretion of PCSK9 from cultured cells.
Methodology:
-
Cell Culture: Human hepatoma cells (e.g., Huh7) are cultured in appropriate media until they reach 80-90% confluency in 96-well plates.
-
Compound Treatment: The cells are treated with a serial dilution of this compound and S-Impp (e.g., from 0.1 nM to 100 µM) in serum-free media for a specified period (e.g., 24-48 hours). A vehicle control (e.g., DMSO) is also included.
-
Supernatant Collection: After the incubation period, the cell culture supernatant is collected.
-
PCSK9 Quantification: The concentration of secreted PCSK9 in the supernatant is quantified using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of PCSK9 inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the concentration-response data to a four-parameter logistic equation.
Western Blot Analysis for Intracellular PCSK9
Objective: To assess the effect of this compound and S-Impp on the intracellular levels of PCSK9.
Methodology:
-
Cell Culture and Treatment: Huh7 cells are cultured and treated with this compound, S-Impp (e.g., at a fixed concentration such as 30 µM), or a vehicle control as described above.[1]
-
Cell Lysis: After 48 hours of post-transfection treatment, cells are washed with TBS + 2 mg/mL BSA and lysed with RIPA buffer.[1]
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then blocked and incubated with primary antibodies against PCSK9 (V5 tag) and a loading control (e.g., β-actin).[1]
-
Detection and Analysis: After incubation with appropriate secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the levels of PCSK9 are normalized to the loading control.
Mandatory Visualization
Signaling Pathway of PCSK9 and this compound Inhibition
Caption: this compound inhibits PCSK9 translation by targeting the 80S ribosome.
Experimental Workflow for Comparing Enantiomer Efficacy
Caption: Workflow for comparing the efficacy of this compound and its S-enantiomer.
References
validating the downstream effects of R-Impp on lipid metabolism
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of R-Impp's performance against other lipid-lowering alternatives, supported by available experimental data. This compound is a novel small molecule that modulates lipid metabolism through a unique mechanism, offering a distinct approach compared to established therapies.
Mechanism of Action: A Translational Inhibitor of PCSK9
This compound distinguishes itself from other lipid-lowering agents by its unique mechanism of action. It functions as a translational inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) by selectively binding to the human 80S ribosome. This action blocks the synthesis of the PCSK9 protein, a key regulator of low-density lipoprotein (LDL) receptor (LDLR) degradation. By reducing PCSK9 levels, this compound leads to an increase in the number of LDLRs on the surface of hepatocytes, which in turn enhances the clearance of LDL-cholesterol (LDL-C) from the bloodstream[1][2]. This mode of action contrasts with statins, which inhibit cholesterol synthesis, and monoclonal antibodies (e.g., evolocumab, alirocumab), which bind to circulating PCSK9 protein.
Signaling Pathway of this compound in Lipid Metabolism
The signaling pathway initiated by this compound converges on the upregulation of LDLR, a central event in cholesterol homeostasis. The following diagram illustrates this pathway.
Performance Comparison
While direct head-to-head quantitative comparisons of this compound with other lipid-lowering agents are limited in publicly available literature, this section summarizes the known performance metrics of this compound and established alternatives.
Table 1: In Vitro Efficacy of Lipid-Lowering Agents
| Compound/Drug Class | Target | Key Effect | Quantitative Data | Cell Line |
| This compound | 80S Ribosome (inhibits PCSK9 translation) | Inhibition of PCSK9 secretion | IC50: 4.8 µM[3] | Huh7 |
| LDL-C Uptake | Stimulates uptake (quantitative % increase not specified)[1][4] | Hepatoma cells | ||
| Statins (e.g., Simvastatin) | HMG-CoA Reductase | LDL-C Uptake | Significantly increases LDL influx[1] | HepG2 |
| LDLR Expression | Increases LDLR mRNA and protein levels[5][6] | Rat liver, Prostate cancer cells | ||
| PCSK9 Monoclonal Antibodies (e.g., Evolocumab, Alirocumab) | Circulating PCSK9 Protein | Inhibition of PCSK9 binding to LDLR | - | - |
| LDL-C Reduction | Evolocumab: ~60% reduction; Alirocumab: ~50% reduction[7][8][9] | Human clinical trials |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducing and validating findings. Below are protocols relevant to assessing the downstream effects of this compound.
LDL-C Uptake Assay (Live-Cell Imaging)
This protocol is adapted for assessing the effect of this compound on LDL-C uptake in hepatocytes using a pH-sensitive fluorescent LDL probe.
Workflow Diagram:
Methodology:
-
Cell Seeding: Plate HepG2 cells at a density of 5,000 cells per well in a 24-well plate and incubate overnight.[10]
-
Cholesterol Starvation: Replace the culture medium with a medium containing 5% lipoprotein-deficient serum and incubate for 24 hours to upregulate LDLR expression.[10]
-
Treatment: Treat the cells with the desired concentration of this compound (e.g., 10 µM, based on concentrations used in other in vitro assays) or a vehicle control (e.g., 0.001% DMSO) for a predetermined time (e.g., 24 hours).[11]
-
LDL Labeling and Uptake: Add a pH-sensitive fluorescently labeled LDL, such as pHrodo Red LDL, to the culture medium.[10]
-
Image Acquisition: Immediately place the plate in a live-cell imaging system equipped with a fluorescence microscope and an environmentally controlled chamber (37°C, 5% CO2). Acquire images at regular intervals (e.g., every 30 minutes) for several hours.[10]
-
Data Analysis: Quantify the total red object integrated intensity and normalize it to the total phase object area to determine the LDL influx. Compare the LDL uptake in this compound-treated cells to the vehicle-treated control cells.[1]
PCSK9 Secretion Assay (ELISA)
This protocol outlines the measurement of secreted PCSK9 from cultured hepatocytes following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Seed Huh7 cells in a multi-well plate and grow to confluence. Treat the cells with varying concentrations of this compound (e.g., 0.1 - 30 µM) or vehicle control for 24 hours.[12]
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA Procedure:
-
Coat a 96-well plate with a PCSK9 capture antibody overnight.
-
Block the plate with a suitable blocking buffer.
-
Add the collected cell culture supernatants and a series of PCSK9 standards to the wells and incubate.
-
Wash the plate and add a biotinylated PCSK9 detection antibody.
-
After incubation and washing, add streptavidin-HRP conjugate.
-
Add a TMB substrate solution and incubate until color develops.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.[11][13]
-
-
Data Analysis: Generate a standard curve from the PCSK9 standards and determine the concentration of PCSK9 in the cell culture supernatants. Calculate the percentage inhibition of PCSK9 secretion by this compound compared to the vehicle control.
LDLR Protein Expression (Western Blot)
This protocol describes the semi-quantitative analysis of LDLR protein levels in hepatocytes after this compound treatment.
Methodology:
-
Cell Lysis: After treating Huh7 cells with this compound or vehicle control, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against LDLR overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensity for LDLR and a loading control (e.g., β-actin or GAPDH) using densitometry software. Normalize the LDLR band intensity to the loading control to determine the relative change in LDLR protein expression.[14]
Conclusion
This compound presents a promising and mechanistically distinct approach to lowering LDL-C by inhibiting the translation of PCSK9. Its ability to increase LDLR levels and promote LDL-C uptake has been demonstrated in vitro. While direct quantitative comparisons with other lipid-lowering agents are not yet widely available, the provided experimental protocols offer a framework for researchers to conduct such comparative studies and further elucidate the therapeutic potential of this compound in the management of hypercholesterolemia. The unique mode of action targeting the ribosome opens new avenues for the development of novel lipid-modulating therapies.
References
- 1. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PCSK9 in Liver Cancers at the Crossroads between Lipid Metabolism and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition Effect of Triglyceride Accumulation by Large Yellow Croaker Roe DHA-PC in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of simvastatin on gene expression of low-density lipoprotein receptor, sterol regulatory element-binding proteins, stearoyl-CoA desaturase 1 mRNA in rat hepatic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of PCSK9 Inhibition by Alirocumab on Lipoprotein Particle Concentrations Determined by Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Efficacy and Safety of Proprotein Convertase Subtilisin/Kexin Type 9 Inhibitors as Adjuvant Treatments for Patients with Hypercholesterolemia Treated with Statin: A Systematic Review and Network Meta-analysis [frontiersin.org]
- 9. PCSK9 Inhibition with alirocumab increases the catabolism of lipoprotein(a) particles in statin-treated patients with elevated lipoprotein(a) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 11. raybiotech.com [raybiotech.com]
- 12. researchgate.net [researchgate.net]
- 13. A new method for measurement of total plasma PCSK9: clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Independent Verification of R-Impp's Published Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent verification of the published results for R-Impp, a small-molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) translation. By objectively comparing its performance with other small-molecule PCSK9 inhibitors and providing detailed experimental data and protocols, this document aims to facilitate rigorous scientific assessment.
Overview of this compound and Alternatives
This compound (also known as PF-00932239) is a novel small molecule that inhibits the secretion of PCSK9. Unlike many other PCSK9 inhibitors that target the extracellular protein, this compound acts by binding to the 80S ribosome and inhibiting the translation of PCSK9 mRNA. This unique mechanism of action leads to a reduction in circulating PCSK9 levels, which in turn increases the number of low-density lipoprotein receptors (LDL-R) on the surface of liver cells, ultimately enhancing the clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream.[1][2][3]
For a comprehensive evaluation, this guide compares this compound with two other investigational small-molecule PCSK9 inhibitors:
-
BMS-962476: An Adnectin-based protein therapeutic that binds to circulating PCSK9 and prevents it from interacting with the LDL receptor.
-
MK-0616: An orally bioavailable macrocyclic peptide that also inhibits the interaction between PCSK9 and the LDL receptor.[4][5]
Comparative Performance Data
The following table summarizes the key performance indicators for this compound and its alternatives based on published preclinical and clinical data.
| Parameter | This compound (PF-00932239) | BMS-962476 | MK-0616 |
| Target | PCSK9 Protein Translation (80S Ribosome) | Extracellular PCSK9 | Extracellular PCSK9 |
| IC50 (PCSK9 Secretion Inhibition) | 4.8 µM[6][7] | Not Applicable | Not Applicable |
| Effect on LDL-R Levels | Increased levels in hepatoma cells (quantitative data not specified in publicly available literature)[1][2] | Indirectly increased by preventing PCSK9-mediated degradation (specific quantitative data on LDL-R protein level increase not found) | Indirectly increased by preventing PCSK9-mediated degradation (specific quantitative data on LDL-R protein level increase not found) |
| Effect on LDL-C Uptake/Reduction | Stimulates uptake in hepatoma cells (quantitative data not specified in publicly available literature)[1][2] | ~55% LDL-cholesterol reduction in cynomolgus monkeys[8][9] | Up to 60.9% placebo-adjusted reduction in LDL-C in patients with hypercholesterolemia (Phase 2b)[4][10] |
| Administration Route | Investigational (likely injectable for in vivo studies) | Investigational (injectable) | Oral[4] |
Signaling Pathway and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and experimental setups, the following diagrams illustrate the key signaling pathway and a general workflow for assessing LDL-C uptake.
This compound's Mechanism of Action on the PCSK9-LDLR Pathway
Caption: Mechanism of this compound in inhibiting PCSK9 translation and increasing LDL-C uptake.
General Experimental Workflow for LDL-C Uptake Assay
Caption: A generalized workflow for conducting an in vitro LDL-C uptake assay.
Detailed Experimental Protocols
To ensure reproducibility, the following are detailed protocols for key experiments based on the methodologies described in the primary literature for this compound and general practices in the field.
Cell Culture
-
Cell Lines: Human hepatoma cell lines such as HepG2 or Huh7 are appropriate models as they endogenously express PCSK9 and LDL receptors.
-
Culture Conditions: Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.
Western Blot for LDL Receptor Protein Levels
-
Cell Lysis: After treatment with this compound or an alternative inhibitor, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a 4-12% Bis-Tris polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against the LDL receptor overnight at 4°C.
-
Detection: After washing with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control such as β-actin or GAPDH.
LDL-C Uptake Assay
-
Cell Plating: Seed HepG2 or Huh7 cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or alternative inhibitors for 24-48 hours.
-
Labeled LDL-C Incubation: Remove the treatment media and add fresh media containing a fluorescently labeled LDL-C probe (e.g., DiI-LDL or BODIPY-LDL) at a concentration of 10 µg/mL. Incubate for 4 hours at 37°C.[11][12][13]
-
Washing: Aspirate the media containing the labeled LDL-C and wash the cells three times with PBS to remove any unbound probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent label.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of vehicle-treated control cells to determine the fold-change in LDL-C uptake.
Conclusion
This guide provides a starting point for the independent verification of this compound's published results. By following the outlined experimental protocols and using the provided comparative data, researchers can critically evaluate the efficacy and mechanism of action of this novel PCSK9 translation inhibitor. It is important to note that while this guide consolidates publicly available information, further details may be required from the original publications to precisely replicate the reported findings.
References
- 1. A Small-Molecule Anti-secretagogue of PCSK9 Targets the 80S Ribosome to Inhibit PCSK9 Protein Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serum PCSK9 and Cell Surface Low-Density Lipoprotein Receptor: Evidence for a Reciprocal Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. merck.com [merck.com]
- 5. ahajournals.org [ahajournals.org]
- 6. 4.7. LDL Uptake Assay [bio-protocol.org]
- 7. medpace.com [medpace.com]
- 8. Pharmacologic profile of the Adnectin BMS-962476, a small protein biologic alternative to PCSK9 antibodies for low-density lipoprotein lowering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Merck's MK-0616, an Investigational Oral PCSK9 Inhibitor, Significantly Reduced LDL-C in Patients with Hypercholesterolemia in Phase 2b Study | INN [investingnews.com]
- 11. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring [jove.com]
- 12. resources.bio-techne.com [resources.bio-techne.com]
- 13. LDL Uptake Assay [bio-protocol.org]
R-Impp: A Comparative Analysis in Normal Versus Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the small molecule R-Impp, a known inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) secretion. While comprehensive comparative studies across a wide range of normal and cancer cell lines are not extensively available in the public domain, this document synthesizes existing data and outlines experimental frameworks for future investigations. This compound's unique mechanism of action, targeting the 80S ribosome to inhibit PCSK9 protein translation, presents a novel avenue for therapeutic exploration, particularly in oncology.[1][2]
Mechanism of Action
This compound functions as an anti-secretagogue of PCSK9.[1] It does not affect PCSK9 transcription or promote its degradation. Instead, it selectively binds to the human 80S ribosome, leading to a transcript-dependent inhibition of PCSK9 protein translation.[1][2] This reduction in PCSK9 protein levels leads to an increase in the number of low-density lipoprotein receptors (LDLR) on the cell surface, thereby enhancing the uptake of LDL cholesterol. This mechanism has been primarily demonstrated in hepatoma cell lines.[1][2]
Quantitative Data Summary
The available quantitative data on the effects of this compound is limited but provides a foundation for its potential therapeutic window. The following table summarizes the key findings:
| Cell Line/Model | Cell Type | Assay | Endpoint | Result (IC50 or Concentration) | Reference |
| Rat Bone Marrow Cells | Normal | Cytotoxicity (CellTiter-Glo) | Cell Viability | > 20 µM | [1] |
| CHO-K1 (recombinant) | N/A | PCSK9 Secretion Inhibition | PCSK9 Secretion | 4.8 µM | [1] |
| Huh7 | Hepatoma (Cancer) | Wound Healing Assay | Cell Migration | 10 µM (concentration used) | [3] |
Note: The IC50 for cytotoxicity in a normal cell model (rat bone marrow) is significantly higher than the IC50 for its primary pharmacological effect (PCSK9 secretion inhibition), suggesting a potential therapeutic window. However, more extensive studies on a panel of human normal and cancer cell lines are required to confirm this.
Experimental Protocols
To facilitate further comparative studies of this compound, detailed protocols for key experimental assays are provided below.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is adapted from standard MTT assay procedures and can be used to determine the cytotoxic effects of this compound on both normal and cancer cell lines.[4][5][6][7]
Materials:
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Target cell lines (normal and cancer)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for this compound).
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the results to determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell viability).
Analysis of Protein Expression (Western Blot)
This protocol can be used to assess the effect of this compound on the expression levels of PCSK9 and other target proteins in the signaling pathway.
Materials:
-
Cell lysates from this compound-treated and control cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PCSK9, anti-LDLR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer and determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample and load them onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-PCSK9) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine the relative changes in protein expression.
Visualizations: Signaling Pathways and Experimental Workflows
To visually represent the mechanism of this compound and a proposed experimental workflow for its comparative analysis, the following diagrams have been generated using the DOT language.
Caption: Mechanism of this compound action.
Caption: Proposed workflow for comparative studies of this compound.
Future Directions
The preliminary data on this compound is promising, suggesting a potential selective action against cancer cells. However, to fully understand its therapeutic potential, rigorous and systematic comparative studies are essential. Future research should focus on:
-
Expanding the Cell Line Panel: Evaluating the effects of this compound on a diverse panel of cancer cell lines from different tissues (e.g., breast, lung, prostate, colon) and their corresponding normal, non-transformed counterparts.
-
Comprehensive Dose-Response Analysis: Determining the IC50 values for cytotoxicity and anti-proliferative effects across this expanded cell line panel.
-
In-depth Signaling Pathway Analysis: Investigating the downstream signaling pathways modulated by this compound-mediated PCSK9 inhibition in both normal and cancer cells to identify cancer-specific vulnerabilities.
-
In Vivo Studies: Validating the in vitro findings in preclinical animal models of various cancers.
By undertaking these studies, the scientific community can build a comprehensive understanding of this compound's potential as a novel anti-cancer agent and pave the way for its clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Small-Molecule Anti-secretagogue of PCSK9 Targets the 80S Ribosome to Inhibit PCSK9 Protein Translation. | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. texaschildrens.org [texaschildrens.org]
- 5. researchhub.com [researchhub.com]
- 6. protocols.io [protocols.io]
- 7. MTT Assay [protocols.io]
Safety Operating Guide
Proper Disposal of R-Impp: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of R-Impp, a small-molecule inhibitor of PCSK9 secretion. Following these procedures is critical to ensure a safe laboratory environment and compliance with regulations.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous chemical with the following GHS classifications:
-
Acute toxicity, oral (Category 4) [1]
-
Skin corrosion/irritation (Category 2) [1]
-
Serious eye damage/eye irritation (Category 2A) [1]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) [1]
-
Very toxic to aquatic life with long-lasting effects [2]
Given these hazards, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.
Quantitative Data Summary
For easy reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 2133832-83-2 | [2][3][4][5] |
| Molecular Formula | C₂₄H₂₇N₃O₂ | [2][4] |
| Molecular Weight | 389.49 g/mol | [4] |
| Appearance | Solid (Light yellow to yellow) | [4] |
| Solubility in DMSO | 100 mg/mL (256.75 mM) | [4] |
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be managed through an approved hazardous waste disposal program. Under no circumstances should this compound be disposed of down the drain or in regular trash.
1. Waste Segregation and Collection:
- All solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
- Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other incompatible waste streams.
2. Container Labeling:
- The hazardous waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Acute Toxicity," "Skin/Eye Irritant," "Aquatic Hazard").
3. Storage:
- Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible materials.
4. Disposal Request:
- Once the container is full or ready for disposal, follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves contacting your Environmental Health and Safety (EHS) department.
5. Empty Container Disposal:
- Empty this compound containers are also considered hazardous waste unless properly decontaminated. Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate as hazardous liquid waste. After triple-rinsing, the container can be disposed of as non-hazardous laboratory glass or plastic, in accordance with institutional policies.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and minimizing environmental impact. Always consult your institution's specific EHS guidelines for any additional requirements.
References
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
